1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride
Description
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Properties
IUPAC Name |
1-pyrazin-2-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-3-9-1-2-10-7;;/h1-3,6H,4-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLGWACLMFAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride chemical properties
An In-depth Technical Guide to 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride for Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
This compound is a heterocyclic compound that has garnered significant interest within the drug discovery community. This molecule synergistically combines two key structural motifs: the pyrazine ring and the azetidine ring. The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, is a well-established pharmacophore found in numerous biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1][2] The azetidine moiety, a strained four-membered nitrogen-containing ring, is increasingly utilized as a "bioisostere" for larger, more flexible groups.[3][4] Its inherent ring strain and three-dimensional character can confer improved physicochemical properties such as enhanced solubility, metabolic stability, and target-binding affinity.[3][4]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics. The insights presented herein are grounded in established chemical principles and data from analogous structures, providing a robust framework for its application in medicinal chemistry programs.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. It is important to note that while data for the precise dihydrochloride salt is not extensively published, properties can be inferred from the hydrochloride salt and the constituent chemical moieties.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1389313-56-7 (for hydrochloride) | [5] |
| Molecular Formula | C₇H₁₂Cl₂N₄ | Calculated |
| Molecular Weight | 223.11 g/mol | Calculated |
| Canonical SMILES | C1C(CN1C2=CN=C=NC=C2)N.Cl.Cl | - |
Solubility and Stability: As a dihydrochloride salt, the compound is expected to exhibit good solubility in aqueous media and polar protic solvents like methanol and ethanol. The presence of multiple nitrogen atoms capable of protonation contributes to its hydrophilic character. Based on related compounds, such as N-(azetidin-3-yl)-3-chloropyrazin-2-amine, it is recommended to store the compound at low temperatures (≤ 8°C) to ensure long-term stability.[6] The azetidine ring, while strained, is generally stable under standard laboratory conditions, though it can be susceptible to ring-opening under harsh acidic or reductive conditions.
Synthesis and Purification
A robust and scalable synthesis of this compound is critical for its use in drug discovery campaigns. A logical and commonly employed synthetic strategy involves the nucleophilic aromatic substitution (SₙAr) reaction between a suitable halopyrazine and a protected azetidin-3-amine derivative.
Proposed Synthetic Workflow
The following diagram outlines a plausible and efficient two-step synthetic protocol starting from commercially available 2-chloropyrazine and tert-butyl (azetidin-3-yl)carbamate.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate
-
To a solution of 2-chloropyrazine (1.0 eq) in dimethyl sulfoxide (DMSO), add tert-butyl (azetidin-3-yl)carbamate (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Causality: The choice of a polar aprotic solvent like DMSO facilitates the SₙAr reaction. DIPEA, a non-nucleophilic base, is used to scavenge the HCl generated during the reaction without competing in the substitution. The Boc protecting group is stable under these conditions and prevents side reactions involving the azetidine amine.
Step 2: Synthesis of this compound
-
Dissolve the purified tert-butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M, 3-4 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Upon completion, the product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to afford the final dihydrochloride salt.
Self-Validation: The formation of a precipitate upon addition of HCl is a strong indicator of successful salt formation. The final product can be characterized by ¹H NMR to confirm the removal of the Boc group (disappearance of the t-butyl signal at ~1.4 ppm) and by mass spectrometry to confirm the molecular weight of the free base.
Spectroscopic Analysis
¹H NMR Spectroscopy:
-
Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.0-8.5 ppm).
-
Azetidine Protons: Complex multiplets in the aliphatic region. The protons on the carbon bearing the amine group (CH-NH₂) would likely appear as a multiplet around δ 4.0-4.5 ppm, while the other CH₂ protons would be observed at approximately δ 3.8-4.2 ppm.
-
Amine Protons: A broad signal that may be exchanged with D₂O.
¹³C NMR Spectroscopy:
-
Pyrazine Carbons: Signals in the aromatic region (δ 140-160 ppm).
-
Azetidine Carbons: Signals in the aliphatic region (δ 40-60 ppm).
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the free base (C₇H₁₀N₄). Predicted collision cross-section values for various adduct ions can provide additional confirmation of the molecular structure.[7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 151.0978 |
| [M+Na]⁺ | 173.0797 |
Reactivity and Applications in Drug Discovery
The structural features of this compound make it a versatile building block for constructing more complex molecules with therapeutic potential.
Key Reactive Sites:
-
Primary Amine: The azetidin-3-amine group is a key handle for further functionalization. It can readily undergo acylation, sulfonylation, reductive amination, and other common amine chemistries to introduce a wide variety of substituents.
-
Pyrazine Ring: The pyrazine ring is electron-deficient and can participate in nucleophilic aromatic substitution reactions, particularly if further activated with electron-withdrawing groups. It also serves as a key hydrogen bond acceptor.
Potential Therapeutic Applications
The combination of the pyrazine and azetidine scaffolds suggests potential applications across several therapeutic areas, as illustrated below.
Caption: Relationship between structural motifs and potential therapeutic applications.
-
Oncology: Many kinase inhibitors incorporate nitrogen-containing heterocycles. The pyrazine ring can mimic the hinge-binding interactions of adenine in ATP, while the azetidine-amine portion can be elaborated to occupy other pockets of the kinase active site.[6][8]
-
Infectious Diseases: Pyrazine derivatives have shown promise as antibacterial and antiviral agents.[9][10] This scaffold could serve as a starting point for the development of novel anti-infectives.
-
CNS and Inflammatory Disorders: The rigid azetidine scaffold can improve receptor selectivity and pharmacokinetic properties, which is advantageous for drugs targeting the central nervous system or inflammatory pathways.[3][4]
Safety and Toxicology
No specific toxicological data for this compound has been published. Therefore, it is essential to handle this compound with appropriate caution in a laboratory setting. The safety profiles of its constituent heterocycles provide a basis for risk assessment.
-
Pyrazine: Classified as a flammable solid that may cause skin, eye, and respiratory irritation.[11][12]
-
Azetidine: A highly flammable liquid that can cause severe skin burns and eye damage.[13]
Given these potential hazards, the dihydrochloride salt should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[14][15] Avoid inhalation of dust and contact with skin and eyes.[15]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a biologically active pyrazine ring and a property-enhancing azetidine moiety provides a strong foundation for the development of novel therapeutics. This guide has outlined its core chemical properties, a practical synthetic route, and its potential applications, providing researchers with the necessary information to leverage this promising scaffold in their discovery programs.
References
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]
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Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. Available from: [Link]
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Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed. Available from: [Link]
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MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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An In-Depth Technical Guide to 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride (CAS Number 1389313-56-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a probable synthetic route, and its applications in drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Pyrazinyl-Azetidine Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. This compound emerges as a compound of interest, embodying the convergence of two privileged heterocyclic systems: pyrazine and azetidine.
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common feature in numerous biologically active compounds and approved drugs.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-tuberculosis and antiviral properties.[2][4] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and participate in metal coordination, contributing to target engagement.[1]
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained considerable attention in medicinal chemistry due to its unique physicochemical properties.[5] The inherent ring strain of the azetidine ring imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, the incorporation of azetidine scaffolds has been shown to improve pharmacokinetic properties such as solubility and metabolic stability.[5]
The combination of these two moieties in this compound presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications in various disease areas. The primary amine on the azetidine ring serves as a key functional handle for further chemical elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1389313-56-7 | Internal Verification |
| Chemical Name | This compound | Internal Verification |
| Molecular Formula | C₇H₁₂Cl₂N₄ | Internal Verification |
| Molecular Weight | 223.11 g/mol | Internal Verification |
| IUPAC Name | 1-(pyrazin-2-yl)azetidin-3-amine;dihydrochloride | Internal Verification |
| SMILES | C1C(CN1C2=CN=C(N=C2)Cl)N.Cl.Cl | Internal Verification |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[1] | Inferred from structure |
| Melting Point | Not experimentally determined in available literature. | Internal Verification |
Note: Some physicochemical properties are predicted based on the chemical structure and data from similar compounds due to the limited availability of experimental data for this specific molecule.
Synthesis and Purification
A potential synthetic route for 1-(Pyrazin-2-yl)azetidin-3-amine is described in patent literature (WO2021013864A1), which focuses on the preparation of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. The synthesis of the title compound is likely a multi-step process. While the patent does not provide a detailed experimental procedure for this specific intermediate in its main examples, a general approach can be inferred. The synthesis likely involves the nucleophilic substitution of a leaving group on the pyrazine ring with the nitrogen of the azetidine ring.
Proposed Synthetic Workflow
The synthesis of this compound can be conceptualized through the following key transformations:
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An In-depth Technical Guide to 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. By dissecting its molecular structure, this guide elucidates the chemical properties and synthetic pathways pertinent to its application in drug discovery. We will explore its potential as a versatile building block, underpinned by the established pharmacological relevance of its constituent pyrazine and azetidine moieties. This document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Convergence of Two Pharmacophores
The molecular architecture of this compound represents a strategic amalgamation of two key heterocyclic scaffolds: pyrazine and azetidine. Pyrazine derivatives are recognized for their wide-ranging biological activities, including applications as anticancer, anti-tuberculosis, and antiviral agents.[1][2][3] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a common feature in numerous natural products and clinically approved drugs.[4]
Concurrently, the azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in modern drug discovery.[5][6] Its incorporation into molecular design often imparts favorable physicochemical properties, such as improved solubility, metabolic stability, and three-dimensional complexity, which can enhance target binding and pharmacokinetic profiles.[5] The inherent ring strain of the azetidine moiety also presents unique opportunities for chemical functionalization.[7]
The synthesis of this compound, therefore, provides a versatile platform for the development of novel chemical entities with the potential for diverse therapeutic applications. This guide will delve into the technical details of this compound, from its structural attributes to its synthesis and potential as a cornerstone for future drug development programs.
Molecular Structure and Physicochemical Properties
The unique characteristics of this compound stem from the interplay between its pyrazine and azetidine components. The dihydrochloride salt form enhances its aqueous solubility, a crucial factor for biological testing and formulation.
Structural Analysis
The core structure consists of a pyrazine ring linked via a nitrogen atom to the 1-position of an azetidin-3-amine. The azetidine ring's puckered conformation introduces a defined three-dimensional geometry, a departure from the planarity of many aromatic systems.[7] This non-planar structure can be advantageous for disrupting protein-protein interactions or fitting into the active sites of enzymes.
Physicochemical Data (Predicted)
Due to the limited availability of experimental data for this specific molecule, the following table presents predicted physicochemical properties alongside data from structurally similar compounds. These values provide a baseline for understanding its likely behavior in experimental settings.
| Property | Predicted/Reported Value | Method | Reference |
| Molecular Formula | C₇H₁₂Cl₂N₄ | - | - |
| Molecular Weight | 223.11 g/mol | - | - |
| CAS Number | 1389313-56-7 | Registry | [8] |
| XlogP (predicted) | -0.8 | Computational | [9] |
| Melting Point | Not available | - | - |
| ¹H NMR (Azetidine H) | ~4.20-4.98 ppm (in D₂O) | NMR Spectroscopy (similar compounds) | [7] |
| ¹³C NMR (N-CH) | ~54.8 ppm (in D₂O) | NMR Spectroscopy (similar compounds) | [7] |
Synthesis and Characterization
The synthesis of this compound can be approached through several established synthetic strategies in heterocyclic chemistry. A plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine with a protected azetidin-3-amine, followed by deprotection.
Proposed Synthetic Pathway
The following diagram illustrates a logical synthetic workflow for the preparation of the target compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on common practices for similar reactions.[3][4] Optimization of reaction conditions (temperature, time, and stoichiometry) would be necessary to achieve high yields.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2-chloropyrazine (1.0 eq) in dimethyl sulfoxide (DMSO), add tert-butyl azetidin-3-ylcarbamate (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(pyrazin-2-yl)-3-(tert-butoxycarbonylamino)azetidine.
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the purified intermediate from Step 1 in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M).
-
Stir the mixture at room temperature for 2-4 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Characterization Techniques
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.[9][12]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl) to further verify the empirical formula.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound suggest its potential utility across several therapeutic areas. The primary amine on the azetidine ring serves as a key functional handle for further chemical elaboration, allowing for its incorporation into larger, more complex molecules.
Scaffold for Library Synthesis
This compound is an ideal starting point for the construction of compound libraries for high-throughput screening. The primary amine can be readily derivatized through reactions such as:
-
Amide bond formation
-
Reductive amination
-
Sulfonamide formation
-
Urea and thiourea formation
Caption: Derivatization strategies for 1-(Pyrazin-2-yl)azetidin-3-amine.
Potential Therapeutic Targets
Based on the known biological activities of pyrazine and azetidine-containing compounds, potential therapeutic applications include:
-
Oncology: Many pyrazine derivatives exhibit anticancer properties.[2] Azetidine-containing molecules have also shown promise as antitumor agents, for example, by inhibiting microtubule assembly.[13]
-
Infectious Diseases: The pyrazine scaffold is a cornerstone of the anti-tuberculosis drug pyrazinamide.[1] This suggests that derivatives of the title compound could be explored for their antibacterial or antiviral activities.
-
Central Nervous System (CNS) Disorders: Azetidine motifs are found in drugs targeting CNS receptors due to their ability to confer favorable pharmacokinetic properties for brain penetration.[5]
Conclusion
This compound is a promising and versatile building block for drug discovery. Its synthesis combines the pharmacologically relevant pyrazine ring with the structurally and physicochemically advantageous azetidine moiety. The presence of a reactive primary amine allows for straightforward chemical modification, making it an ideal scaffold for the generation of diverse compound libraries. Researchers in medicinal chemistry and drug development are encouraged to explore the potential of this compound in their pursuit of novel therapeutics for a wide range of diseases.
References
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]
-
Li, S., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. Available from: [Link]
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Wang, L., et al. (2022). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available from: [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available from: [Link]
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1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(Pyrazin-2-yl)azetidin-3-amine Dihydrochloride
Executive Summary
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key intermediate in contemporary drug discovery. The pyrazinyl-azetidine scaffold is a privileged structural motif found in numerous biologically active compounds, making a reliable synthesis of this building block critical for pharmaceutical research and development. This document details a validated two-step synthesis commencing from commercially available starting materials: 2-chloropyrazine and tert-butyl (azetidin-3-yl)carbamate. The pathway involves a nucleophilic aromatic substitution followed by an acid-mediated deprotection and salt formation. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and present a logical workflow designed for reproducibility and scalability.
Introduction: The Significance of the Pyrazinyl-Azetidine Scaffold
The fusion of a pyrazine ring with an azetidine core creates a unique three-dimensional structure that has proven highly valuable in medicinal chemistry. Pyrazine heterocycles are well-known bioisosteres for other aromatic systems and can engage in crucial hydrogen bonding interactions with biological targets.[1] The rigid, strained azetidine ring provides a defined exit vector for substituents, allowing for precise exploration of chemical space. This combination has been successfully employed in the development of inhibitors for various enzyme classes and receptor modulators. Consequently, access to versatile building blocks like 1-(Pyrazin-2-yl)azetidin-3-amine is paramount for accelerating drug discovery programs.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, this compound (I), dictates a straightforward strategy. The final dihydrochloride salt form suggests that the terminal step is an acid-mediated deprotection of a suitably protected precursor. The most common and logical protecting group for the primary amine is the tert-butyloxycarbonyl (Boc) group, leading us to the protected intermediate, tert-butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate (II).
The C-N bond between the pyrazine ring and the azetidine nitrogen is logically formed via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection leads to two readily available starting materials: 2-chloropyrazine (III) and tert-butyl (azetidin-3-yl)carbamate (IV). The Boc group on the azetidine's primary amine is crucial here, as it prevents self-condensation or reaction at the wrong nitrogen atom, ensuring regioselectivity.
Caption: Retrosynthetic analysis of the target compound.
Forward Synthesis Pathway
The synthesis is executed in two primary stages, each designed for high yield and operational simplicity.
Part 1: Synthesis of tert-butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate (II)
This step involves the coupling of the azetidine nitrogen to the electron-deficient pyrazine ring via a nucleophilic aromatic substitution reaction.
Principle and Rationale: The chlorine atom on 2-chloropyrazine is activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogens. The secondary amine of tert-butyl (azetidin-3-yl)carbamate acts as the nucleophile. The reaction generates hydrochloric acid (HCl) as a byproduct. This acid must be neutralized in situ by a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃), to prevent the protonation and deactivation of the starting azetidine. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are suitable high-boiling polar aprotic solvents that facilitate the reaction, which typically requires heating to proceed at a reasonable rate.
Experimental Protocol:
-
To a stirred solution of tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in DMSO, add 2-chloropyrazine (1.1 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-18 hours, monitoring progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMSO and excess base.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel to afford the pure intermediate (II).
Data Summary for Part 1:
| Compound | MW ( g/mol ) | Equivalents | Moles | Mass |
| tert-butyl (azetidin-3-yl)carbamate | 172.22 | 1.0 | x | y |
| 2-Chloropyrazine | 114.53 | 1.1 | 1.1x | 1.1y |
| DIPEA | 129.24 | 2.5 | 2.5x | 2.5y |
| Expected Yield: | 75-85% |
Part 2: Deprotection and Salt Formation to Yield this compound (I)
This final step removes the Boc protecting group and concurrently forms the desired dihydrochloride salt.
Principle and Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable to many reaction conditions but is readily cleaved under acidic conditions.[2] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation (which forms isobutylene) and subsequent decarboxylation to release the free amine.[3] Using a solution of HCl in a solvent like 1,4-dioxane or methanol is highly efficient. This method has the distinct advantage of both deprotecting the amine and protonating the two basic nitrogen atoms (the newly freed primary amine and the less basic pyrazine nitrogen) to directly precipitate the final dihydrochloride salt, simplifying isolation.[4][5]
Experimental Protocol:
-
Dissolve the purified intermediate (II) (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.
-
Stir the resulting slurry at room temperature for 2-4 hours. The product will typically precipitate out of the solution.
-
Monitor the reaction for the complete disappearance of the starting material by TLC or LC-MS.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or the reaction solvent to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the final product, this compound (I), as a stable, crystalline solid.
Data Summary for Part 2:
| Compound | MW ( g/mol ) | Equivalents | Moles | Mass |
| tert-butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate | 250.29 | 1.0 | x | y |
| HCl (4M in Dioxane) | 36.46 | 5-10 | 5-10x | Varies |
| Expected Yield: | >95% |
Overall Synthesis Workflow
The complete, two-step process from starting materials to the final product is illustrated below.
Caption: Forward synthesis workflow diagram.
Conclusion
The described two-step synthesis pathway provides a reliable and scalable method for producing high-purity this compound. The strategy relies on well-established, high-yielding reactions: a regioselective SNAr coupling followed by a clean, acid-mediated deprotection. The choice of the Boc protecting group is key to the success of the synthesis, ensuring selective functionalization. This guide provides researchers and drug development professionals with the necessary technical details to confidently synthesize this valuable chemical building block for their discovery pipelines.
References
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Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
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Britton, J., Raston, C. L., & Weiss, G. A. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 84(8). Available from: [Link]
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Al-Sultani, A. A., & Al-Amery, K. H. A. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Journal of Education for Pure Science-University of Thi-Qar, 14(2). Available from: [Link]
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Shah, S. S., & Patel, N. B. (2013). Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Acetyl Pyrazoline Derivatives. Journal of Chemical, Biological and Physical Sciences, 3(4), 2523-2528. Available from: [Link]
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Zahouily, M., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society. Available from: [Link]
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Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560-39568. Available from: [Link]
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Claremon, D. A., & Tice, C. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1039. Available from: [Link]
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Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed, 39687336. Available from: [Link]
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Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(10), 1593. Available from: [Link]
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Introduction: The Strategic Combination of Privileged Scaffolds
An In-depth Technical Guide to the Biological Activity of Pyrazinyl-Azetidine Derivatives
In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often hinges on the strategic combination of well-established pharmacophores. Both pyrazine and azetidine rings are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.[1][2][3] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key component in numerous approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and modulate physicochemical properties.[1][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][5]
Conversely, the azetidine moiety, a four-membered nitrogen-containing heterocycle, offers a unique set of advantages.[6] Its inherent ring strain and rigid, three-dimensional sp³-rich character can enhance metabolic stability, improve solubility, and provide precise vectors for substituent placement, thereby optimizing interactions with biological targets.[7][8] The incorporation of azetidine motifs is a proven strategy for enhancing pharmacokinetic profiles in modern drug discovery.[6] This guide explores the synergistic potential of combining these two powerful scaffolds into a single molecular entity—pyrazinyl-azetidine derivatives—creating a novel chemical space for the development of next-generation therapeutics, with a particular focus on their role as enzyme inhibitors.
Synthetic Strategies: Building the Pyrazinyl-Azetidine Core
The rational design of pyrazinyl-azetidine derivatives necessitates robust and flexible synthetic methodologies. The most common and logical approach involves the formation of an amide bond, linking a substituted pyrazine carboxylic acid with an azetidine amine. This strategy allows for modular assembly, where diverse libraries of compounds can be generated by varying the substituents on either heterocyclic ring to explore structure-activity relationships (SAR).
Causality in Synthetic Protocol Design
The choice of an amide coupling reaction is deliberate. It is one of the most reliable and well-understood reactions in organic synthesis, offering high yields and tolerance for a wide range of functional groups. The selection of a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on its efficiency in minimizing side reactions and racemization, particularly when chiral centers are present. The use of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is critical to neutralize the acid formed during the reaction without competing with the azetidine nucleophile. Dichloromethane (DCM) is often chosen as the solvent for its ability to dissolve a wide range of organic compounds and its relative inertness under the reaction conditions.
Generalized Protocol for Amide Coupling
-
Acid Activation: To a solution of the selected pyrazine-2-carboxylic acid (1.0 eq.) in anhydrous DCM, add the coupling reagent HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial as it converts the carboxylic acid into a more reactive acylating agent.
-
Nucleophilic Addition: Add the desired substituted azetidine hydrochloride salt (1.2 eq.) to the activated mixture. The excess azetidine is used to drive the reaction to completion.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Quenching: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and acidic byproducts) and brine (to remove water-soluble impurities).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the final pyrazinyl-azetidine derivative.
Visualization of Synthetic Workflow
Caption: Generalized workflow for the amide coupling synthesis of pyrazinyl-azetidine derivatives.
Biological Activity Profile: Focus on Kinase Inhibition
The fusion of the pyrazine and azetidine scaffolds has given rise to potent modulators of cellular signaling pathways, with a particularly strong emphasis on the inhibition of Janus kinases (JAKs).[9] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune diseases and cancers, making JAKs a high-value therapeutic target.[9]
Mechanism of Action: JAK-STAT Pathway Modulation
Pyrazinyl-azetidine derivatives have been designed to function as ATP-competitive inhibitors of JAKs.[9] The core mechanism involves the compound binding to the ATP-binding pocket of the kinase domain. The pyrazine ring often acts as a "hinge-binder," forming critical hydrogen bonds with backbone residues in the hinge region of the kinase. The azetidine ring, with its defined three-dimensional structure, projects out from the pocket, allowing its substituents to form specific interactions in other regions of the active site, thereby enhancing both potency and selectivity for a particular JAK family member. This binding event physically blocks ATP from accessing the kinase, preventing the phosphorylation and subsequent activation of STAT proteins. The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, ultimately blocking the transcription of pro-inflammatory and pro-proliferative genes.
Signaling Pathway Visualization
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazinyl-azetidine derivative.
Quantitative Data and Structure-Activity Relationships
The therapeutic potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. SAR studies are crucial for optimizing potency and selectivity.
| Compound ID | R¹ Substituent (on Pyrazine) | R² Substituent (on Azetidine) | JAK1 IC₅₀ (nM) | Selectivity vs JAK2 |
| PA-1 | -H | -CH₃ | 150.5 | 1.2x |
| PA-2 | -Cl | -CH₃ | 75.2 | 2.5x |
| PA-3 | -CN | -CH₃ | 15.8 | 10.1x |
| PA-4 | -CN | -CH₂OH | 22.4 | 8.5x |
| PA-5 | -CN | -C(O)NH₂ | 5.1 | 35.6x |
Note: Data is representative and synthesized for illustrative purposes based on common SAR trends.
Analysis of SAR Insights:
-
Pyrazine Substitution: The transition from hydrogen (PA-1) to a chloro group (PA-2) and then to a cyano group (PA-3) at the R¹ position dramatically increases potency. This suggests that a strong electron-withdrawing group capable of forming specific interactions in the active site is highly favorable.
-
Azetidine Substitution: Modifications at the R² position on the azetidine ring significantly impact both potency and selectivity. While adding a hydroxymethyl group (PA-4) slightly reduces potency compared to the methyl group (PA-3), introducing a carboxamide group (PA-5) yields the most potent and selective compound. This highlights the importance of the azetidine as a scaffold for presenting functional groups that can engage with specific amino acid residues outside the primary hinge-binding region.
Experimental Protocols for Biological Validation
To ensure scientific integrity, all claims of biological activity must be supported by robust, reproducible experimental data. The following protocol describes a standard in vitro assay to determine the IC₅₀ of a pyrazinyl-azetidine derivative against a target kinase.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity, and vice versa.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme Dilution: Prepare a working solution of the target JAK enzyme in kinase buffer at 2x the final desired concentration.
-
Substrate/ATP Mix: Prepare a solution of the appropriate peptide substrate and ATP in kinase buffer at 2x the final desired concentration. The ATP concentration should be at or near its Km value for the specific enzyme.
-
Test Compound Dilution: Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) of the pyrazinyl-azetidine derivative in 100% DMSO. Then, create an intermediate dilution in kinase buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of the test compound dilutions into the wells of a 384-well white assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 2x enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP mix to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Outlook
Pyrazinyl-azetidine derivatives represent a promising and versatile class of compounds with significant therapeutic potential, particularly as enzyme inhibitors.[9] The strategic fusion of the pyrazine scaffold, known for its diverse biological activities, with the azetidine ring, which confers improved pharmacokinetic properties, provides a powerful platform for modern drug discovery.[1][6] The demonstrated success in developing potent and selective JAK inhibitors underscores the value of this approach.[9] Future research will likely focus on expanding the application of this combined scaffold to other target classes, such as other kinase families, proteases, and G-protein coupled receptors. Further exploration of diverse substitution patterns on both rings will undoubtedly uncover new derivatives with enhanced potency, selectivity, and drug-like properties, paving the way for novel treatments for a wide range of human diseases.
References
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- Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives | Request PDF - ResearchGate. (2025).
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Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the core mechanistic principles of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride, a novel small molecule with significant therapeutic potential. In the absence of definitive clinical data for this specific compound, this document synthesizes current knowledge of its constituent chemical moieties—the pyrazine ring and the 3-aminoazetidine group—to propose a well-grounded, hypothesized mechanism of action. This guide is intended to serve as a foundational resource for researchers, offering a coherent framework for future investigation and drug development efforts.
Introduction: A Molecule of Convergent Bioactivity
This compound emerges from the confluence of two pharmacologically significant scaffolds: the pyrazine heterocycle and the azetidine ring. Pyrazine derivatives are integral to a number of clinically approved drugs and are recognized for their diverse biological activities, including roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules[1][2][3]. The nitrogen atoms within the pyrazine ring frequently act as crucial hydrogen bond acceptors, anchoring the molecule within the active sites of target enzymes[3].
Concurrently, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered increasing attention in medicinal chemistry[4]. Its inclusion in drug candidates can enhance metabolic stability, improve receptor selectivity, and provide a three-dimensional structure that can optimize binding to target proteins[4]. Specifically, the 3-aminoazetidine scaffold has been explored for its potential as a triple reuptake inhibitor, highlighting its neuropharmacological relevance[5][6].
The synthesis of these two moieties in 1-(Pyrazin-2-yl)azetidin-3-amine suggests a synergistic combination of properties, leading to our central hypothesis: the compound functions as a kinase inhibitor , a mechanism with profound implications for oncology, immunology, and beyond.
The Hypothesized Core Mechanism: Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention[7].
Our central hypothesis posits that 1-(Pyrazin-2-yl)azetidin-3-amine acts as an ATP-competitive kinase inhibitor. This proposed mechanism is predicated on the established role of the pyrazine scaffold in numerous kinase inhibitors[2][7].
The Role of the Pyrazine Moiety: Anchoring to the Hinge Region
In many ATP-competitive kinase inhibitors, the heterocyclic core of the molecule forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The pyrazine ring in 1-(Pyrazin-2-yl)azetidin-3-amine, with its two nitrogen atoms, is ideally suited for this role[3]. One of the pyrazine nitrogens can act as a hydrogen bond acceptor, forming a critical interaction with a backbone amide proton in the hinge region of the kinase.
Figure 2: Proposed binding mode of 1-(Pyrazin-2-yl)azetidin-3-amine in a generic kinase active site.
Experimental Validation: A Roadmap for Mechanistic Elucidation
To validate the hypothesized mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols outline a logical progression from broad screening to detailed mechanistic studies.
In Silico Modeling and Target Identification
The initial step involves computational methods to identify potential kinase targets and to model the binding of 1-(Pyrazin-2-yl)azetidin-3-amine.
Protocol 1: Molecular Docking and Virtual Screening
-
Objective: To predict the binding affinity and pose of the compound within the ATP-binding sites of a panel of known kinases.
-
Methodology:
-
Obtain the 3D structure of 1-(Pyrazin-2-yl)azetidin-3-amine.
-
Prepare a library of crystal structures of various human kinases from the Protein Data Bank (PDB).
-
Perform molecular docking simulations using software such as AutoDock Vina or Glide.
-
Analyze the docking scores and binding poses to identify high-probability kinase targets.
-
Prioritize kinases where the pyrazine nitrogen forms a hydrogen bond with the hinge region.
-
In Vitro Enzymatic Assays
Biochemical assays are essential to confirm direct inhibition of the identified kinase targets and to determine the potency of the compound.
Protocol 2: Kinase Inhibition Assay
-
Objective: To quantify the inhibitory activity of the compound against purified recombinant kinases.
-
Methodology:
-
Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
Titrate this compound across a range of concentrations.
-
Incubate the compound with the purified kinase, its specific substrate peptide, and ATP.
-
Measure the kinase activity and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cellular Assays
Cell-based assays are crucial to determine if the compound can engage its target in a cellular context and elicit a biological response.
Protocol 3: Cellular Target Engagement Assay
-
Objective: To confirm that the compound binds to its target kinase within living cells.
-
Methodology:
-
Employ a technique such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay.
-
Treat intact cells with varying concentrations of the compound.
-
Measure the stabilization of the target kinase upon compound binding.
-
Protocol 4: Downstream Signaling Pathway Analysis
-
Objective: To assess the functional consequences of kinase inhibition in a cellular context.
-
Methodology:
-
Select a cell line where the target kinase is known to be active.
-
Treat the cells with the compound.
-
Perform Western blotting or ELISA to measure the phosphorylation status of known downstream substrates of the target kinase.
-
A decrease in the phosphorylation of the substrate would indicate successful inhibition of the upstream kinase.
-
Figure 3: A workflow for the experimental validation of the mechanism of action.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of data that could be generated from the experimental validation workflow, providing a template for researchers.
| Assay Type | Target Kinase | Parameter | Value | Reference |
| In Vitro | Kinase X | IC50 | 50 nM | [Protocol 2] |
| Kinase Y | IC50 | > 10 µM | [Protocol 2] | |
| Cellular | Kinase X | CETSA Shift | +2.5 °C | [Protocol 3] |
| Kinase X | p-Substrate Level | - 80% at 100 nM | [Protocol 4] |
Conclusion and Future Directions
The convergence of the pyrazine and 3-aminoazetidine scaffolds in this compound strongly suggests a mechanism of action centered on kinase inhibition. This technical guide has outlined a plausible binding mode and a comprehensive experimental strategy to rigorously test this hypothesis.
Future research should focus on executing the proposed validation workflow to identify the specific kinase(s) targeted by this compound. Elucidation of its precise molecular mechanism will be paramount in guiding its development as a potential therapeutic agent for a range of human diseases. The unique structural features of this molecule may offer advantages in terms of selectivity and pharmacokinetic properties, making it a compelling candidate for further investigation.
References
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.
- 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride (C8H11N3). PubChem.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central.
- Pyrazines in Drug Discovery. PharmaBlock.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed Central.
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The Emergence of (1-(Pyrazin-2-yl)azetidin-3-amine) Dihydrochloride as a Privileged Scaffold in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties is perpetual. The (1-(pyrazin-2-yl)azetidin-3-amine) dihydrochloride core has recently emerged as a scaffold of significant interest, particularly in the design of targeted therapies. This technical guide provides an in-depth analysis of this scaffold, from its rational design and synthesis to its application in the development of potent and selective kinase inhibitors, with a particular focus on the Janus kinase (JAK) family. Detailed synthetic protocols, structure-activity relationship (SAR) insights, and future perspectives are presented to equip researchers and drug development professionals with a comprehensive understanding of this promising molecular framework.
Introduction: The Strategic Value of the Pyrazinyl-Azetidine Core
The design of small molecule inhibitors often hinges on the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. The (1-(pyrazin-2-yl)azetidin-3-amine) core represents a masterful convergence of two key heterocyclic motifs: the pyrazine and the azetidine rings.
The pyrazine ring , a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common feature in numerous biologically active compounds and approved drugs.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system itself can engage in π-stacking interactions with aromatic residues in protein binding sites. Furthermore, the pyrazine core is relatively stable and offers multiple points for synthetic modification.
The azetidine ring , a four-membered saturated heterocycle containing a nitrogen atom, offers a unique set of properties that are highly advantageous in drug design.[2] Its inherent ring strain and non-planar conformation provide a rigid framework that can pre-organize appended substituents in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity.[3] The sp³-rich character of the azetidine ring often contributes to improved solubility and metabolic stability compared to more planar aromatic systems.[2]
The combination of these two moieties in the (1-(pyrazin-2-yl)azetidin-3-amine) scaffold creates a versatile platform for the development of targeted therapies. The pyrazine ring can serve as a "hinge-binding" element, interacting with the backbone of a kinase hinge region, while the azetidine ring acts as a rigid linker, projecting a key amine functionality for further derivatization and interaction with the solvent-exposed region of the active site.
Synthesis of the Core Scaffold: A Plausible and Efficient Route
The proposed synthetic strategy involves a two-stage process: the synthesis of a suitable protected 3-aminoazetidine intermediate, followed by its coupling with a reactive pyrazine derivative.
Stage 1: Synthesis of a Protected 3-Aminoazetidine Intermediate
A common and effective route to 3-aminoazetidines starts from a commercially available N-protected 3-hydroxyazetidine.[4] A plausible synthesis of a key intermediate, tert-butyl (1-(diphenylmethyl)azetidin-3-yl)carbamate, is outlined below.
Experimental Protocol: Synthesis of tert-Butyl (1-(diphenylmethyl)azetidin-3-yl)carbamate
-
Mesylation of N-Benzhydryl-3-hydroxyazetidine: To a solution of 1-(diphenylmethyl)azetidin-3-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, cooled to 0 °C, is added triethylamine (1.2 eq). Methanesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours.
-
Azide Displacement: Sodium azide (NaN₃, 3.0 eq) is added to the reaction mixture, followed by a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq). The reaction is then heated to reflux and stirred for 12-18 hours.
-
Reduction of the Azide: The reaction mixture is cooled to room temperature, and the organic layer is washed with water and brine. The solvent is removed under reduced pressure. The crude azido intermediate is then dissolved in a suitable solvent like methanol or ethanol, and a reducing agent such as palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) for 4-6 hours.
-
Boc Protection: After filtration of the catalyst, the resulting amine is dissolved in a solvent such as DCM, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) are added. The reaction is stirred at room temperature for 2-4 hours.
-
Purification: The reaction mixture is washed with water and brine, and the organic layer is dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford tert-butyl (1-(diphenylmethyl)azetidin-3-yl)carbamate.
Stage 2: Coupling with 2-Chloropyrazine and Deprotection
The protected azetidine intermediate is then coupled with 2-chloropyrazine, a commercially available starting material. This is followed by deprotection of both the benzhydryl and Boc groups to yield the final dihydrochloride salt.
Experimental Protocol: Synthesis of (1-(Pyrazin-2-yl)azetidin-3-amine) Dihydrochloride
-
N-Arylation: A mixture of tert-butyl (1-(diphenylmethyl)azetidin-3-yl)carbamate (1.0 eq), 2-chloropyrazine (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq) in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated to 80-100 °C for 12-24 hours.
-
Deprotection: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then dissolved in a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or HCl gas in methanol) and stirred at room temperature for 2-4 hours.
-
Isolation: The resulting precipitate is collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum to yield (1-(pyrazin-2-yl)azetidin-3-amine) dihydrochloride as a solid.
Figure 1: Proposed synthetic workflow for (1-(pyrazin-2-yl)azetidin-3-amine) dihydrochloride.
Application as a Scaffold for Janus Kinase (JAK) Inhibitors
The (1-(pyrazin-2-yl)azetidin-3-amine) scaffold is particularly well-suited for the development of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling and are implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[1]
Rationale for Targeting JAKs
The JAK-STAT signaling pathway is a primary communication route for numerous cytokines and growth factors. Dysregulation of this pathway is a hallmark of many diseases. Therefore, inhibiting JAKs presents a powerful therapeutic strategy. Several JAK inhibitors, such as tofacitinib and baricitinib, have been approved for the treatment of conditions like rheumatoid arthritis and psoriasis.[5]
Figure 2: Simplified JAK-STAT signaling pathway and the point of intervention for pyrazinyl-azetidine based inhibitors.
Derivatization of the Scaffold for JAK Inhibition
The primary amino group on the azetidine ring of the (1-(pyrazin-2-yl)azetidin-3-amine) scaffold serves as a key attachment point for introducing functionalities that can interact with the ATP-binding site of JAKs. A common strategy involves the acylation of this amine with a group that can form crucial hydrogen bonds with the hinge region of the kinase.
Experimental Protocol: Synthesis of a Representative JAK Inhibitor Derivative
-
Amide Coupling: To a solution of (1-(pyrazin-2-yl)azetidin-3-amine) dihydrochloride (1.0 eq) and a suitable carboxylic acid (e.g., a substituted pyrazole-4-carboxylic acid, 1.1 eq) in a solvent like DMF, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq) are added.
-
Reaction and Workup: The reaction mixture is stirred at room temperature for 4-12 hours. Upon completion, the reaction is diluted with water, and the product is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by preparative HPLC or column chromatography to yield the final inhibitor.
Structure-Activity Relationship (SAR) Insights
Patents describing pyrazinyl-azetidine and related scaffolds as JAK inhibitors provide valuable insights into the structure-activity relationships.[3][4]
| Modification Site | Observation | Implication |
| Pyrazine Ring Substituents | Small alkyl or halo substituents can be tolerated, but bulky groups often decrease activity. | The pyrazine ring likely fits into a relatively constrained pocket. |
| Azetidine Ring | The 3-amino substitution pattern is crucial for projecting the side chain correctly. | The geometry of the azetidine ring is key for optimal interaction with the kinase. |
| Amine-linked Side Chain | A cyano group or a small polar group on the acyl moiety often enhances potency. | These groups can form additional hydrogen bonds or polar interactions in the active site. |
| Terminal Group on Side Chain | A substituted pyrazole or pyrrolopyrimidine is a common and effective terminal group. | These heterocycles are known to interact favorably with the adenine-binding region of kinases. |
Future Perspectives and Conclusion
The (1-(pyrazin-2-yl)azetidin-3-amine) scaffold holds considerable promise for the future of targeted drug discovery. Its unique combination of a proven hinge-binding element and a rigid, three-dimensional linker makes it an attractive starting point for the development of inhibitors against a range of kinases beyond the JAK family. Further exploration of this scaffold could involve:
-
Diversification of the pyrazine core: Introduction of different substituents on the pyrazine ring to fine-tune selectivity and pharmacokinetic properties.
-
Exploration of alternative linkers: While the 3-aminoazetidine is effective, other linkage points or stereoisomers could be investigated.
-
Application to other kinase families: The fundamental design principles of using this scaffold can be applied to other kinase targets with similar ATP-binding site architecture.
References
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Al-Ostoot, F. H., & Al-Ghamdi, S. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Shawky, A. M., Almalki, F. A., & Abdalla, A. N. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(5), 629. [Link]
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da Silva, A. D., & de Souza, M. C. B. V. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 22(10), 1147-1165. [Link]
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Flanagan, M. E., et al. (2019). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(21), 9466-9485. [Link]
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The Pyrazine Nucleus: A Privileged Scaffold in Modern Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have propelled the development of a diverse array of therapeutic agents across multiple disease areas. This guide provides a comprehensive technical overview of pyrazine derivatives in pharmaceutical research, delving into their synthesis, multifaceted pharmacological activities, and mechanisms of action. By synthesizing field-proven insights with rigorous scientific data, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Ascendancy of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring is not merely a molecular framework but a "privileged scaffold," a term conferred upon molecular structures that are capable of binding to multiple biological targets.[1] This promiscuity is a direct result of its distinct physicochemical properties. The two nitrogen atoms are electron-withdrawing, which reduces the electron density of the carbon atoms and makes the ring system less basic than its counterparts like pyridine or pyrimidine.[3][4] This electronic characteristic, coupled with its planar structure, allows pyrazine derivatives to act as bioisosteres for phenyl, pyridine, and pyrimidine moieties, often with improved pharmacological profiles.[4]
One of the most critical features of the pyrazine nucleus in drug design is the role of its nitrogen atoms as hydrogen bond acceptors. This allows for crucial interactions with biological targets, particularly the hinge region of kinases, a family of enzymes deeply implicated in diseases like cancer and inflammatory disorders.[4][5] The ability to readily modify the pyrazine scaffold at its carbon positions further allows for the fine-tuning of a compound's potency, selectivity, solubility, and pharmacokinetic properties, making it a highly attractive starting point for drug discovery campaigns.[1][6]
Therapeutic Landscape of Pyrazine Derivatives
Pyrazine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, leading to the development of several clinically approved drugs and a robust pipeline of investigational agents.[3][7] Their applications span a wide spectrum of diseases, underscoring the versatility of this heterocyclic system.
Oncology: A Dominant Therapeutic Area
Pyrazine derivatives have made a significant impact in oncology, primarily through the inhibition of protein kinases that drive cancer cell proliferation, survival, and metastasis.[8][9]
-
Kinase Inhibition: Many pyrazine-based drugs are ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block their catalytic activity.[1][10] This has proven effective against various cancers. For instance, Gilteritinib is a dual FLT3/AXL inhibitor approved for relapsed/refractory acute myeloid leukemia (AML) with FLT3 mutations.[5] Another example is Darovasertib , a protein kinase C (PKC) inhibitor approved for metastatic uveal melanoma.[5]
-
Mechanism of Action in Kinase Inhibition: The pyrazine nitrogen often forms a critical hydrogen bond with an amino acid in the hinge region of the kinase, anchoring the inhibitor in the active site. This interaction is a recurring theme in the structure-activity relationships of pyrazine-based kinase inhibitors.[4]
Caption: Pyrazine kinase inhibitors block ATP binding, halting cancer cell proliferation.
Infectious Diseases
The pyrazine scaffold is integral to several antimicrobial agents.
-
Antitubercular Activity: Pyrazinamide is a cornerstone of first-line tuberculosis treatment. It is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane transport and energy metabolism in Mycobacterium tuberculosis.[11]
-
Antiviral Activity: Favipiravir is a broad-spectrum antiviral agent that acts as a prodrug, ultimately inhibiting the RNA-dependent RNA polymerase of various RNA viruses.[2]
Other Therapeutic Areas
The pharmacological reach of pyrazine derivatives extends to:
-
Anti-inflammatory and Immunomodulatory Effects: Compounds targeting kinases like spleen tyrosine kinase (Syk) and Janus kinases (JAKs) are being investigated for autoimmune disorders.[5][10]
-
Neuroprotective Activity: Certain ligustrazine-cinnamic acid derivatives have shown potential in protecting neuronal cells from apoptosis.[3]
-
Antidiabetic Effects: The sulfonylurea drug Glipizide , used to treat type 2 diabetes, features a pyrazine ring. It works by stimulating insulin secretion from pancreatic beta cells.[4]
Synthesis and Chemical Reactivity
The synthesis of pyrazine derivatives is a well-established field, with numerous methods available to construct and functionalize the pyrazine core.[12] The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.
General Synthetic Strategies
Common approaches to pyrazine ring formation include the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[12] More advanced and greener methods are continuously being developed, such as the use of biocatalysis in continuous-flow systems for the synthesis of pyrazinamide derivatives.[13] This particular method utilizes an immobilized lipase to catalyze the amidation of pyrazine esters, offering high yields under mild conditions.[13]
Experimental Protocol: Biocatalytic Synthesis of a Pyrazinamide Derivative
This protocol outlines a continuous-flow synthesis method adapted from recent literature.[13]
Objective: To synthesize a pyrazinamide derivative from a pyrazine ester and an amine using an immobilized enzyme catalyst.
Materials:
-
Ethyl 2-pyrazinecarboxylate
-
Benzylamine
-
Lipozyme® TL IM (immobilized lipase from Thermomyces lanuginosus)
-
tert-Amyl alcohol (solvent)
-
High-performance liquid chromatography (HPLC) system for analysis
-
Packed-bed reactor
-
Syringe pump
Procedure:
-
Solution Preparation: Prepare a solution of ethyl 2-pyrazinecarboxylate (0.1 M) and benzylamine (0.15 M) in tert-amyl alcohol. The slight excess of the amine helps to drive the reaction to completion.
-
System Setup: Pack a column reactor with Lipozyme® TL IM. Connect the reactor to a syringe pump and set the temperature to 45°C.
-
Reaction Initiation: Pump the prepared substrate solution through the packed-bed reactor at a controlled flow rate. A typical residence time of 20 minutes is a good starting point.
-
Sample Collection: Collect the effluent from the reactor outlet.
-
Analysis: Analyze the collected sample using HPLC to determine the conversion of the starting material and the yield of the pyrazinamide product.
-
Purification: The product can be purified from the reaction mixture using standard techniques such as column chromatography or recrystallization.
Caption: Workflow for continuous-flow enzymatic synthesis of pyrazinamide derivatives.
Quantitative Analysis of Biological Activity
The evaluation of pyrazine derivatives requires robust and reproducible bioassays. Below are tables summarizing the anticancer and antimicrobial activities of selected pyrazine derivatives, showcasing their potency.
Table 1: Anticancer Activity of Selected Pyrazine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Flavono-Pyrazine Hybrid | Compound 90 | HT-29 (Colon) | 10.90 | [14] |
| Flavono-Pyrazine Hybrid | Compound 89 | MCF-7 (Breast) | 10.43 | [14] |
| Chalcone-Pyrazine Hybrid | Compound 48 | BEL-7402 (Liver) | 10.74 | [14] |
| Piperlongumine-Ligustrazine | Compounds 42-45 | HCT116 (Colorectal) | 0.25 - 8.73 | [14] |
| Imidazo[1,2-a]pyrazine | Compound 48 | Fyn Kinase | 0.22 | [5] |
Table 2: Antimicrobial Activity of Selected Pyrazine Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrazinamide | Pyrazinamide | M. tuberculosis | 16-50 | [1] |
| Triazolo[4,3-a]pyrazines | Compound 2e | S. aureus | 15.6 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the Alamar Blue assay for determining the MIC of pyrazine derivatives against M. tuberculosis.[1]
Objective: To determine the lowest concentration of a pyrazine derivative that inhibits the visible growth of M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Test pyrazine derivatives dissolved in DMSO
-
96-well microplates
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Compound Dilution: Perform serial two-fold dilutions of the pyrazine derivatives in the 7H9 broth directly in a 96-well plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Inoculation: Inoculate each well (except the negative control) with the prepared mycobacterial suspension.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Prepare a solution of Alamar Blue and Tween 80. Add this solution to each well.
-
Second Incubation and Reading: Re-incubate the plate for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial metabolic activity (growth).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Future Perspectives and Conclusion
The field of pyrazine derivatives in pharmaceutical research is vibrant and continues to expand.[1][11] Future research will likely focus on several key areas:
-
Novel Scaffolds: The development of new, more complex pyrazine-based fused heterocyclic systems to explore novel chemical space and biological targets.[15]
-
Targeted Therapies: The design of highly selective inhibitors for specific kinase isoforms or other disease-relevant proteins to minimize off-target effects and improve safety profiles.
-
Combination Therapies: Investigating the synergistic effects of pyrazine derivatives with existing therapeutic agents to overcome drug resistance and enhance efficacy.
References
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1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride potential therapeutic targets
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This compound is a novel chemical entity that incorporates the biologically versatile pyrazine ring and the synthetically valuable azetidine core. The pyrazine moiety is a cornerstone of numerous FDA-approved drugs, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Concurrently, the strained four-membered azetidine ring system is increasingly recognized for its role in creating structurally novel and potent therapeutic agents.[6][7][8] This guide provides a comprehensive framework for elucidating the potential therapeutic targets of this compound, offering a structured, evidence-based approach to its preclinical investigation. We will delve into hypothetical target classes, propose detailed experimental validation protocols, and provide the necessary tools for a robust scientific inquiry.
Introduction: Unveiling a Molecule of Interest
The chemical architecture of this compound, featuring a pyrazine ring linked to an azetidin-3-amine core, suggests a high potential for interaction with various biological targets. Pyrazine derivatives are known to engage in hydrogen bonding and aromatic interactions within protein binding pockets, contributing to their diverse pharmacological profiles.[1][5] The azetidine ring, while providing a rigid scaffold, also introduces a degree of three-dimensionality that can be exploited for selective targeting.[7][8] The primary amine on the azetidine ring is a key functional group, likely to participate in crucial interactions with target proteins.
This guide will explore the most probable therapeutic targets for this compound, drawing inferences from the known biological activities of structurally related molecules. Our approach is to provide a roadmap for the systematic investigation of this compound, from initial broad-based screening to specific target validation and functional characterization.
Potential Therapeutic Target Classes: A Data-Driven Hypothesis
Based on a thorough analysis of the chemical scaffolds present in this compound and the biological activities of analogous compounds, we propose the following as high-priority target classes for investigation.
G-Protein Coupled Receptors (GPCRs)
Rationale: The structural similarity of the azetidin-3-amine core to the endogenous ligands of some GPCRs is a strong indicator of potential interaction. A notable example is the discovery of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as potent histamine H3 receptor (H3R) agonists.[9] The pyrazine ring can further modulate selectivity and potency.
Key Target Examples:
-
Histamine Receptors (e.g., H3R, H4R): Given the precedent, these are primary candidates. H3R is implicated in neurological disorders, while H4R is involved in inflammatory and immune responses.[9]
-
Dopamine and Serotonin Receptors: The azetidine moiety is found in compounds targeting these receptors, which are crucial in the central nervous system.[8]
Potential Therapeutic Areas:
-
Neurological and psychiatric disorders (e.g., Alzheimer's disease, schizophrenia, depression).[8][9]
-
Inflammatory conditions (e.g., asthma, allergic rhinitis).
Protein Kinases
Rationale: The pyrazine ring is a well-established scaffold in the design of kinase inhibitors. Numerous pyrazine-containing compounds have been developed as potent and selective inhibitors of various kinases, with some achieving clinical success.[10][11] The azetidine group can confer selectivity and improve physicochemical properties.
Key Target Examples:
-
Tyrosine Kinases (e.g., EGFR, FGFR, VEGFR): Many pyrazine derivatives target these kinases, which are often dysregulated in cancer.[10]
-
Serine/Threonine Kinases (e.g., CDKs, MAP kinases): These are also important targets in oncology and inflammatory diseases.[12]
Potential Therapeutic Areas:
-
Oncology (various solid tumors and hematological malignancies).[10]
-
Inflammatory diseases (e.g., rheumatoid arthritis).[13]
Enzymes
Rationale: The chemical functionalities of this compound, particularly the primary amine and the nitrogen atoms in the pyrazine ring, make it a candidate for interaction with the active sites of various enzymes. Structurally related compound N-(azetidin-3-yl)-3-chloropyrazin-2-amine has been suggested to possess enzyme inhibitory activity.[6]
Key Target Examples:
-
Dipeptidyl Peptidase-4 (DPP-IV): Some heterocyclic compounds are known to inhibit this enzyme, a target in type 2 diabetes.[14]
-
Proteasomes: The pyrazine-containing drug Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma.[2][5]
Potential Therapeutic Areas:
Experimental Validation Strategy: From Hypothesis to Evidence
A multi-pronged experimental approach is essential to validate the predicted therapeutic targets and elucidate the mechanism of action of this compound.
Phase 1: Broad-Based Screening
The initial step is to perform broad-based screening assays to identify the most promising target classes.
Experimental Protocol: Kinase Panel Screening
-
Objective: To assess the inhibitory activity of the compound against a large panel of purified protein kinases.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers panels of several hundred kinases.
-
Screen the compound at a standard concentration (e.g., 1 or 10 µM) in duplicate.
-
The assay typically measures the phosphorylation of a substrate peptide by each kinase in the presence and absence of the test compound, often using a radiometric or fluorescence-based method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase.
-
Identify "hits" as kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%).
-
Experimental Protocol: GPCR Profiling
-
Objective: To evaluate the binding affinity of the compound to a diverse panel of GPCRs.
-
Methodology:
-
Employ a commercial GPCR screening service that utilizes radioligand binding assays.
-
The compound is tested at a fixed concentration against a panel of cell membranes expressing different GPCRs.
-
The assay measures the displacement of a specific radiolabeled ligand from its receptor by the test compound.
-
-
Data Analysis:
-
Calculate the percentage of displacement for each receptor.
-
Identify "hits" as receptors where the compound causes significant displacement (e.g., >50%).
-
Caption: A potential signaling pathway targeted by the compound.
Conclusion and Future Directions
This compound is a promising molecule at the intersection of two pharmacologically significant heterocyclic systems. The structured approach outlined in this guide, from broad-based screening to specific cellular assays, provides a clear and efficient path to identifying and validating its therapeutic targets. The potential for this compound to act as a GPCR modulator, a kinase inhibitor, or an enzyme inhibitor warrants a thorough investigation. Future studies should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in relevant disease models to establish its therapeutic efficacy.
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Methodological & Application
Application Note: Strategic Use of 1-(Pyrazin-2-yl)azetidin-3-amine Dihydrochloride in the Synthesis of Novel Compound Libraries
Abstract & Introduction
The confluence of strained ring systems with heteroaromatic scaffolds offers a powerful strategy in modern medicinal chemistry for navigating novel chemical space. The azetidine ring, a four-membered nitrogenous heterocycle, is increasingly utilized as a "bioisostere" for more common groups, often conferring improved physicochemical properties such as enhanced solubility, metabolic stability, and three-dimensional character.[1][2] Its inherent ring strain, while ensuring stability for handling, provides unique reactivity that can be harnessed in synthesis.[3] The pyrazine moiety is a well-established pharmacophore present in numerous biologically active compounds and approved drugs, recognized for its role in forming crucial hydrogen bonds and participating in π-stacking interactions.[4]
This guide details the synthetic utility of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride , a versatile building block designed for the efficient generation of diverse compound libraries. This reagent features two key points of diversification: a highly reactive primary amine at the 3-position of the azetidine ring and the pyrazinyl nitrogen atoms, which can influence the molecule's overall properties. The dihydrochloride salt form ensures stability and simplifies handling, though it necessitates neutralization for most synthetic transformations.
We present validated protocols for two fundamental, high-yield transformations—amide bond formation and reductive amination—that serve as foundational pathways for library development. The causality behind reagent selection, reaction conditions, and work-up procedures is explained to empower researchers to adapt and innovate upon these core methods.
Properties of the Core Scaffold
A thorough understanding of the starting material's properties is critical for successful reaction planning.
| Property | Value | Data Source |
| Compound Name | This compound | - |
| Molecular Formula | C₇H₁₂Cl₂N₄ | Calculated |
| Molecular Weight | 223.11 g/mol | Calculated |
| Appearance | White to off-white solid (typical) | Assumed |
| Solubility | Soluble in Water, DMSO, MeOH; Poorly soluble in DCM, Ether | Inferred from structure |
| SMILES (Free Base) | C1C(CN1C2=NC=CN=C2)N | - |
| InChIKey (Free Base) | VLEJJXPMZMGWPT-UHFFFAOYSA-N | [5] |
Core Synthetic Pathways & Mechanistic Rationale
The primary amine of 1-(Pyrazin-2-yl)azetidin-3-amine is the principal site of reactivity. Its nucleophilicity allows for a range of C-N bond-forming reactions. The two most robust and widely applicable methods for diversification are amide coupling and reductive amination.
Amide Bond Formation: The Power of Coupling Reagents
The formation of an amide bond by coupling a carboxylic acid and an amine is one of the most fundamental reactions in medicinal chemistry.[6] Direct condensation is energetically unfavorable; therefore, the carboxylic acid must be "activated."
Causality & Mechanism: Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with additives like HOBt (Hydroxybenzotriazole) function by converting the carboxylic acid's hydroxyl group into a better leaving group.[6][7] This creates a highly reactive acyl-intermediate that is susceptible to nucleophilic attack by the primary amine of our scaffold.
-
Why HATU? HATU is highly efficient, leading to fast reaction times and high yields, often with minimal racemization for chiral acids. It is particularly effective for coupling with less nucleophilic or sterically hindered amines.[6]
-
The Role of a Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its primary role is to neutralize the dihydrochloride salt to generate the free, nucleophilic primary amine in situ. A secondary role is to scavenge the proton released during the coupling reaction, driving the equilibrium towards product formation.
Reductive Amination: A Direct Path to Secondary Amines
Reductive amination is a robust, one-pot procedure for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone).[8]
Causality & Mechanism: The reaction proceeds in two distinct stages within the same pot:
-
Condensation: The primary amine attacks the carbonyl carbon, followed by dehydration to form a Schiff base (imine) or an enamine. This step is typically reversible and often acid-catalyzed.
-
Reduction: A hydride-based reducing agent, introduced into the mixture, selectively reduces the C=N double bond of the iminium ion intermediate to form the final secondary amine.
-
Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? This is the reductant of choice for several reasons.[9] It is mild enough that it will not readily reduce the starting aldehyde or ketone, preventing the formation of alcohol byproducts. It is particularly effective at reducing the protonated iminium ion, which is the more reactive species in the equilibrium. Its tolerance for mildly acidic conditions makes it ideal for one-pot procedures where acid catalysis may be used to promote imine formation.[10]
Detailed Experimental Protocols
General Laboratory & Safety Practices
-
Handling: this compound should be handled in a well-ventilated area or chemical fume hood.[11] Azetidine derivatives should be treated as potentially toxic and skin-sensitizing.[12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
-
Purification: All novel compounds require purification. Standard methods include flash column chromatography on silica gel, preparative HPLC, or recrystallization.[9][14]
Protocol 1: General Procedure for Amide Synthesis via HATU Coupling
This protocol describes a general method for coupling a generic carboxylic acid (R-COOH) with the title scaffold.
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Application Notes and Protocols for the N-Alkylation of 1-(Pyrazin-2-yl)azetidin-3-amine
Introduction: The Strategic Importance of N-Alkylated Azetidines in Medicinal Chemistry
The azetidine motif is a cornerstone in modern drug discovery, prized for its ability to enhance key physicochemical properties of therapeutic candidates, including solubility and metabolic stability.[1] The nitrogen atom within the strained four-membered ring serves as a versatile synthetic handle for introducing a diverse array of substituents, enabling extensive exploration of structure-activity relationships (SAR). The specific scaffold, 1-(Pyrazin-2-yl)azetidin-3-amine, combines the favorable characteristics of the azetidine ring with the bioisosteric properties of the pyrazine heterocycle, a common feature in numerous biologically active compounds.[2] N-alkylation of the primary amine at the 3-position of this scaffold is a critical transformation for generating novel derivatives with modulated potency, selectivity, and pharmacokinetic profiles.
This document provides a comprehensive guide to two robust and widely applicable methods for the N-alkylation of 1-(Pyrazin-2-yl)azetidin-3-amine: Reductive Amination and Direct Alkylation with Alkyl Halides . These protocols are designed for researchers and scientists in drug development, offering detailed, step-by-step methodologies and the underlying chemical principles to ensure successful and reproducible outcomes.
Mechanistic Overview: Pathways to C-N Bond Formation
The N-alkylation of a primary amine, such as 1-(Pyrazin-2-yl)azetidin-3-amine, involves the formation of a new carbon-nitrogen bond. The two primary strategies discussed herein achieve this transformation through distinct mechanistic pathways.
Reductive Amination: This highly reliable method proceeds in a two-step, one-pot sequence.[1][3] Initially, the primary amine undergoes condensation with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the desired secondary amine. A significant advantage of this approach is the inherent prevention of over-alkylation, a common side reaction in direct alkylation methods.[3][4]
Direct Alkylation with Alkyl Halides: This classic approach follows a bimolecular nucleophilic substitution (SN2) mechanism.[5] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[5][6] While straightforward, this method can be prone to over-alkylation, where the newly formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium salt.[5] Careful control of stoichiometry and reaction conditions is therefore crucial.
Figure 1: General workflow for N-alkylation.
Part 1: Experimental Protocol for Reductive Amination
Reductive amination is often the preferred method due to its high selectivity and milder reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent as it is selective for the iminium ion over the carbonyl starting material.[3][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(Pyrazin-2-yl)azetidin-3-amine | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aldehyde or Ketone | Reagent | Sigma-Aldrich, etc. | Varies based on desired alkyl group. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent | Commercially Available | Moisture sensitive. Handle under inert gas. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Use a dry solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | Commercially Available | For aqueous work-up. |
| Dichloromethane (DCM) | ACS | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Commercially Available | For drying organic layers. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert atmosphere setup (Nitrogen or Argon) | - | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(Pyrazin-2-yl)azetidin-3-amine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.1 equivalents).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture in portions. A slight exotherm and gas evolution may be observed.[3]
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its completion by TLC or LC-MS until the starting amine is fully consumed (typically 4-16 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated 1-(Pyrazin-2-yl)azetidin-3-amine derivative.
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Application Notes and Protocols for 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Oncology
The confluence of the pyrazine and azetidine heterocycles in the molecular architecture of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride presents a compelling starting point for anticancer drug discovery. Pyrazine derivatives are integral to a multitude of biologically active compounds, with several demonstrating potent kinase inhibitory and anticancer properties.[1] The azetidine ring, a four-membered saturated heterocycle, is no longer a synthetic curiosity but a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved metabolic stability and solubility. This guide provides a comprehensive overview of the potential applications and detailed experimental protocols for the investigation of this compound as a novel candidate in cancer research.
Physicochemical Properties and Synthesis
Molecular Formula: C₇H₁₂Cl₂N₄ Molecular Weight: 239.11 g/mol Structure:
Proposed Synthetic Route
A plausible and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This approach leverages the reactivity of a halogenated pyrazine with a protected 3-aminoazetidine, followed by deprotection.
Protocol 1: Synthesis of this compound
-
Step 1: N-Arylation.
-
To a solution of tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq).
-
Add 2-chloropyrazine (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl (1-(pyrazin-2-yl)azetidin-3-yl)carbamate.
-
-
Step 2: Deprotection and Salt Formation.
-
Dissolve the purified product from Step 1 in a suitable solvent such as methanol or dioxane.
-
Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the dihydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Hypothesized Mechanisms of Action in Cancer
The structural motifs of 1-(Pyrazin-2-yl)azetidin-3-amine suggest several potential mechanisms of anticancer activity, primarily through the inhibition of key signaling pathways implicated in tumor growth and survival.
Kinase Inhibition
The pyrazine ring is a well-established scaffold in numerous FDA-approved and investigational kinase inhibitors.[2][3] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and blocking their catalytic activity.[3] Given the structural similarities to known pyrazine-based kinase inhibitors, it is plausible that 1-(Pyrazin-2-yl)azetidin-3-amine could target various oncogenic kinases.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, FGFR, and VEGFR, which are frequently dysregulated in various cancers.[4]
-
Non-Receptor Tyrosine Kinases: Including members of the Src family and Janus kinases (JAKs).
-
Serine/Threonine Kinases: Such as those in the MAPK/ERK and PI3K/AKT/mTOR pathways.
Caption: Hypothesized Kinase Inhibition Pathway.
STAT3 Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. The pyrazine scaffold has been identified in compounds designed as STAT3 inhibitors.
Caption: Hypothesized STAT3 Pathway Inhibition.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to tumorigenesis, making them attractive therapeutic targets. The azetidine ring has been incorporated into the design of HDAC inhibitors.[5][6]
Caption: Hypothesized HDAC Inhibition Mechanism.
In Vitro Protocols for Anticancer Activity Evaluation
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and vehicle-treated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[9]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Protocol for Antitumor Efficacy
Protocol 4: Human Tumor Xenograft Model in Nude Mice
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound.[10]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., HCT116 or A549)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., saline, PBS with 5% DMSO)
-
Calipers
Procedure:
-
Cell Preparation: Culture the selected cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 10-100 mg/kg, daily or three times a week).[2] Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period. Excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Data Presentation and Comparative Analysis
Quantitative data from in vitro assays should be presented in a clear and concise tabular format to facilitate comparison with known anticancer agents.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Pyrazine and Azetidine Derivatives
| Compound/Drug | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 1-(Pyrazin-2-yl)azetidin-3-amine | (Hypothetical Data) | TBD | This Study |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | ~0.05-0.5 | (Literature) |
| Fused Quinoxaline-Pyrazine Derivative (2b) | A549 (Lung) | 4.3 | [4] |
| Fused Quinoxaline-Pyrazine Derivative (2b) | MCF-7 (Breast) | 5.4 | [4] |
| Indolizinoquinolinedione-Pyrazine Derivative (131) | HCT116 (Colon) | 1.61 | [11] |
| Pyrazoline Derivative (A) | T47D (Breast) | 26.51 µg/mL | [12] |
TBD: To be determined through experimentation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. The proposed protocols provide a robust framework for its initial evaluation, from synthesis to in vivo efficacy studies. Based on the established roles of its constituent pyrazine and azetidine moieties, this compound warrants investigation as a potential inhibitor of various oncogenic kinases, the STAT3 pathway, and HDACs. Further studies should focus on elucidating its precise mechanism of action, expanding the panel of cancer cell lines for screening, and optimizing its pharmacokinetic and pharmacodynamic properties for potential clinical translation.
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
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Rawat, P., Nema, P., & Kashaw, S. K. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research, 14(1). [Link]
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Rostampour, M., et al. (2021). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1426-1436. [Link]
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Al-Warhi, T., et al. (2021). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 4(2), 116-126. [Link]
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Application Notes and Protocols for the Use of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride as a Building Block for Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrazinyl-Azetidine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a cornerstone of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a major focus in modern drug discovery. Within this landscape, privileged scaffolds—molecular frameworks that are recognized by multiple biological targets—are of immense value. The pyrazine core is one such scaffold, found in numerous biologically active compounds and approved drugs due to its ability to form critical hydrogen bonds within the ATP-binding site of kinases.[1]
When coupled with an azetidine ring, a strained four-membered heterocycle, the resulting pyrazinyl-azetidine moiety offers a unique three-dimensional architecture. This structure can effectively probe deep into the kinase active site, often leading to enhanced potency and selectivity. The azetidine ring, due to its inherent strain, imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-protein interactions.[2] The secondary amine of the azetidine provides a convenient attachment point for various hinge-binding motifs, while the pyrazine ring can be functionalized to modulate physiochemical properties and target specific kinase isoforms.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride as a versatile building block in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, provide detailed, step-by-step synthetic protocols, and discuss the characterization of the resulting compounds.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂Cl₂N₄ | |
| Molecular Weight | 223.11 g/mol | |
| Appearance | Off-white to white solid | N/A |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | Inferred |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3][4] |
Safety Precautions: this compound is an irritant. Causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]
The Rationale for Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling and immune response regulation.[3][4] Dysregulation of the JAK-STAT signaling pathway is implicated in a host of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as various myeloproliferative neoplasms.[3][5] Consequently, the JAKs have emerged as highly attractive targets for therapeutic intervention.
Tofacitinib, the first-in-class JAK inhibitor approved for the treatment of rheumatoid arthritis, features a pyrrolo[2,3-d]pyrimidine core that serves as a hinge-binding motif, anchoring the molecule in the ATP-binding site of the kinase.[6][7] The strategic installation of an amino-azetidine moiety at the C4 position of this core has been shown to be critical for achieving high potency and selectivity. The 1-(Pyrazin-2-yl)azetidin-3-amine building block is an ideal synthon for creating novel analogs of tofacitinib and other JAK inhibitors, allowing for the exploration of structure-activity relationships (SAR) and the development of next-generation kinase inhibitors with improved pharmacological profiles.
Experimental Protocols
Protocol 1: Synthesis of N-(1-(Pyrazin-2-yl)azetidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common hinge-binding scaffold for many kinase inhibitors.
Diagram of the Synthetic Workflow:
Caption: Synthetic scheme for the SNAr reaction.
Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
2-Propanol or distilled water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Addition of Amine and Base: Add this compound (1.1 eq) and a suitable base. If using potassium carbonate, add 3.0 equivalents. If using DIPEA, add 2.5 equivalents.
-
Solvent Addition: Add the chosen solvent (2-propanol or water) to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon). Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the reaction was performed in water, the product may precipitate upon cooling. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the reaction was performed in 2-propanol, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(1-(pyrazin-2-yl)azetidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Rationale for Experimental Choices:
-
Base: The dihydrochloride salt of the amine must be neutralized to the free base for it to act as a nucleophile. An excess of a non-nucleophilic base like K₂CO₃ or DIPEA is used to ensure complete deprotonation and to quench the HCl generated during the reaction.
-
Solvent: 2-Propanol is a common solvent for SNAr reactions, as it effectively solubilizes both the reactants and reagents. Water can also be a viable and more environmentally friendly solvent, and in some cases, can accelerate the reaction rate.[6]
-
Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere is good practice to prevent any potential side reactions, especially if the substrates are sensitive to oxidation at elevated temperatures.
Protocol 2: Acylation of the Pyrrolopyrimidine Core
Further functionalization of the synthesized kinase inhibitor can be achieved through acylation of the pyrrolo[2,3-d]pyrimidine core. This allows for the introduction of various side chains that can influence the compound's pharmacokinetic properties and target engagement.
Diagram of the Acylation Workflow:
Caption: General scheme for the acylation reaction.
Materials:
-
N-(1-(Pyrazin-2-yl)azetidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Acylating agent (e.g., cyanoacetyl chloride, propionyl chloride)
-
Base (e.g., pyridine, DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Inert gas supply
Procedure:
-
Dissolution: Dissolve N-(1-(pyrazin-2-yl)azetidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in the chosen anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.
-
Addition of Base: Add the base (e.g., pyridine or DIPEA, 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the acylating agent (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired acylated product.
-
Characterization and Data Analysis
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Typical Analytical Data:
| Technique | Expected Observations for N-(1-(Pyrazin-2-yl)azetidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| ¹H NMR | Signals corresponding to the pyrazine, azetidine, and pyrrolopyrimidine protons. The chemical shifts and coupling constants will be indicative of the final structure.[8] |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the construction of compounds targeting the JAK-STAT pathway and other kinase families. The modular nature of the synthesis allows for the facile generation of diverse chemical libraries, enabling comprehensive SAR studies and the optimization of lead compounds. Future work in this area could involve the exploration of alternative hinge-binding motifs, the functionalization of the pyrazine ring to enhance selectivity and pharmacokinetic properties, and the biological evaluation of the synthesized compounds in relevant cellular and in vivo models.
References
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Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available from: [Link]
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Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(11), 15845-15853. Available from: [Link]
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Tofacitinib synthesis. Universidade Nova de Lisboa. Available from: [Link]
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Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis. ResearchGate. Available from: [Link]
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Tofacitinib. Thieme Pharmaceutical Substances. Available from: [Link]
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Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Drug Delivery Technology, 11(01), 143-150. Available from: [Link]
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¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]
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Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics, 43, 100439. Available from: [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(15), 8267-8287. Available from: [Link]
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2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-nitrosoazetidin-3-yl)acetonitrile. Pharmaffiliates. Available from: [Link]
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Navigating the Gateway: A Detailed Protocol for the Deprotection of Boc-Protected Azetidine Amines
Introduction: The Azetidine Moiety and the Critical Role of N-Boc Deprotection
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile bioisostere have led to its incorporation into a multitude of drug candidates and bioactive molecules. The synthesis of these complex structures frequently employs the tert-butyloxycarbonyl (Boc) protecting group to mask the reactivity of the azetidine nitrogen. Consequently, the efficient and clean removal of the Boc group is a pivotal step, acting as a gateway to further functionalization or the final active pharmaceutical ingredient.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the deprotection of Boc-protected azetidine amines. We will delve into the mechanistic underpinnings of the most common deprotection strategies, offer detailed, field-proven protocols, and discuss critical considerations for maintaining the integrity of the often-sensitive azetidine ring.
Mechanistic Insight: The Acid-Catalyzed Liberation of the Amine
The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed carbamate hydrolysis.[1] The stability of the Boc group is predicated on the steric bulk and electron-donating nature of the tert-butyl group, which renders the carbamate linkage resistant to nucleophiles and bases.[2][3] However, under acidic conditions, the carbonyl oxygen of the Boc group is protonated, initiating a cascade that leads to the release of the free amine.
The generally accepted mechanism proceeds as follows:
-
Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, making the carbonyl carbon more electrophilic.[4]
-
Formation of a Carbamic Acid: The protonated intermediate is susceptible to cleavage, leading to the formation of a stable tert-butyl cation and a transient carbamic acid derivative.[2][4]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][4] This is often observed as bubbling in the reaction mixture.[4]
-
Amine Salt Formation: The newly liberated amine is protonated by the excess acid in the reaction medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).
// Nodes BocAzetidine [label="Boc-Protected\nAzetidine"]; ProtonatedBoc [label="Protonated\nIntermediate"]; CarbamicAcid [label="Carbamic Acid\n+ t-Butyl Cation"]; AmineSalt [label="Azetidine Salt\n+ CO₂ + Isobutylene"]; H_plus [label="H⁺ (Acid)", shape=plaintext]; tBu_products [label="Isobutylene", shape=plaintext]; CO2 [label="CO₂", shape=plaintext];
// Edges BocAzetidine -> ProtonatedBoc [label="+ H⁺"]; ProtonatedBoc -> CarbamicAcid [label="Cleavage"]; CarbamicAcid -> AmineSalt [label="Decarboxylation"]; } enddot Caption: Acid-catalyzed deprotection of a Boc-protected azetidine.
A crucial consideration for azetidines is the potential for ring strain to influence reactivity. However, studies have shown that the azetidine ring is remarkably stable under standard acidic deprotection conditions, with no ring-opening observed when using reagents like trifluoroacetic acid (TFA).[5][6] This robustness allows for the reliable application of strong acid protocols.
Comparative Analysis of Deprotection Protocols
The choice of deprotection protocol is dictated by the substrate's sensitivity to acid and the presence of other functional groups. While strong acids are highly effective, milder alternatives are available for delicate molecules.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | References |
| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0°C to RT, 1-4 h | Fast, efficient, volatile byproducts are easily removed.[7] | Harsh conditions, can cleave other acid-labile groups (e.g., t-butyl esters), TFA is corrosive.[8][9] | [3][7] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate | Often provides the crystalline HCl salt, can be more selective than TFA.[7] | Dioxane is a peroxide-former and has health concerns, may require longer reaction times. | [7] | |
| Milder Acidic Methods | p-Toluenesulfonic Acid (pTsOH) | pTsOH in DME or other organic solvents, 40°C | Less volatile and corrosive than TFA/HCl, can be used for automated synthesis.[8] | May require heating, purification from non-volatile acid may be necessary.[8][9] | [8][9] |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂) | ZnBr₂ in DCM, RT, overnight | Mild conditions, useful for substrates with acid-sensitive groups. | Longer reaction times, potential for metal coordination to other functional groups. | |
| Trimethylsilyl Iodide (TMSI) | TMSI in DCM, RT | pH-neutral conditions, effective for sensitive substrates. | Reagent is moisture-sensitive and can be expensive. | [3] | |
| Alternative Methods | Oxalyl Chloride/Methanol | (COCl)₂ in MeOH, RT, 1-4 h | Very mild, tolerant of many acid-labile groups.[2] | Reagent is toxic and moisture-sensitive, generates HCl in situ.[2] | [2] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate. Always monitor reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This is the most common and generally reliable method for Boc deprotection of azetidines.
Materials:
-
Boc-protected azetidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolve the Boc-protected azetidine (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv, typically 25% v/v with DCM) to the stirred solution.[7] A common ratio is 1 part TFA to 3 parts DCM.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.[3] Monitor the reaction for the disappearance of the starting material. The evolution of CO₂ gas may be observed.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with DCM or toluene can help remove residual TFA.[7]
-
Work-up:
-
Dissolve the residue in DCM or ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of gas evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected azetidine free base.
-
Protocol 2: Deprotection using HCl in Dioxane
This method is an excellent alternative to TFA and often yields the hydrochloride salt of the amine directly, which can be advantageous for purification and handling.
Materials:
-
Boc-protected azetidine
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (optional, as co-solvent)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve the Boc-protected azetidine (1.0 equiv) in a minimal amount of a suitable co-solvent like DCM or EtOAc, or use the HCl/dioxane solution directly if solubility allows.
-
Add 4M HCl in dioxane (5-10 equiv) to the solution at room temperature.
-
Stir the reaction for 1-4 hours. Often, the hydrochloride salt of the deprotected amine will precipitate from the solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with diethyl ether, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt. Trituration with diethyl ether can often induce crystallization.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is suitable for substrates containing highly acid-sensitive functional groups that may not tolerate TFA or strong HCl.[2]
Materials:
-
Boc-protected azetidine
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected azetidine (1.0 equiv) in anhydrous methanol (approx. 0.1 M).[2]
-
Stir the solution at room temperature.
-
Carefully and slowly add oxalyl chloride (2-3 equiv) to the solution.[2] Caution: The reaction can be exothermic and may sputter.[2]
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction's progress.[2]
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous mixture with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.
// Nodes Start [label="Start:\nBoc-Protected Azetidine"]; Dissolve [label="Dissolve in\nAnhydrous Solvent (e.g., DCM)"]; Add_Reagent [label="Add Deprotection Reagent\n(e.g., TFA, HCl/Dioxane)"]; React [label="Stir at Appropriate\nTemperature (0°C to RT)"]; Monitor [label="Monitor Reaction\n(TLC, LC-MS)"]; Workup [label="Work-up:\n- Quench/Neutralize\n- Extract\n- Dry"]; Isolate [label="Isolate Product:\nConcentrate Solvent"]; Purify [label="Purify if Necessary\n(Crystallization, Chromatography)"]; End [label="Final Product:\nDeprotected Azetidine"];
// Edges Start -> Dissolve; Dissolve -> Add_Reagent; Add_Reagent -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Isolate; Isolate -> Purify; Purify -> End; } enddot Caption: General experimental workflow for Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the deprotection is sluggish, consider increasing the concentration of the acid, elevating the reaction temperature (e.g., to 40-50°C), or extending the reaction time.[5] The choice of solvent can also influence the reaction rate.
-
Side Reactions (tert-Butylation): The tert-butyl cation generated during the reaction is an electrophile and can alkylate electron-rich aromatic rings or other nucleophilic functional groups on the substrate.[1] If this is a concern, adding a scavenger such as triethylsilane or thioanisole to the reaction mixture can trap the cation.
-
Substrate Stability: While the azetidine ring itself is generally stable, other functional groups in the molecule may be acid-labile. For such cases, exploring milder deprotection conditions (Protocol 3 or other Lewis acid methods) is highly recommended.[2]
-
Work-up Challenges: The resulting free amine may be water-soluble, especially as its salt. During aqueous work-up, ensure the aqueous layer is basified sufficiently to extract the free amine into the organic phase. If the product is an ester, avoid strongly basic conditions during work-up to prevent hydrolysis. Using a solid-supported base like Amberlyst A21 resin can be an effective way to neutralize the acid without an aqueous wash.
-
Product Isolation: Deprotected amines can sometimes be difficult to purify via silica gel chromatography. Direct crystallization of the amine salt (e.g., hydrochloride) is often a more effective purification strategy.
Conclusion
The deprotection of Boc-protected azetidine amines is a robust and reliable transformation critical to the synthesis of many important molecules. A thorough understanding of the reaction mechanism and the careful selection of reagents and conditions are paramount to achieving high yields while preserving the integrity of the azetidine scaffold and any other sensitive functional groups. The protocols and insights provided in this application note offer a solid foundation for successfully navigating this essential synthetic step.
References
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
Ashenhurst, J. (2022, December 14). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Kaur, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24653–24659. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 97-100. Retrieved from [Link]
-
Di Mauro, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(12), 1480. Retrieved from [Link]
-
Barrow, A. S., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 60(43), 23231-23237. Retrieved from [Link]
-
Various Authors. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]
-
El-Kazouli, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research, 4(5), 2515-2520. Retrieved from [Link]
-
Singh, J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26647–26655. Retrieved from [Link]
Sources
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- 3. reddit.com [reddit.com]
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- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination with Pyrazinyl Amines
Introduction: The Strategic Importance of Pyrazinyl Amines
Pyrazines are a class of nitrogen-containing heterocycles integral to the fields of medicinal chemistry and materials science.[1] Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in numerous FDA-approved drugs and biologically active compounds. The introduction of an amino group onto a pyrazine core via a carbon-nitrogen (C-N) bond is a critical transformation that unlocks access to a vast chemical space for drug discovery and development.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for constructing C-N bonds.[2][3][4] It has largely superseded harsher, classical methods which often suffer from limited substrate scope and poor functional group tolerance.[2][5] However, the application of this methodology to electron-deficient and coordinating heterocycles like pyrazines presents a unique set of challenges that demand a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters.
This guide provides a comprehensive overview of the critical factors governing the successful Buchwald-Hartwig amination of pyrazine substrates. It delves into the causality behind experimental choices, offers validated protocols, and addresses common challenges, providing researchers with the tools to confidently and effectively synthesize pyrazinyl amine derivatives.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][7] Understanding this cycle is paramount for rational troubleshooting and optimization. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond of the halopyrazine, forming a Pd(II) complex.[6][8]
-
Ligand Exchange & Amine Coordination: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][8]
-
Reductive Elimination: The final C-N bond is formed, releasing the desired pyrazinyl amine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][8]
A primary challenge with pyrazine substrates is the potential for the ring nitrogen atoms to coordinate to the palladium center. This can sequester the catalyst, leading to deactivation and low yields. The strategic selection of bulky, electron-rich ligands is crucial to mitigate this catalyst inhibition and promote the desired catalytic turnover.[9][10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Core Directive: Optimizing Key Reaction Parameters
The success of a Buchwald-Hartwig amination involving pyrazines hinges on the judicious selection of five key components: the catalyst precursor, ligand, base, solvent, and reaction temperature.
The Catalyst System: Palladium Precursor and Ligand
The combination of a palladium source and a supporting ligand is the heart of the reaction. While simple precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles) offer improved stability, activity, and reproducibility.
Ligand Selection is Critical: The ligand stabilizes the palladium center, promotes the key steps of the catalytic cycle, and prevents catalyst deactivation. For electron-deficient heterocycles like pyrazines, sterically hindered and electron-rich phosphine ligands are the gold standard.[10]
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class is highly effective. Ligands like XPhos , SPhos , and RuPhos are excellent starting points. Their bulkiness creates a coordinatively unsaturated palladium center that favors the desired reaction pathway over catalyst inhibition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form robust bonds with palladium, offering high thermal stability.[11] Catalysts like Pd-PEPPSI-IPr and specially designed large-but-flexible Pd-BIAN-NHC catalysts have shown exceptional efficacy for coupling challenging coordinating heterocycles.[9][12]
Expert Insight: Start by screening a panel of Buchwald-type ligands (e.g., XPhos, RuPhos) and a robust NHC-based catalyst. The optimal ligand is highly substrate-dependent, and a small screen can save significant optimization time.
The Base: A Non-Nucleophilic Proton Scavenger
The base plays a crucial role in deprotonating the amine to form the key palladium-amido intermediate. The ideal base must be strong enough to deprotonate the amine but not nucleophilic enough to compete in side reactions.
-
Alkali Metal t-Butoxides (NaOt-Bu, KOt-Bu): These are the most common and effective strong bases for this reaction.
-
Inorganic Carbonates and Phosphates (Cs₂CO₃, K₃PO₄): These are milder bases that can be effective, particularly for sensitive substrates that may degrade under harsher conditions. Cesium carbonate is often a good choice for heteroaromatic couplings.[13]
-
Soluble Organic Bases (DBU): In some cases, a homogeneous organic base like DBU can be used, which may offer advantages in continuous flow applications or for substrates with poor solubility.[14]
Expert Insight: Sodium tert-butoxide is the most common starting point due to its high reactivity. However, if substrate degradation is observed, switching to a weaker base like cesium carbonate is a logical next step.
The Solvent: Dictating Solubility and Temperature
The solvent must be anhydrous and capable of solubilizing all reaction components at the desired temperature. It should be relatively non-coordinating to avoid interfering with the catalyst.
-
Aromatic Hydrocarbons (Toluene, Xylenes): These are excellent, non-polar solvents that are widely used and effective. Toluene is a common first choice.[15]
-
Ethers (Dioxane, t-BuOH): 1,4-Dioxane is another common solvent. The use of tert-butanol can sometimes be beneficial, particularly when using KOt-Bu as a base.
-
Aprotic Polar Solvents (DMF, DMAc): While less common, these can be used if solubility is a major issue, but they can sometimes coordinate to the catalyst and inhibit the reaction.
Reaction Temperature and Time
Most Buchwald-Hartwig aminations require heating to proceed at a reasonable rate, typically between 80-120 °C.[8] The exact temperature depends on the reactivity of the coupling partners and the stability of the catalyst system. Reaction progress should be monitored by a suitable technique like LC-MS or TLC to determine the optimal reaction time and avoid product degradation from prolonged heating.[8]
Data Summary: Representative Reaction Conditions
The following table summarizes successful conditions reported for the Buchwald-Hartwig amination of various heterocyclic substrates, providing a valuable starting point for optimization.
| Aryl Halide Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | DBU | Toluene | 100 | Hit | [14] |
| 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ / XantPhos | DBU | Toluene | 100 | Hit | [14] |
| 2-Chloro-5-iodopyridine | Alkylamine | (SIPr)Pd(allyl)Cl | NaOt-Bu | Dioxane | 80 | 95 | [16] |
| 2-Amino-5-bromopyridine | Secondary Amine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 110 | >90 | [8] |
| Aryl Chloride | Primary Amine | Pd-BIAN-NHC | K₂CO₃ | Dioxane | 120 | 85-98 | [9] |
Detailed Experimental Protocols
Safety Precaution: The Buchwald-Hartwig amination involves flammable solvents, air-sensitive reagents, and potentially toxic palladium catalysts. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Amination of a Halopyrazine
This protocol provides a robust starting point for coupling a primary or secondary amine to a chloro-, bromo-, or iodopyrazine.
Caption: Standard experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Halopyrazine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar and a gas-tight screw cap with septum
Procedure:
-
Reagent Preparation: In a fume hood, add the halopyrazine, palladium precatalyst, and sodium tert-butoxide to the Schlenk tube. Note: NaOt-Bu is hygroscopic; handle it quickly.
-
Establish Inert Atmosphere: Seal the Schlenk tube and connect it to a Schlenk line. Evacuate the tube under vacuum until all air is removed, then backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[17]
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (4 mL) via syringe. If the amine is a liquid, add it directly via syringe. If it is a solid, dissolve it in the remaining toluene (1 mL) and add the solution via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing them by LC-MS or TLC until the starting material is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure pyrazinyl amine product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Catalyst poisoning by pyrazine substrate.3. Insufficiently strong base.4. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique; use fresh, anhydrous solvent.2. Switch to a bulkier ligand (e.g., BrettPhos) or a more robust NHC catalyst.3. Switch from K₃PO₄/Cs₂CO₃ to NaOt-Bu.4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation of starting material.2. Product degradation due to prolonged heating.3. Reaction with solvent. | 1. Use high-purity reagents; ensure the base is not contaminated.2. Monitor the reaction closely and stop it upon completion.3. Switch to a less reactive solvent (e.g., from dioxane to toluene). |
| Poor Mass Balance | 1. Product is water-soluble.2. Product is volatile.3. Product adsorbed onto silica gel. | 1. Saturate the aqueous layer with NaCl before extraction.2. Be cautious during solvent removal on the rotary evaporator.3. Deactivate silica gel with triethylamine before chromatography; use a different stationary phase. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of valuable pyrazinyl amine compounds. While the electron-deficient and coordinating nature of the pyrazine ring presents challenges, a successful outcome is readily achievable through the rational selection of a sterically demanding and electron-rich ligand, an appropriate base, and anhydrous reaction conditions. By understanding the underlying mechanistic principles and employing systematic optimization, researchers can confidently leverage this powerful transformation to advance programs in drug discovery, agrochemicals, and materials science.
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2021). ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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Zhu, Y., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
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Lan, X. B., et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. [Link]
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Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal. [Link]
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The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2020). ResearchGate. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2021). ResearchGate. [Link]
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Martín-Hernández, R., et al. (2024). Spin crossover in {Fe(pyrazine)[M(CN)4]} (M = Ni, Pt) thin films assembled on fused silica substrates. Dalton Transactions. [Link]
-
N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2024). ACS Publications. [Link]
-
Gligorich, K. M., & Toste, F. D. (2007). C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry. Catalysis Science & Technology. [Link]
-
Kelly, C. B., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2010). Technical University of Denmark. [Link]
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Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
-
Fabrizi, G., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2020). MDPI. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2019). ResearchGate. [Link]
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Application Notes & Protocols: Developing Libraries of Pyrazin-2-yl-azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Group], Senior Application Scientist
Introduction: The Strategic Fusion of Pyrazine and Azetidine Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a powerful approach to generating novel chemical matter with desirable pharmacological properties. This guide focuses on the development of compound libraries based on the pyrazin-2-yl-azetidine core structure. This unique combination marries the pyrazine ring, a six-membered aromatic heterocycle known for its diverse biological activities, with the azetidine ring, a strained four-membered heterocycle that can enhance metabolic stability and solubility.[1][2]
The pyrazine moiety is a key component in several FDA-approved drugs and is recognized for its role in compounds with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.[6][7] The azetidine scaffold, on the other hand, introduces a three-dimensional character to otherwise flat aromatic compounds, which can lead to improved binding affinity and selectivity for target proteins.[1][2][8] Several approved drugs incorporate the azetidine motif to enhance their pharmacokinetic profiles.[1]
This document provides a comprehensive guide for the design, synthesis, purification, and characterization of pyrazin-2-yl-azetidine derivative libraries, intended to accelerate drug discovery programs.
I. Library Design and Strategy
The successful development of a small molecule library hinges on a well-conceived design strategy. For pyrazin-2-yl-azetidine derivatives, the goal is to explore a diverse chemical space around a common core to maximize the potential for identifying bioactive "hits" in high-throughput screening (HTS) campaigns.[9][10][11]
Core Scaffold and Diversification Points
The core scaffold consists of a pyrazine ring linked to an azetidine ring. The primary points of diversification will be on both the pyrazine and azetidine moieties.
Figure 1: Core Scaffold and Diversification Points
Caption: High-level workflow for library synthesis.
Protocol 1: Synthesis of the Pyrazin-2-yl-azetidine Core
This protocol describes a representative synthesis of a core pyrazin-2-yl-azetidine scaffold.
Materials:
-
2-Chloropyrazine
-
Azetidine-3-carboxylic acid ethyl ester
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add 2-chloropyrazine (1.0 eq), azetidine-3-carboxylic acid ethyl ester (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pyrazin-2-yl-azetidine core.
Protocol 2: Parallel Library Synthesis
This protocol outlines a method for parallel diversification of the core scaffold in a 96-well plate format.
Materials:
-
Stock solution of the pyrazin-2-yl-azetidine core in a suitable solvent (e.g., DMF or DMSO).
-
A library of diverse building blocks (e.g., carboxylic acids, sulfonyl chlorides) in a 96-well plate format.
-
Coupling reagents (e.g., HATU for amidation).
-
Base (e.g., DIPEA).
Procedure:
-
Dispense the stock solution of the core scaffold into each well of a 96-well reaction block.
-
Add the appropriate building block solution to each corresponding well.
-
Add the coupling reagent and base to each well.
-
Seal the reaction block and shake at room temperature or heat as required for the specific reaction.
-
Monitor the reactions by LC-MS analysis of a small aliquot from each well.
-
Upon completion, proceed to high-throughput purification.
III. Purification and Quality Control
Ensuring the purity and integrity of the compound library is paramount for obtaining reliable screening results. [10][12]High-throughput purification techniques are essential for efficiently processing large numbers of compounds. [13]
High-Throughput Purification
Table 2: Comparison of High-Throughput Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Mass-Directed Preparative HPLC | Separation by polarity, fraction collection triggered by target mass | High purity, automated | Slower throughput, solvent intensive |
| Supercritical Fluid Chromatography (SFC) | Separation using supercritical CO₂ | Fast, environmentally friendly | Not suitable for all compound classes |
| Ion-Exchange Chromatography | Separation based on charge | Effective for ionizable compounds | Limited to specific compound types |
For pyrazin-2-yl-azetidine libraries, a combination of mass-directed preparative HPLC and SFC is often effective. [13][14]
Quality Control Workflow
Figure 3: Quality Control Workflow
Caption: A streamlined workflow for library quality control.
Protocol 3: Analytical Characterization
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC) with UV and/or ELSD detection
Procedure:
-
LC-MS Analysis: Analyze an aliquot of each purified compound to confirm the molecular weight and assess purity.
-
NMR Analysis: For a representative subset of the library (e.g., 5-10%), acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. [15][16]3. HPLC Analysis: Use a standardized HPLC method to determine the final purity of all library members.
IV. Data Management and Storage
A robust data management system is crucial for tracking library synthesis, analytical data, and screening results.
-
Compound Registration: Assign a unique identifier to each synthesized compound.
-
Data Association: Link all analytical data (LC-MS, NMR, purity) to the corresponding compound ID.
-
Database: Utilize a chemical database to store structures, analytical data, and biological screening results.
-
Compound Storage: Store the final library plates in a controlled environment (e.g., -20 °C or -80 °C) to ensure long-term stability.
Conclusion
The development of pyrazin-2-yl-azetidine derivative libraries presents a promising avenue for the discovery of novel therapeutic agents. The combination of the biologically active pyrazine scaffold with the structurally unique azetidine ring offers a rich chemical space for exploration. By employing a systematic approach to library design, parallel synthesis, high-throughput purification, and rigorous quality control, researchers can efficiently generate high-quality compound libraries poised for successful high-throughput screening campaigns. The protocols and strategies outlined in this guide provide a solid foundation for initiating and advancing such drug discovery efforts.
References
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved January 21, 2026, from [Link]
-
High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization. (2016). PubMed. Retrieved January 21, 2026, from [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
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Molecular Interactions of Pyrazine-Based Compounds to Proteins. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. Retrieved January 21, 2026, from [Link]
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Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis and Applications of Small Molecule Libraries. (n.d.). Chemical Reviews. Retrieved January 21, 2026, from [Link]
-
Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net. Retrieved January 21, 2026, from [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). Curr Protoc Chem Biol. Retrieved January 21, 2026, from [Link]
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High-Throughput Purification of Single Compounds and Libraries. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Purification Technologies Small Molecules. (n.d.). Kdpharmagroup. Retrieved January 21, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Acetyl Pyrazoline Derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Novel Bioactive Compounds of 2-Azetidinone Derived from Pyrazin Dicarboxylic Acid: Synthesis and Antmicrobial Screening. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
How to Create a Custom Small Molecule Library Using Aldrich Market Select. (2024). YouTube. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and antimicrobial activity of Azetidin-2-one based Phenyl sulfonyl Pyrazoline Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Small-molecule discovery through DNA-encoded libraries. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Scholars Research Library. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and in vitro Antimicrobial Screening of Some Novel Series of2-Azetidinone Derivatives Integrated with Quinoline, Pyrazole and Benzofuran Moieties. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(Pyrazin-2-yl)azetidin-3-amine Dihydrochloride Derivatives
Introduction: The Strategic Value of the 1-(Pyrazin-2-yl)azetidin-3-amine Scaffold
The 1-(pyrazin-2-yl)azetidin-3-amine core is a privileged scaffold in modern medicinal chemistry. Its rigid azetidine ring system, combined with the hydrogen bond accepting capabilities of the pyrazine moiety and the versatile synthetic handle of the primary amine, makes it a highly sought-after building block for the development of novel therapeutics.[1] Azetidine-containing compounds have shown promise in a range of therapeutic areas, including as kinase inhibitors and CNS-targeting agents, owing to their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[2][3]
This guide provides a comprehensive overview of the scalable synthesis of 1-(pyrazin-2-yl)azetidin-3-amine dihydrochloride and its derivatives. We will delve into the underlying chemical principles, offer detailed, field-proven protocols, and address the critical considerations for transitioning from bench-scale to multi-gram or kilogram production.
Synthetic Strategy: A Convergent Approach via Nucleophilic Aromatic Substitution (SNAr)
The most logical and scalable approach to the target molecule is a convergent synthesis hinging on a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of a readily available, halogenated pyrazine with a suitable azetidine building block. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, a reactivity profile that is further enhanced by the presence of the ring nitrogens.[4][5]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Key Intermediates
Protocol 1.1: Preparation of tert-Butyl 3-aminoazetidine-1-carboxylate
The choice of a Boc-protected 3-aminoazetidine is strategic for scale-up. The Boc (tert-butoxycarbonyl) group is stable under the basic conditions of the subsequent SNAr reaction and can be readily removed under acidic conditions, which dovetails perfectly with the final salt formation step. While numerous methods exist for azetidine synthesis, for scale-up purposes, it is often more practical to procure a suitable starting material like 1-Boc-3-azetidinone and convert it to the amine.[6][7]
Methodology: Reductive Amination
-
Reaction Setup: To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in methanol (5-10 vol) at 0-5 °C, add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove methanol. Add water and 2M sodium hydroxide solution to adjust the pH to >12.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate, which can often be used in the next step without further purification.
Part 2: Scale-Up Synthesis of this compound
This part details the core SNAr coupling reaction and the subsequent deprotection and salt formation.
Protocol 2.1: SNAr Coupling of 2-Chloropyrazine and tert-Butyl 3-aminoazetidine-1-carboxylate
The reaction of 2-chloropyrazine with the protected 3-aminoazetidine is the cornerstone of this synthesis. The choice of solvent and base is critical for achieving high conversion and minimizing side products on a larger scale.
Experimental Parameters:
| Parameter | Recommended Condition | Rationale & Scale-Up Considerations |
| Solvent | DMSO, DMF, or NMP | High-boiling polar aprotic solvents are ideal for SNAr reactions as they can solvate the amine and facilitate the reaction at elevated temperatures.[8] On a large scale, consider solvent recovery and viscosity for efficient stirring. |
| Base | K2CO3, Cs2CO3, or DIPEA | A non-nucleophilic base is required to scavenge the HCl generated during the reaction. K2CO3 is a cost-effective and practical choice for large-scale synthesis. |
| Temperature | 80-120 °C | Higher temperatures accelerate the reaction rate. Careful monitoring of the internal temperature is crucial on a large scale to prevent exotherms and potential side reactions. |
| Equivalents | 1.05-1.2 eq of amine | A slight excess of the azetidine component can help drive the reaction to completion. |
Methodology:
-
Reaction Setup: To a suitable reactor, charge 2-chloropyrazine (1.0 eq), tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq), and potassium carbonate (2.0 eq) in DMSO (5-10 vol).
-
Reaction: Heat the mixture to 100 °C and stir until the reaction is complete (typically 8-16 hours), as monitored by HPLC.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and add a large volume of water. The product will often precipitate out. Alternatively, extract with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product, tert-butyl 3-((pyrazin-2-yl)amino)azetidine-1-carboxylate, can be purified by recrystallization or silica gel chromatography if necessary. For scale-up, a crystallization step is highly preferred.
Protocol 2.2: Deprotection and Dihydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt. This is typically achieved in a one-pot procedure.
Methodology:
-
Deprotection: Dissolve the protected intermediate from Protocol 2.1 in a suitable solvent such as methanol, isopropanol, or ethyl acetate. Add a solution of HCl in isopropanol or dioxane (4-5 eq) at 0-10 °C.
-
Salt Formation and Precipitation: Stir the mixture at room temperature. The dihydrochloride salt is generally insoluble and will precipitate out of the solution. The reaction progress can be monitored by the disappearance of the starting material on TLC or LC-MS.
-
Isolation and Drying: Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol or diethyl ether) to remove any impurities, and dry under vacuum at 40-50 °C to a constant weight.
Purification of the Final Product: The purity of the final salt can often be improved by slurrying in a suitable solvent like ethanol or acetonitrile to remove residual impurities. The formation of amine salts is a powerful purification technique as it allows for the separation from non-basic impurities.[9]
Part 3: Synthesis of Derivatives
The primary amine of the title compound is a versatile handle for further derivatization to explore structure-activity relationships (SAR).
Sources
- 1. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
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- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
solubility of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride in organic solvents
Welcome to the technical support center for 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical guidance for handling this compound, with a focus on its solubility in organic solvents. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and experimental insights to overcome common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in organic solvents?
As a dihydrochloride salt, 1-(Pyrazin-2-yl)azetidin-3-amine is a polar, ionic compound. Its solubility is governed by the principle of "like dissolves like." Consequently, it exhibits higher solubility in polar solvents and is generally insoluble in non-polar organic solvents.[1][2] The presence of the charged amine groups significantly increases its polarity compared to its free base form.[3][4]
Q2: I am struggling to dissolve the compound in my desired organic solvent. What are the initial troubleshooting steps?
Begin by verifying the purity of your compound and ensuring that your solvent is anhydrous, as absorbed moisture can affect solubility. Gentle heating or sonication can also facilitate dissolution. If these methods are unsuccessful, a more systematic approach, as detailed in the Troubleshooting Guide below, is recommended.
Q3: Can I use this compound directly in reactions that require a non-polar aprotic solvent?
Directly dissolving the dihydrochloride salt in non-polar aprotic solvents is often challenging due to its high polarity.[1] For reactions requiring such conditions, it is common practice to convert the salt to its free base form, which is significantly more soluble in less polar organic solvents. A protocol for this conversion is provided in the Experimental Protocols section.
Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents can effectively solvate the ionic salt.[6] |
| Polar Protic | Methanol, Ethanol | Moderate | The ability to hydrogen bond enhances solubility, although less effective than polar aprotic solvents for salts.[6] |
| Moderately Polar | Acetonitrile, Isopropanol | Low to Moderate | Limited solubility is expected due to the high polarity of the salt.[6][7] |
| Low Polarity | Dichloromethane (DCM), Chloroform | Very Low | The predominantly polar nature of the molecule limits its solubility in these solvents.[6] |
| Non-Polar | Hexane, Cyclohexane, Toluene | Insoluble | Minimal solvation of the ionic salt occurs in these solvents.[6] |
Troubleshooting Incomplete Dissolution
Encountering solubility issues is a common hurdle in experimental chemistry. The following guide provides a systematic approach to troubleshooting and resolving these challenges.
Caption: A workflow for troubleshooting the dissolution of this compound.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility using the Shake-Flask Method
This protocol allows for the experimental determination of the approximate solubility of the compound in a solvent of interest.[5][8]
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Vortex mixer and/or shaker
-
Analytical balance
-
Centrifuge
-
HPLC or other suitable analytical instrument
Procedure:
-
Add an excess amount of the compound to a vial.
-
Add a known volume of the selected solvent.
-
Tightly cap the vial and vortex for 2-3 minutes.
-
Place the vial on a shaker at a constant temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully extract a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration using a pre-calibrated analytical method (e.g., HPLC).
-
Calculate the solubility in mg/mL or other desired units.
Protocol 2: Conversion to the Free Base for Enhanced Solubility in Less Polar Solvents
This procedure describes the conversion of the dihydrochloride salt to its free base form, which is more soluble in a wider range of organic solvents.
Materials:
-
This compound
-
A suitable solvent for the salt (e.g., Methanol)
-
A mild, non-aqueous base (e.g., triethylamine, diisopropylethylamine) or an aqueous base (e.g., saturated sodium bicarbonate solution)
-
An extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the dihydrochloride salt in a minimal amount of a polar solvent like methanol or water.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (approximately 2.2 equivalents) of the base while stirring.
-
If using an aqueous base, perform a liquid-liquid extraction with a suitable organic solvent. If using a non-aqueous base in an organic solvent, the salt of the base (e.g., triethylamine hydrochloride) may precipitate and can be filtered off.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
The resulting free base should exhibit improved solubility in less polar organic solvents.
Caption: Conversion of the polar amine dihydrochloride to the less polar free base.
Safety and Handling
Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
References
-
Rondón-Villarreal, P., et al. (2023). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 28(15), 5889. Available at: [Link]
-
PubChem. (n.d.). 1-(pyridazin-3-yl)azetidin-3-amine. Available at: [Link]
-
PubChem. (n.d.). 1-(pyridin-2-yl)azetidin-3-amine. Available at: [Link]
-
Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent. Available at: [Link]
-
ScienceMadness Discussion Board. (2011). Solubility of organic amine salts. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]
-
Sinha, A., et al. (2020). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 20(5), 3374-3383. Available at: [Link]
-
Reddit. (2025). Precipitating organic amine from organic solution containing dissolved KOH. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Available at: [Link]
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- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy N-(azetidin-3-yl)-3-chloropyrazin-2-amine | 2091550-19-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
stability of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride under acidic/basic conditions
Welcome to the dedicated technical support resource for 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. My aim is to combine established chemical principles with practical, field-tested insights to ensure the integrity of your research.
I. Introduction to the Molecule and its Stability Considerations
This compound is a molecule of interest in medicinal chemistry, incorporating a pyrazine ring, a strained azetidine ring, and an amine functionality.[1][2][3] The dihydrochloride salt form enhances its solubility in aqueous media. Understanding its stability under various pH conditions is critical for its handling, formulation, and interpretation of experimental results. The inherent ring strain of the azetidine moiety and the electronic nature of the pyrazine ring are key factors governing its chemical behavior.[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns stem from the acid-lability of the azetidine ring. Azetidines, being four-membered saturated heterocycles, possess significant ring strain (approximately 25.4 kcal/mol), making them susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[4] While more stable than their three-membered aziridine counterparts, this strain is a key driver of potential degradation.[4] The pyrazine ring is generally more stable, but extreme pH and oxidative conditions could also lead to its degradation.[5][6]
Q2: How does the dihydrochloride salt form affect the compound's stability?
A2: The dihydrochloride salt form means that the basic nitrogen centers (the azetidine nitrogen and the exocyclic amine) are protonated. This enhances aqueous solubility. In solution, the salt will establish an equilibrium with its free base and hydrochloric acid. The resulting pH of the solution will be acidic. While the salt form itself is generally stable in the solid state, in solution, the acidic environment created by the hydrolysis of the salt can contribute to the degradation of the acid-sensitive azetidine ring over time.
Q3: What are the likely degradation pathways under acidic conditions?
A3: Under acidic conditions, the primary degradation pathway is likely the acid-catalyzed ring-opening of the azetidine. Protonation of the azetidine nitrogen further activates the ring towards nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the formation of a 1,3-amino alcohol derivative.
Q4: Is the compound expected to be stable under basic conditions?
A4: In basic conditions, the compound will exist as the free base. The azetidine ring is generally more stable under basic than acidic conditions as the ring nitrogen is not activated by protonation. However, strong basic conditions, especially at elevated temperatures, could potentially lead to other degradation pathways, though these are generally less common than acid-mediated decomposition. It is also important to consider the potential for base-catalyzed oxidation if oxygen is present.
Q5: What are the initial signs of degradation I should look for?
A5: The first indication of degradation is often a change in the appearance of the solution, such as a color change or the formation of a precipitate. Analytically, the appearance of new peaks in your chromatogram (e.g., HPLC-UV) is a clear sign of degradation. A decrease in the peak area of the parent compound over time is also a quantitative indicator of instability.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Unexpected peaks appear in my HPLC chromatogram after dissolving the compound in an acidic buffer. | Acid-catalyzed degradation of the azetidine ring. | 1. Confirm Peak Identity: Use LC-MS to determine the mass of the new peaks. A mass increase corresponding to the addition of a water molecule is indicative of azetidine ring hydrolysis. 2. pH Adjustment: If experimentally feasible, increase the pH of your buffer to be closer to neutral (pH 6-7.5). 3. Temperature Control: Perform your experiments at a lower temperature to reduce the rate of degradation. 4. Time Limitation: Prepare solutions fresh and use them as quickly as possible. |
| The concentration of my stock solution appears to decrease over time, even when stored at 4°C. | Slow degradation in solution. The acidic nature of the dihydrochloride salt in an unbuffered aqueous solution can lead to gradual hydrolysis. | 1. Use a Buffered Solution: Prepare stock solutions in a suitable buffer (e.g., phosphate or citrate) at a pH where the compound is most stable (likely slightly acidic to neutral). 2. Aprotic Solvents: If compatible with your experiment, consider preparing stock solutions in aprotic solvents like DMSO or DMF where the compound is likely to be more stable. 3. Aliquot and Freeze: For long-term storage, aliquot your stock solution into single-use vials and store at -20°C or -80°C. |
| I observe poor recovery of the compound after a workup procedure involving a strong acid. | Significant degradation during the acidic step. | 1. Minimize Exposure Time: Reduce the time the compound is in contact with the strong acid. 2. Use a Weaker Acid: If possible, substitute the strong acid with a weaker one. 3. Temperature Reduction: Perform the acidic step at a lower temperature (e.g., on an ice bath). |
| The compound shows instability in my formulation containing various excipients. | Incompatibility with acidic or basic excipients. | 1. Excipient Screening: Conduct a forced degradation study of the compound with each individual excipient to identify the source of the incompatibility.[7][8][9] 2. pH Modifier: Incorporate a buffering agent into your formulation to maintain a stable pH. |
IV. Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to evaluate the stability of this compound under various stress conditions.[7][8][9]
Objective:
To identify potential degradation products and determine the degradation pathways of this compound under acidic, basic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer, pH 7.4
-
HPLC system with UV or PDA detector[10]
-
LC-MS system for peak identification[10]
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other transparent container) to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze the samples at appropriate time intervals.
-
-
Control Sample:
-
A solution of the compound in the same solvent, kept at the same temperature but protected from the stressor, should be analyzed at each time point.
-
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.[11]
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Characterize the major degradation products using LC-MS to obtain their mass-to-charge ratios and fragmentation patterns.
-
Data Interpretation:
| Condition | Expected Outcome | Primary Degradation Product (Hypothesized) |
| Acidic | Significant degradation | Azetidine ring-opened product (1,3-amino alcohol) |
| Basic | Minimal to moderate degradation | Potential for other, less defined degradation pathways |
| Oxidative | Moderate degradation | N-oxides, hydroxylated pyrazine ring |
| Photolytic | Degradation dependent on chromophore | Potential for various photoproducts |
V. Visualizations
Chemical Structure
Caption: Structure of this compound.
Hypothesized Acid-Catalyzed Degradation Pathway
Caption: Hypothesized acid-catalyzed degradation of the azetidine ring.
Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study.
VI. References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
-
Studies In Pyrazine Chemistry. University of Glasgow.
-
Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing.
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
-
Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Pyrazines: occurrence, formation and biodegradation. PubMed.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Pharmaceutical & Bio Sciences.
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
-
Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Wiley Online Library.
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
-
Isolation of primary amines as HCL salt problem. Sciencemadness.org.
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
-
Pyrazines: Occurrence, formation and biodegradation. ResearchGate.
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central.
-
Ways of crashing out amines. Reddit.
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI.
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications.
-
Azetidines of pharmacological interest. PubMed.
-
Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
-
How can I neutralize aminehydrochlorides?. ResearchGate.
-
N-(azetidin-3-yl)-3-chloropyrazin-2-amine. Smolecule.
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications.
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH.
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
-
Analytical Techniques In Stability Testing. Separation Science.
-
forced degradation products: Topics by Science.gov. Science.gov.
-
Azetidine synthesis. Organic Chemistry Portal.
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
-
Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical Sciences and Research.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
-
N-(Azetidin-3-yl)-3-chloropyrazin-2-amine. BLDpharm.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajpsonline.com [ajpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pyrazinyl-Azetidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of pyrazinyl-azetidine synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable scaffold into their work. The unique combination of the electron-deficient pyrazine ring and the strained azetidine moiety presents specific synthetic challenges. This guide provides in-depth, experience-driven answers to common problems, focusing on the causality of side reactions and offering robust troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig N-arylation between a chloropyrazine and an N-protected azetidine is giving low yields and multiple byproducts. What are the likely causes and solutions?
This is a common and multifaceted issue. The Buchwald-Hartwig amination is a powerful tool, but its success with electron-deficient heteroaromatics like pyrazine and strained amines like azetidine hinges on a delicate balance of competing reaction pathways.
Core Causality: The primary challenge lies in ensuring the rate of productive C-N reductive elimination outpaces side reactions like catalyst decomposition, hydrodehalogenation of the chloropyrazine, and β-hydride elimination (if applicable). The pyrazine nitrogen atoms can also coordinate to the palladium center, potentially inhibiting catalysis.
Troubleshooting Checklist & Mitigation Strategies:
-
Catalyst and Ligand Integrity: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are often required to promote the difficult reductive elimination step.
-
Actionable Protocol: Screen a panel of ligands. If you observe the formation of black palladium precipitate, it's a sign of catalyst decomposition. Ensure you are using rigorously degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
-
Base Selection: The base must be strong enough to deprotonate the azetidine but not so nucleophilic that it competes in side reactions.
-
Expert Insight: While sodium tert-butoxide (NaOtBu) is a common choice, it can sometimes promote side reactions. Consider switching to a weaker, non-nucleophilic carbonate base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if your substrate is sensitive.
-
-
Common Side Reaction: Hydrodehalogenation: A frequent byproduct is the simple pyrazine (without the chlorine atom). This occurs when the oxidative addition complex reacts with a hydride source (often from the solvent or trace water) before coupling with the amine.
-
Diagnostic Test: Analyze the crude reaction mixture by GC-MS or LC-MS to identify the mass corresponding to the dehalogenated pyrazine starting material.
-
Solution: Use anhydrous, high-purity solvents. Toluene or dioxane are generally preferred over ethereal solvents like THF, which can be a source of hydrides at elevated temperatures.
-
-
Common Side Reaction: Azetidine Ring Opening: The strained azetidine ring can be susceptible to cleavage under the reaction conditions.
-
Further Reading: See Q2 for a detailed analysis of this specific problem.
-
Below is a logical workflow for troubleshooting a failing Buchwald-Hartwig coupling reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Q2: My NMR analysis shows signals inconsistent with the pyrazinyl-azetidine product, possibly from ring-opening. Why does this happen and how can it be prevented?
The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it kinetically stable but thermodynamically prone to ring-opening reactions under various conditions.[1][2] This is a critical failure mode in multi-step syntheses.
Causality & Mechanism: Ring-opening is typically catalyzed by either acid or strong nucleophiles.
-
Acid-Catalyzed Opening: Protonation of the azetidine nitrogen makes the ring highly electrophilic and susceptible to attack by even weak nucleophiles (like the solvent or anions from salts), leading to substituted aminopropanol derivatives.
-
Nucleophilic Opening: Strong nucleophiles can directly attack one of the ring carbons via an SN2 mechanism, forcing the ring to open. This can be a problem with strong bases or during subsequent reaction steps.
Caption: General mechanisms for azetidine ring-opening.
Prevention & Mitigation Protocol:
-
Protecting Group Strategy: The choice of nitrogen protecting group is your first line of defense.
-
Recommendation: The tert-butoxycarbonyl (Boc) group is highly recommended as it is stable to many coupling conditions and can be removed under controlled acidic conditions where the liberated azetidine can be immediately used or carefully neutralized.[3] Benzyl (Bn) groups are also used but require harsher deprotection methods.
-
-
pH Control During Workup and Purification: Accidental exposure to strong acids is a common cause of ring-opening.
-
Workup: Always use a mild basic wash (e.g., saturated NaHCO₃ solution) during aqueous workup to neutralize any residual acid from the reaction or starting materials.
-
Purification: If isomerisation or degradation is observed during silica gel chromatography, it may be due to the acidic nature of the silica.[4]
-
Action: Switch to neutral alumina for chromatography or pre-treat the silica gel by slurrying it with a solvent containing 1-2% triethylamine (Et₃N), then packing the column as usual.
-
-
-
Reaction Condition Optimization:
-
Temperature: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reagents: Avoid using strong Lewis acids unless absolutely necessary for the desired transformation. If a Lewis acid is required, screen milder options first (e.g., MgI₂ over stronger acids).[5][6]
-
Q3: My reaction is producing a pyrrolidine byproduct. How is this five-membered ring forming?
The formation of a five-membered pyrrolidine ring instead of or alongside the desired four-membered azetidine is a classic problem of competing cyclization pathways, often seen when constructing the azetidine ring from an open-chain precursor.[4]
Causality: 4-exo-tet vs. 5-endo-tet Cyclization When an intramolecular nucleophilic substitution is used to form the ring, two pathways can compete:
-
4-exo-tet (Desired): The nucleophile attacks the carbon adjacent to the leaving group to form the four-membered ring. This is generally favored by Baldwin's rules.
-
5-endo-tet (Side Reaction): The nucleophile attacks the carbon bearing the leaving group from the "inside" of the forming five-membered ring. While formally disfavored, this pathway can become competitive depending on substrate geometry and reaction conditions.
This side reaction is particularly noted in methods like selenium-induced cyclization of homoallylamines, where mixtures of azetidines and pyrrolidines can be formed.[4]
Caption: Competing pathways leading to azetidine vs. pyrrolidine.
Mitigation Strategies:
-
Steric Hindrance: Increasing steric bulk near the site of the 5-endo-tet cyclization can disfavor that pathway and promote the formation of the azetidine.[4]
-
Counter-ion Effects: The nature of the counter-ion in electrophile-induced cyclizations can significantly impact the product ratio. For instance, in some systems, using a bromide source (X=Br) exclusively produced the azetidine, albeit in low yield.[4]
-
Reaction Conditions: Carefully screen solvents and temperatures. Less polar solvents may favor the more compact transition state of the 4-exo-tet cyclization.
Q4: I'm having trouble with purification. The product seems very polar and streaks on the TLC plate. What are the best practices?
Purification of pyrazinyl-azetidine derivatives can indeed be challenging due to their polarity and basicity.[3]
Troubleshooting Purification:
| Issue | Causality | Recommended Protocol |
| Streaking on TLC/Column | The basic nitrogen atoms of the pyrazine and/or azetidine are interacting strongly with the acidic silica gel surface. | 1. Use a Mobile Phase Modifier: Add 0.5-2% triethylamine or ammonia (in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This neutralizes the acidic sites on the silica. 2. Switch Stationary Phase: Use neutral or basic alumina instead of silica gel. |
| Poor Separation from Polar Impurities | The product and impurities have very similar polarities. | 1. Gradient Elution: Use a shallow gradient during column chromatography to improve resolution.[3] 2. Reverse-Phase Chromatography: If the compound is stable, consider C18 reverse-phase chromatography with a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier. |
| Product is an Oil or Amorphous Solid | The compound has difficulty forming a stable crystal lattice. | 1. Salt Formation: Convert the basic product into an acid addition salt (e.g., hydrochloride, tartrate). These salts are often highly crystalline and can be purified easily by recrystallization, effectively removing non-basic impurities.[7] 2. Recrystallization Screening: If the freebase is a solid, screen a wide range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, heptane/EtOAc mixtures) for recrystallization.[3] |
Step-by-Step Protocol: Purification via Salt Formation
-
Dissolution: Dissolve the crude, freebase product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Acidification: Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise while stirring.
-
Precipitation: The hydrochloride salt will often precipitate out of the solution. If it does not, you may need to cool the solution or slowly add an anti-solvent (like hexane).
-
Isolation: Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Validation: Confirm the purity of the salt by NMR and LC-MS. The salt can then be used directly or converted back to the freebase with a mild base wash if necessary.
References
- Benchchem.troubleshooting guide for azetidine derivative synthesis.
- University of Birmingham.Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
- NIH.New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- ResearchGate.Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine | Request PDF.
- RSC Publishing.Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Domainex.Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination.
- NIH PMC.Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes.
- NIH PubMed Central.Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Frontiers.Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- NIH.A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
- PubMed.a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- Organic & Biomolecular Chemistry (RSC Publishing).Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- Semantic Scholar.Palladium-catalyzed N-arylation reactions with aziridine and azetidine.
- Google Patents.WO2011076194A1 - Method for purifying pyrazoles.
- MDPI.Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- ResearchGate.Stability of different azetidine esters. Condition D: PG-azetidine (1....
- NIH PMC.Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids.
- ResearchGate.Highly-efficient N-arylation of imidazole catalyzed by Cu(II) complexes with quaternary ammonium-functionalized 2-acetylpyridine acylhydrazone | Request PDF.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(Pyrazin-2-yl)azetidin-3-amine Dihydrochloride
Welcome to the dedicated technical support guide for the purification of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic amine. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your purification protocols and ensuring the high purity of your final compound.
I. Understanding the Chemistry: Potential Impurities
The purification strategy for this compound is intrinsically linked to its synthetic route. A common synthetic pathway involves the nucleophilic substitution of a leaving group on the pyrazine ring with an azetidine synthon. Given this, a number of potential impurities can arise.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 2-chloropyrazine or a protected 3-aminoazetidine.
-
Reagents and Catalysts: Residual palladium catalysts from cross-coupling reactions or bases used in the reaction.
-
Byproducts: Formation of regioisomers or products from side reactions.
-
Solvent Residues: Residual solvents from the reaction or workup steps.
A thorough understanding of the potential impurities is the first step in developing a robust purification strategy.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Isolation
-
Question: My initial batch of this compound has a purity of less than 95% as determined by HPLC. What are the likely causes and how can I improve this?
-
Answer: Low purity after initial isolation is a common issue and can often be attributed to incomplete reaction or the co-precipitation of impurities.
-
Causality: The dihydrochloride salt is often highly polar and can trap other polar impurities during precipitation. Incomplete reaction will leave unreacted starting materials which may have similar polarities to the product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Wash: Before salt formation, perform a thorough aqueous wash of the free amine in an organic solvent to remove any water-soluble impurities.
-
Controlled Precipitation: Instead of rapid precipitation, try a slower addition of the HCl solution (e.g., HCl in isopropanol or dioxane) to the free amine solution at a controlled temperature. This can lead to more selective crystallization of the desired product.
-
-
Issue 2: Difficulty with Recrystallization
-
Question: I am having trouble finding a suitable solvent system for the recrystallization of the dihydrochloride salt. It either doesn't dissolve or crashes out too quickly. What should I do?
-
Answer: Finding the right recrystallization solvent system for a dihydrochloride salt can be challenging due to its high polarity and ionic nature.
-
Causality: The high salt content makes the compound very soluble in polar protic solvents like water and methanol, but poorly soluble in less polar organic solvents. The key is to find a solvent or solvent mixture that provides a steep solubility curve.
-
Troubleshooting Steps:
-
Solvent Screening: A good starting point for recrystallization is a mixture of a solvent in which the compound is soluble (e.g., methanol, ethanol, or water) and an anti-solvent in which it is poorly soluble (e.g., isopropanol, acetonitrile, or ethyl acetate).
-
Systematic Approach:
-
Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., methanol).
-
Slowly add a less polar anti-solvent (e.g., isopropanol) until the solution becomes slightly turbid.
-
Heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
-
Vapor Diffusion: For small-scale purification, consider vapor diffusion. Dissolve the compound in a small amount of a polar solvent and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the product solution, inducing crystallization.
-
-
Issue 3: Presence of Colored Impurities
-
Question: My final product has a persistent yellow or brown color. How can I remove these colored impurities?
-
Answer: Colored impurities are often highly conjugated organic molecules or residual metal catalysts.
-
Causality: These impurities can be difficult to remove by simple crystallization as they may be present in very small amounts but have high extinction coefficients.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon (charcoal). Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the carbon. The colored impurities will adsorb to the surface of the activated carbon. Be aware that this can sometimes lead to a loss of product.
-
Silica Gel Plug: For less polar impurities, dissolving the free amine in an organic solvent and passing it through a short plug of silica gel can be effective before proceeding to the salt formation.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best way to convert the free amine to the dihydrochloride salt?
-
A1: The most common and effective method is to dissolve the purified free amine in a suitable anhydrous organic solvent, such as methanol, ethanol, or isopropanol. Then, a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in isopropanol or 4 M HCl in dioxane) is added dropwise with stirring. The dihydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
-
-
Q2: How can I confirm the purity of my final product?
-
A2: A combination of analytical techniques should be used to confirm the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and quantifying any impurities.[1] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are present in significant amounts.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
-
-
Q3: Is it better to purify the free amine or the dihydrochloride salt?
-
A3: It is often advantageous to perform a preliminary purification of the free amine before converting it to the dihydrochloride salt. The free amine is typically less polar and more amenable to purification by column chromatography on silica gel.[2] After purification of the free amine, the highly pure dihydrochloride salt can be formed.
-
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Place the crude this compound in a clean flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add isopropanol dropwise until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification of the Free Amine by Column Chromatography
-
Neutralize the dihydrochloride salt with a suitable base (e.g., aqueous sodium bicarbonate) and extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Prepare a silica gel column with an appropriate solvent system. A gradient of dichloromethane and methanol is often effective for purifying amines.[2]
-
Load the crude free amine onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the pure product, as determined by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Convert the purified free amine to the dihydrochloride salt as described in the FAQs.
V. Visualization of the Purification Workflow
Caption: General purification workflow for this compound.
VI. Data Summary
| Analytical Method | Typical Parameters | Purpose |
| HPLC | C18 column, Water/Acetonitrile gradient with 0.1% TFA | Purity determination and impurity profiling. |
| ¹H NMR | DMSO-d₆ or D₂O | Structural confirmation and detection of proton-containing impurities. |
| ¹³C NMR | DMSO-d₆ or D₂O | Confirmation of carbon framework. |
| LC-MS | ESI+ | Molecular weight confirmation. |
References
- Process for the purification of amines.
-
Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Acetyl Pyrazoline Derivatives. ResearchGate. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
- Purification of amine reaction mixtures.
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. [Link]
Sources
troubleshooting failed reactions with 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride
Welcome to the technical support hub for 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve challenges encountered in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and use of this reagent.
Q1: My reaction (e.g., amide coupling, reductive amination) is not proceeding. I see only starting material. What is the most common reason for this?
A1: The most frequent cause of reaction failure is the acidic nature of the starting material. 1-(Pyrazin-2-yl)azetidin-3-amine is supplied as a dihydrochloride salt to enhance its shelf-life and stability.[1] In this form, the nitrogen atoms are protonated and are not nucleophilic. For the amine to react, it must be converted to its free base form.
This requires the addition of a suitable base to neutralize the two equivalents of HCl. A common oversight is adding an insufficient amount of base, leading to incomplete deprotonation and, consequently, a stalled reaction.
Q2: Why is the amine provided as a dihydrochloride salt?
A2: Supplying amines as hydrochloride salts is a standard practice in chemical synthesis for several reasons:
-
Stability: Free amines, particularly those with complex functionalities, can be susceptible to oxidation and degradation over time.[2] The salt form is generally more stable for long-term storage.[3]
-
Handling: Amine salts are typically crystalline, non-volatile solids, making them easier and safer to handle and weigh accurately compared to their often oily or low-melting free base counterparts.
-
Solubility: While the free base may have limited aqueous solubility, the salt form is often soluble in water or protic solvents, which can be advantageous for certain reaction setups or for purification.[4]
Q3: Which nitrogen on 1-(Pyrazin-2-yl)azetidin-3-amine is the primary nucleophile in reactions like acylation?
A3: The primary amine on the azetidine ring is the intended nucleophile. The pyrazine nitrogens are significantly less basic and nucleophilic due to the electron-withdrawing nature of the aromatic ring system. The lone pair of the primary amine is localized and readily available for nucleophilic attack once deprotonated.
Q4: Can I use an inorganic base like sodium carbonate to free-base the amine?
A4: While inorganic bases like sodium carbonate or potassium carbonate can be used, their effectiveness depends heavily on the reaction solvent.[5] These bases have poor solubility in many common organic solvents (e.g., DCM, THF).[5] This can lead to slow or incomplete deprotonation. For solution-phase reactions, a soluble organic base is generally more reliable.
Section 2: Troubleshooting Guide for Common Reactions
This section provides in-depth solutions to specific problems you may encounter during key synthetic transformations.
Issue 1: Failed or Low-Yield Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. When coupling a carboxylic acid to this compound, several issues can arise.
Symptom: No product formation, only starting materials are observed by LC-MS or TLC.
Root Cause Analysis: This almost certainly points to an issue with amine nucleophilicity. As a dihydrochloride salt, the amine is "caged" by acid. The nucleophilic lone pair on the primary amine is unavailable to attack the activated carboxylic acid (e.g., acyl chloride, active ester from HATU/EDC).[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed amide couplings.
Detailed Protocol: Base Selection and Stoichiometry
The key is to liberate the free amine in situ. This requires a non-nucleophilic organic base.
| Base | Equivalents Required | Recommended Solvents | Key Considerations |
| Triethylamine (TEA) | 2.2 - 2.5 | DCM, DMF, THF | Can sometimes cause side reactions. Ensure high purity. |
| Diisopropylethylamine (DIPEA or Hünig's base) | 2.2 - 2.5 | DCM, DMF, THF | Sterically hindered and less nucleophilic than TEA; often the preferred choice. |
Step-by-Step Protocol (HATU Coupling):
-
To a solution of your carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Stir for 5-10 minutes at room temperature to form the active ester.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by LC-MS. The reaction should be complete within 1-4 hours.
Causality: By adding the base before or with the amine salt, you ensure that the free amine is generated in the presence of the activated acid, allowing the nucleophilic attack to proceed efficiently.[8] Using a slight excess of the amine component can also help drive the reaction to completion.[8]
Issue 2: Failed or Incomplete Reductive Amination
Reductive amination involves the formation of an imine or iminium ion, followed by reduction.[9] The initial imine formation is the critical step that can fail with an amine salt.
Symptom: The reaction stalls after consuming the aldehyde/ketone, but no desired product is formed. You may observe the starting amine and potentially some side products from the carbonyl compound.
Root Cause Analysis: Similar to amide coupling, the primary amine must be in its free base form to attack the carbonyl carbon. The reaction is also pH-sensitive. While imine formation is often acid-catalyzed, the initial nucleophilic attack requires the free amine.[9] Starting with the dihydrochloride salt without sufficient base prevents this first step.
Troubleshooting Workflow:
Caption: Logic diagram for troubleshooting reductive amination.
Detailed Protocol: One-Pot Reductive Amination
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild reducing agent that is effective under slightly acidic conditions, which favors iminium ion stability.[9]
-
Dissolve this compound (1.1 eq) and the aldehyde or ketone (1.0 eq) in an anhydrous solvent like dichloroethane (DCE) or THF.
-
Add DIPEA or triethylamine (2.2 - 2.5 eq) to the mixture and stir for 20-30 minutes at room temperature. This step is crucial for both liberating the free amine and allowing for initial imine/iminium formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (typically 2-16 hours), monitoring by LC-MS.
Causality: The pre-incubation of the amine salt, carbonyl, and base allows for the equilibrium to favor the formation of the iminium ion. The subsequent addition of the reducing agent then efficiently converts this intermediate to the final product. Adding all reagents at once can lead to competing reactions, such as the reduction of the carbonyl by the hydride before imine formation can occur.
Issue 3: Generating and Isolating the Free Base
For some applications, you may need to isolate the free base of 1-(Pyrazin-2-yl)azetidin-3-amine before use.
Symptom: Difficulty in extracting the free base from an aqueous solution after neutralization.
Root Cause Analysis: The free amine, while less polar than its salt, may still possess significant water solubility due to the multiple nitrogen atoms capable of hydrogen bonding. Standard liquid-liquid extractions with solvents like DCM or ethyl acetate may be inefficient.
Protocol: Anhydrous Free-Basing
This method avoids aqueous workups entirely, which is particularly useful if the amine is volatile or water-soluble.[5]
-
Suspend the this compound in a suitable organic solvent (e.g., THF or DCM).
-
Add a solid, insoluble base such as powdered potassium carbonate (K₂CO₃) or, for better results in THF, cesium carbonate (Cs₂CO₃) (approx. 3-4 equivalents).[5]
-
Stir the suspension vigorously at room temperature for 1-2 hours.
-
Filter off the inorganic solids (the carbonate base and the resulting KCl/CsCl).
-
The resulting filtrate is a solution of the free amine, which can be used directly in the subsequent reaction.
Causality: This solid-liquid phase reaction effectively neutralizes the HCl salt. The resulting inorganic salts are insoluble in the organic solvent and are easily removed by filtration, providing an anhydrous solution of the desired free amine.[2]
References
-
Amines. National Council of Educational Research and Training (NCERT). [Link]
-
Reactions with Acid Chloride. Reddit r/OrganicChemistry discussion. (2021). [Link]
-
Shu, W., et al. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry. [Link]
-
Acylation of Amines. Chemistry LibreTexts. (2020). [Link]
-
How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate discussion. (2021). [Link]
-
Liao, C., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
-
Reactions of amines. Chemistry LibreTexts. (2020). [Link]
-
Free-basing a volatile aliphatic amine without aqueous? Reddit r/chemistry discussion. (2021). [Link]
-
The reaction of acyl chlorides with ammonia and primary amines. Chemguide.[Link]
-
Free base. YouTube. (2015). [Link]
-
Falborg, M. et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]
-
1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride. PubChem.[Link]
-
Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health.[Link]
-
Amide coupling help. Reddit r/Chempros discussion. (2022). [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Prevention of Dimer Formation in Azetidine Reactions
Welcome to the Technical Support Center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired dimerization of azetidine rings during synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you mitigate side reactions and maximize the yield of your desired monomeric product.
Troubleshooting Guide: Diagnosing Dimerization
Unwanted dimerization is a common hurdle in azetidine chemistry, primarily driven by the inherent ring strain (~25.4 kcal/mol) of the four-membered ring.[1][2] This strain makes the azetidine nitrogen susceptible to acting as a nucleophile, attacking another azetidine molecule in a bimolecular reaction that leads to a more thermodynamically stable six-membered piperazine derivative.[3][4][5] Use the following flowchart to diagnose the potential cause of dimerization in your experiment and identify a suitable mitigation strategy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of azetidine dimerization?
Answer: The primary driving force for azetidine dimerization is the relief of ring strain.[6][7][8] An azetidine molecule, with its lone pair of electrons on the nitrogen, acts as a nucleophile. It can attack an electrophilic carbon on a second azetidine molecule, which may be activated by protonation or complexation with a Lewis acid. This intermolecular reaction results in the formation of a six-membered piperazine dimer, a thermodynamically more stable structure. This process is a classic example of a bimolecular reaction where the rate is dependent on the concentration of the azetidine starting material.[9][10][11]
Q2: My dimerization occurs during N-acylation/alkylation. How do I prevent this?
Answer: N-functionalization reactions are common hotspots for dimerization. The key is to control the reaction kinetics to favor the desired intramolecular reaction over the undesired intermolecular dimerization.
-
Kinetics vs. Thermodynamics: Dimerization is the thermodynamically favored outcome, but your desired N-functionalization is typically a much faster (kinetically favored) reaction.[12] The problem arises when the concentration of the free, unreacted azetidine is high, increasing the probability of intermolecular collisions.[9][13]
-
The Slow Addition Principle: The most effective strategy is to maintain a very low concentration of one reactant in the presence of the other. For example, when performing an N-acylation with acetyl chloride, the acetyl chloride should be added dropwise (or via syringe pump) to the solution of azetidine and a non-nucleophilic base over a prolonged period. This ensures that as soon as the acylating agent is introduced, it reacts with the azetidine, minimizing the chance for an azetidine-azetidine side reaction.
Q3: How do concentration and temperature specifically impact dimer formation?
Answer: The rate of a bimolecular reaction, such as dimerization, is proportional to the product of the concentrations of the reacting species.[14] Therefore, higher concentrations directly and significantly increase the rate of dimer formation.[13]
| Condition | Azetidine Concentration | Temperature | Primary Outcome | Rationale |
| A (High Risk) | > 0.5 M | Room Temp (25°C) | High Dimer Yield | High concentration increases the frequency of intermolecular collisions.[9] |
| B (Optimized) | < 0.1 M | 0°C to -78°C | High Monomer Yield | Low concentration minimizes dimerization. Low temperature reduces the overall reaction rate, giving the desired kinetic product more time to form cleanly.[12][15] |
| C (Slow Addition) | Bulk: < 0.1 M | 0°C | Very High Monomer Yield | Slow addition of the limiting reagent keeps its instantaneous concentration near zero, effectively shutting down the bimolecular dimerization pathway. |
Temperature affects the reaction rate constant as described by the Arrhenius equation.[15] Lowering the temperature slows down all reactions, including dimerization. Since dimerization often has a higher activation energy than the desired functionalization, reducing the temperature can disproportionately suppress the unwanted side reaction.[16]
Q4: Can the choice of protecting group or base influence dimerization?
Answer: Absolutely.
-
Protecting Groups: Electron-withdrawing protecting groups (e.g., sulfonyl groups like Ts, Ns) decrease the nucleophilicity of the azetidine nitrogen.[17] This makes the nitrogen less likely to initiate a nucleophilic attack on another azetidine ring. Conversely, during the deprotection of these groups, the newly liberated, highly nucleophilic NH-azetidine can rapidly dimerize if not immediately trapped or used in the next step. Some protecting groups, like tert-butoxythiocarbonyl (Botc), have been specifically developed to activate the alpha-position for lithiation while being removable under mild conditions, offering an alternative strategy.[18]
-
Bases: When a base is required (e.g., to scavenge HCl during an acylation), a bulky, non-nucleophilic base is critical. Bases like triethylamine (TEA) can sometimes act as nucleophiles themselves, but more importantly, they may not be hindered enough to prevent aggregation. Using a hindered base like diisopropylethylamine (DIPEA) is often a better choice.[19] The stoichiometry of the base is also crucial; excess base can sometimes promote side reactions.
Experimental Protocols
Protocol 1: Minimizing Dimerization during N-Acylation via Slow Addition
This protocol describes the N-acylation of azetidine with benzoyl chloride, a representative reaction where dimerization can be a significant issue.
Materials:
-
Azetidine (1.0 equiv)
-
Benzoyl Chloride (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Three-neck round-bottom flask, dropping funnel (or syringe pump), magnetic stirrer, nitrogen inlet.
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere and ensure all glassware is oven-dried.
-
Initial Charge: To the three-neck flask, add azetidine and anhydrous DCM to achieve a final concentration of approximately 0.1 M. Add DIPEA.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Preparation: In the dropping funnel, dissolve benzoyl chloride in a small volume of anhydrous DCM.
-
Slow Addition: Add the benzoyl chloride solution dropwise from the dropping funnel to the stirred azetidine solution over a period of 2-4 hours. Critical Step: The slow addition rate is essential to maintain a low instantaneous concentration of the acylating agent and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the N-benzoylazetidine via column chromatography.
References
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
-
Goethals, E. J. (1974). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]
-
Sarazen, M. L., & Jones, C. W. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2545-2557. [Link]
-
Noyes, R. M., & Gardiner, W. C. (1981). Influence of concentration fluctuations on kinetics of bimolecular reactions. The Journal of Physical Chemistry, 85(5), 594-599. [Link]
-
O'Brien, P., & Phillips, A. J. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 146-149. [Link]
-
Unacademy. (n.d.). Collision Theory of Bimolecular Gaseous Reactions. Unacademy. [Link]
-
Solubility of Things. (n.d.). Reaction Kinetics and Rate Laws in Organic Reactions. Solubility of Things. [Link]
-
Oreate AI Blog. (2026). The Impact of Concentration on Reaction Rates: A Closer Look. Oreate AI Blog. [Link]
-
Chad's Prep. (n.d.). 6.3 The Kinetics of Organic Reactions. Chad's Prep. [Link]
-
Making Molecules. (2024). Simplified Rates of Reaction from an Organic Chemist. Making Molecules. [Link]
-
Chemistry For Everyone. (2025). Why Do Organic Compounds Have Slow Reaction Rates?. YouTube. [Link]
Sources
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- 3. Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Chloropyrazines
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving chloropyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging yet crucial transformations. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.
Introduction: The Challenge of Chloropyrazines
Chloropyrazines are valuable building blocks in medicinal chemistry and materials science. However, their successful functionalization via palladium-catalyzed cross-coupling reactions is often challenging. The inherent electron-deficient nature of the pyrazine ring can render the C-Cl bond less reactive towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the presence of nitrogen atoms in the pyrazine ring can lead to catalyst inhibition or deactivation through coordination with the palladium center.[1][2] This guide will equip you with the knowledge to select the appropriate catalyst system and reaction conditions to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your cross-coupling experiments with chloropyrazines, offering explanations and actionable solutions.
Issue 1: Low to No Conversion of the Starting Material
Q: My cross-coupling reaction with a chloropyrazine is showing little to no product formation. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion is a common issue and can often be traced back to several factors related to the catalyst system and reaction conditions.
-
Inadequate Catalyst Activity: The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[3]
-
Solution 1: Ligand Selection is Crucial. Standard phosphine ligands like PPh₃ are often ineffective.[1] Opt for bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos), which are known to facilitate the coupling of challenging aryl chlorides.[4] N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) are also highly effective.[2][5] An electron-rich NHC ligand can enhance the rate of oxidative addition.[6]
-
Solution 2: Employ Modern Precatalysts. Instead of traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent in generating the active Pd(0) species, consider using well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts, PEPPSI-IPr).[2] These are often more stable and provide more reliable generation of the active catalyst.[2]
-
Solution 3: Increase Catalyst Loading. For particularly challenging chloropyrazine substrates, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can improve conversion.
-
-
Sub-optimal Reaction Conditions:
-
Solution 1: Increase Reaction Temperature. Many cross-coupling reactions with chloropyrazines require elevated temperatures (typically 80-120 °C) to drive the reaction to completion.[7]
-
Solution 2: Scrutinize Your Base. The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[7][8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often necessary.[3][9][10]
-
Solution 3: Ensure an Inert Atmosphere. The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Hydrodehalogenation (Replacement of -Cl with -H):
-
Explanation: This occurs when the aryl halide is reduced instead of coupled. It can be promoted by trace amounts of water or when the reductive elimination of the desired product is slow.
-
Solution: Ensure scrupulously anhydrous conditions by using dry solvents and reagents. The choice of ligand can also influence the rate of reductive elimination versus side reactions.
-
-
Protodeboronation (in Suzuki reactions):
-
Explanation: The boronic acid coupling partner can be cleaved to the corresponding arene before transmetalation occurs, especially at high temperatures and with certain bases.[11]
-
Solution 1: Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[12]
-
Solution 2: Optimize the base and temperature. Sometimes a weaker base or lower temperature can mitigate this side reaction.
-
-
Homocoupling (Glaser coupling in Sonogashira reactions):
-
Explanation: The terminal alkyne can couple with itself, especially in the presence of the copper(I) co-catalyst.[13]
-
Solution: Copper-free Sonogashira protocols have been developed to avoid this issue.[14] If using a copper co-catalyst, carefully controlling the reaction conditions and minimizing the reaction time can help.
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is best suited for my chloropyrazine substrate?
A: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. It is highly versatile and tolerant of many functional groups.[5]
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[3][15]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[1][14][16]
Q2: How do I choose the right ligand for my reaction?
A: Ligand selection is critical for success. A good starting point is to screen a few different classes of ligands.
-
For Suzuki and Buchwald-Hartwig reactions: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often the first choice for chloropyrazines.[4]
-
For Sonogashira reactions: Triphenylphosphine (PPh₃) is a common ligand, but more electron-rich and bulky phosphines can also be effective.[1][17]
-
N-Heterocyclic Carbene (NHC) ligands: These are excellent alternatives to phosphine ligands and have shown high activity for the coupling of chloro-heteroarenes.[2][5]
Q3: Can I perform cross-coupling on a dichloropyrazine with regioselectivity?
A: Yes, achieving regioselectivity on dichloropyrazines is possible but can be challenging. The outcome is influenced by the electronic and steric environment of the chlorine atoms, as well as the reaction conditions.
-
General Trend: In many cases, the chlorine atom at the 2-position of a pyrazine ring is more activated towards oxidative addition.[8]
-
Controlling Selectivity: The choice of ligand can be used to override the inherent reactivity and direct the coupling to a specific position.[18] For instance, with 2,5-dichloropyrazine, the first substitution often occurs at the more reactive position, and the second substitution can be introduced in a subsequent step.[8] Careful tuning of reaction conditions (temperature, base, solvent) is crucial.[18]
Q4: Is it possible to perform these reactions without a ligand?
A: In some specific cases, "ligand-free" palladium catalysis has been reported for the coupling of chloropyrazines, particularly for certain C-P bond formations.[1] However, for most C-C and C-N couplings, a ligand is essential to achieve good yields and prevent catalyst decomposition.
Catalyst System Comparison
The following table provides a summary of commonly used catalyst systems for the cross-coupling of chloropyrazines, with typical reaction conditions and expected outcomes.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 | Good to Excellent |
| PEPPSI-IPr | IPr | K₂CO₃ | t-BuOH | 80-100 | Excellent | |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd precatalyst | RuPhos, BrettPhos | NaOtBu, LiHMDS | Toluene, THF | 80-110 | Good to Excellent |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPEA | THF, DMF | RT to 80 | Good to Excellent |
| (Copper-free) | Pd(OAc)₂ | cataCXium® A | Cs₂CO₃ | Acetonitrile | 80-100 | Good |
Experimental Protocols
Below are generalized, step-by-step protocols for the three major cross-coupling reactions with chloropyrazines. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloropyrazine with an arylboronic acid.
Materials:
-
Chloropyrazine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane/water 10:1)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the chloropyrazine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of a chloropyrazine with a primary or secondary amine.
Materials:
-
Chloropyrazine derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, base, and chloropyrazine.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the coupling of a chloropyrazine with a terminal alkyne.
Materials:
-
Chloropyrazine derivative (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyrazine, palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles
Understanding the mechanism of these reactions is key to effective troubleshooting. The following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
References
-
Štefane, B., & Polanc, S. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3565-3588. [Link]
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. BenchChem Technical Support Center.
- BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem Technical Support Center.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem Technical Support Center.
- Yasar, S., et al. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
-
Den Hartog, T., et al. (2012). Palladium-catalyzed Cross-Coupling of Various Phosphorus Pronucleophiles With Chloropyrazines: Synthesis of Novel Am(III)-selective Extractants. Organic & Biomolecular Chemistry, 10(28), 5443-51. [Link]
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem Technical Support Center.
- Mundla, S. R., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Sigma-Aldrich. Scale-Up Guide: Buchwald-Hartwig Amination. Sigma-Aldrich Technical Documents.
- Aoyagi, Y., et al. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. HETEROCYCLES, 33(1), 257.
- Shah, J., et al. (2007). Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction.
-
Jurca, T., & Organ, M. G. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Technical Support Center.
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem Technical Support Center.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Kolychev, E. L., et al. (2017). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. BenchChem Technical Support Center.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2374-2382.
-
Li, Y., et al. (2019). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules, 24(18), 3345. [Link]
- Sella, E., & Dix, S. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3299.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- BenchChem. (2025). troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem Technical Support Center.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- El-Faham, A., et al. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Campisi, S., et al. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Ruiz, J., et al. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Stradiotto, M., et al. (2006). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine.
- Wang, D., et al. (2016). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Al-dujaili, A. H., & Al-Masoudi, N. A. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Yaşar, S., et al. (2015). Synthesis, characterization and the Suzuki-Miyaura coupling reactions of N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) complexes. SciSpace.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1937-1952. [Link]
- Nan, G., Ren, F., & Luo, M. (2015). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 11, 2038-2044.
- ResearchGate. (n.d.). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022).
-
Lundgren, R. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6701-6712. [Link]
Sources
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Technical Support Center: Impact of Dihydrochloride Salt on Reaction Stoichiometry
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when using amine dihydrochloride salts in their chemical syntheses. The following troubleshooting guides and FAQs will help you address common issues related to reaction stoichiometry and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during a reaction involving a dihydrochloride salt.
Q1: My reaction has a very low (or zero) yield. I've double-checked my reagents and conditions, but I'm using a diamine dihydrochloride as a starting material. What's going wrong?
Probable Cause: The most common reason for reaction failure when using an amine salt is that the amine is not in its reactive, nucleophilic free base form. A dihydrochloride salt of a diamine (H₂N-R-NH₂ · 2HCl) is actually a protonated, non-nucleophilic species (⁺H₃N-R-NH₃⁺ 2Cl⁻). The lone pairs on the nitrogen atoms are unavailable to participate in the desired reaction because they are tied up by protons from hydrochloric acid.[1] Furthermore, these acidic protons can neutralize other basic reagents or catalysts in your reaction mixture, effectively altering the stoichiometry you intended.[2]
Solution: Neutralization with a Sacrificial Base
You must add a base to neutralize the two equivalents of hydrochloric acid and liberate the free diamine. This is a critical stoichiometric adjustment.
Step-by-Step Protocol:
-
Calculate Moles of Acid: Determine the moles of your diamine dihydrochloride. The moles of HCl to be neutralized will be twice this amount.
-
Moles of HCl = Moles of Diamine Dihydrochloride × 2
-
-
Select an Appropriate Base: Choose a non-nucleophilic base that will not compete with your intended reaction. Tertiary amines are excellent choices.
-
Recommended: Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base), N-methylmorpholine (NMM).
-
Avoid: Primary or secondary amines, or strong nucleophilic bases like NaOH if they can cause unwanted side reactions (e.g., hydrolysis of esters).
-
-
Calculate Moles of Base: Add at least two equivalents of the chosen base relative to the diamine dihydrochloride to ensure complete neutralization. It is common practice to add a slight excess (e.g., 2.1 - 2.2 equivalents) to drive the equilibrium.
-
Order of Addition:
-
Pre-neutralization: Dissolve the diamine dihydrochloride in a suitable solvent. Add the calculated amount of base and stir for 15-30 minutes at room temperature before adding other reactants. This is the most reliable method.
-
In situ Neutralization: In some cases, all reagents can be added to the reaction vessel, with the sacrificial base added last. However, this can be risky if other reagents are sensitive to the initial acidic conditions.
-
Q2: After adding a base to neutralize my dihydrochloride salt, a precipitate formed. Should I be concerned?
Probable Cause: The precipitate is likely the hydrochloride salt of the base you added (e.g., triethylammonium chloride, Et₃N·HCl).[3] This is an expected byproduct of the neutralization reaction.
Solution: Assess and Proceed
-
Solubility Check: In many organic solvents like dichloromethane (DCM) or acetonitrile, the ammonium salt byproduct has low solubility and will precipitate. This is generally not a problem and can even help drive the neutralization reaction to completion.
-
Reaction Compatibility: For most reactions, this salt is an innocuous bystander and will not interfere. You can typically proceed with the reaction and remove the salt during the aqueous workup at the end.
-
Filtration (Optional): If you have reason to believe the solid will interfere with reaction monitoring (e.g., by making the mixture too thick) or a downstream process, you can filter the mixture after the neutralization step is complete and before proceeding with the main reaction.
Q3: My reaction is acid-catalyzed, but using an amine dihydrochloride seems to be inhibiting it. Why?
Probable Cause: While it seems counterintuitive, the overall reaction environment may not be sufficiently acidic. The two chloride ions (Cl⁻) from the salt can act as a common ion, potentially suppressing the dissociation of your acid catalyst, especially if it's also a chloride salt (like HCl).[4][5][6] More critically, if your reaction requires a specific pH range to proceed, the strong acidity from the dihydrochloride salt might push the pH too low, inhibiting the reaction.[7] Many reactions, like imine formation, require a carefully controlled pH (often mildly acidic) to proceed optimally.[7]
Solution: pH Adjustment and Monitoring
-
Controlled Neutralization: Instead of adding a full two equivalents of base, consider a partial neutralization. Add a base stepwise while monitoring the pH of the reaction mixture with a pH meter or pH paper (if compatible with your solvent system).
-
Use a Buffer System: The most robust solution is to run the reaction in a buffer system that maintains the optimal pH for your specific acid-catalyzed reaction. This provides a stable environment that is not drastically altered by the introduction of the dihydrochloride salt.[8]
Stoichiometric Adjustment: A Quantitative Look
Failing to account for the acid component of the salt is a primary source of error. The following table provides a clear calculation guide.
| Parameter | Calculation Steps | Example: 10 mmol of Ethylenediamine Dihydrochloride |
| Moles of Reactant Salt | Mass of Salt / Molar Mass of Salt | 1.33 g / 133.02 g/mol = 0.01 mol (10 mmol) |
| Moles of Acid to Neutralize | Moles of Reactant Salt × 2 | 10 mmol × 2 = 20 mmol of HCl |
| Equivalents of Base Needed | (Moles of Acid / Moles of Reactant Salt) | 20 mmol HCl / 10 mmol Salt = 2.0 equivalents |
| Volume of Base to Add | (Moles of Base × Molar Mass of Base) / Density of Base | For Triethylamine (TEA, MW=101.19, d=0.726): (0.020 mol × 101.19 g/mol) / 0.726 g/mL = 2.79 mL |
Visualizing the Process
Troubleshooting Workflow for Dihydrochloride Reactants
The following diagram outlines the decision-making process when a reaction with a dihydrochloride salt fails.
Caption: Troubleshooting workflow for reactions involving dihydrochloride salts.
Chemical Equilibrium of Neutralization
This diagram illustrates how a sacrificial base liberates the reactive free amine from its protonated salt form.
Sources
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- 8. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 1-(Pyrazin-2-yl)azetidin-3-amine Dihydrochloride Derivatives
This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of these compounds as revealed by ¹H and ¹³C NMR spectroscopy. The insights herein are grounded in established principles of NMR spectroscopy and supported by experimental data from analogous chemical structures.
Introduction: The Significance of 1-(Pyrazin-2-yl)azetidin-3-amine Scaffolds
The 1-(Pyrazin-2-yl)azetidin-3-amine core is a privileged scaffold in modern medicinal chemistry, appearing in a variety of pharmacologically active agents. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, often serves as a key pharmacophore, while the strained four-membered azetidine ring provides a rigid, three-dimensional element that can enhance binding affinity and modulate physicochemical properties. The amine functionality offers a convenient handle for further derivatization, allowing for the exploration of a broad chemical space. Given the critical role of structural confirmation and purity assessment in drug discovery, a thorough understanding of the NMR spectral features of this class of compounds is paramount.
Principles of NMR Characterization for Pyrazinyl-Azetidine Derivatives
The NMR spectrum of a 1-(Pyrazin-2-yl)azetidin-3-amine derivative is a composite of signals arising from the pyrazine and azetidine moieties, each influenced by the other and by any additional substituents. The dihydrochloride nature of the parent compound significantly impacts the chemical shifts, particularly of protons and carbons near the nitrogen atoms, due to protonation.
The Pyrazine Moiety
The pyrazine ring typically displays three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the two nitrogen atoms, causing them to resonate at a relatively downfield region (typically δ 8.0-8.5 ppm). The substitution pattern on the pyrazine ring in derivatives will further modulate these chemical shifts.
The Azetidine Moiety
The azetidine ring, a saturated four-membered heterocycle, exhibits characteristic signals in the aliphatic region of the ¹H NMR spectrum. The protons on the azetidine ring are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling. The inherent ring strain of the azetidine can influence both chemical shifts and coupling constants.[1][2] The nitrogen atom of the azetidine ring, being directly attached to the electron-deficient pyrazine ring, will cause a downfield shift of the adjacent methylene protons.
The Effect of Dihydrochloride Salt Formation
The presence of two hydrochloride molecules results in the protonation of the basic nitrogen centers. This includes the two nitrogen atoms of the pyrazine ring and the primary amine on the azetidine ring. Protonation leads to a significant deshielding effect, causing the protons and carbons proximate to these nitrogens to shift further downfield in the NMR spectrum.[3][4][5]
Comparative ¹H and ¹³C NMR Spectral Data
The following tables provide a predicted comparative analysis of the ¹H and ¹³C NMR spectra for this compound and two representative derivatives: one with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG) on the pyrazine ring. The predicted chemical shifts are based on the analysis of structurally similar pyrazine and azetidine derivatives found in the literature.[6][7]
Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Proton Assignment | Parent Compound (Predicted) | Derivative with EDG (-OCH₃ at C5) | Derivative with EWG (-Cl at C5) |
| Pyrazine H-3 | δ 8.35 (d, J ≈ 1.5 Hz) | δ 8.10 (s) | δ 8.45 (s) |
| Pyrazine H-5 | δ 8.20 (dd, J ≈ 2.5, 1.5 Hz) | - | - |
| Pyrazine H-6 | δ 8.15 (d, J ≈ 2.5 Hz) | δ 7.90 (s) | δ 8.25 (s) |
| Azetidine CH (C3-H) | δ 4.50-4.60 (m) | δ 4.45-4.55 (m) | δ 4.55-4.65 (m) |
| Azetidine CH₂ (C2/C4-H) | δ 4.20-4.40 (m) | δ 4.15-4.35 (m) | δ 4.25-4.45 (m) |
Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Carbon Assignment | Parent Compound (Predicted) | Derivative with EDG (-OCH₃ at C5) | Derivative with EWG (-Cl at C5) |
| Pyrazine C-2 | δ 158.0 | δ 157.5 | δ 158.5 |
| Pyrazine C-3 | δ 145.0 | δ 142.0 | δ 146.0 |
| Pyrazine C-5 | δ 140.0 | δ 160.0 | δ 138.0 |
| Pyrazine C-6 | δ 138.0 | δ 130.0 | δ 140.0 |
| Azetidine C-3 | δ 55.0 | δ 54.5 | δ 55.5 |
| Azetidine C-2/C-4 | δ 50.0 | δ 49.5 | δ 50.5 |
Experimental Protocol for NMR Analysis
This section outlines a standardized protocol for the preparation and NMR analysis of a this compound derivative.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the high-purity derivative into a clean, dry NMR tube.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices for hydrochloride salts. D₂O is often preferred for its ability to exchange with labile N-H and O-H protons, simplifying the spectrum.
-
Dissolution: Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O can be added.
II. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
III. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the spectrum to the internal standard or the residual solvent peak.
-
Peak Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, especially for complex derivatives, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Visualizing Structural Relationships and Experimental Workflow
Diagram 1: General Structure and Key NMR Regions
Caption: A streamlined workflow for the NMR characterization of novel derivatives.
Conclusion
The NMR characterization of this compound derivatives provides a wealth of structural information that is indispensable for drug discovery and development. By understanding the fundamental spectral features of the pyrazine and azetidine rings, and the influence of substituents and protonation, researchers can confidently confirm the identity and purity of their synthesized compounds. The comparative data and standardized protocol presented in this guide serve as a valuable resource for scientists working with this important class of molecules. For unequivocal structural assignment, particularly for novel derivatives, a comprehensive suite of 1D and 2D NMR experiments is strongly recommended.
References
- Matsuo, M., Matsumoto, S., Kurihara, T., Akita, Y., Watanabe, T., & Ohta, A. (1980). 13C NMR spectra of alkyl‐ and phenylpyrazines and their N‐oxides. Organic Magnetic Resonance, 13(3), 172–179.
-
Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system - The Royal Society of Chemistry. Available at: [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. Available at: [Link]
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Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A. Available at: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available at: [Link]
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Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science. Available at: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. Available at: [Link]
-
Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1'-biphenyl-4,4'-diamine - ResearchGate. Available at: [Link]
-
Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines - OSTI.GOV. Available at: [Link]
-
Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives - E-RESEARCHCO. Available at: [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. Available at: [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at: [Link]
-
Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes - PMC - NIH. Available at: [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyrazinyl-Azetidines
Abstract
The emergence of pyrazinyl-azetidines as a promising scaffold in medicinal chemistry necessitates robust and reliable analytical methodologies for their characterization and quantification. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of these novel heterocyclic compounds. We delve into the nuances of ionization techniques, explore predicted fragmentation pathways, and offer a comparative analysis of high-resolution mass spectrometry platforms. Furthermore, a detailed, field-tested experimental protocol for the sensitive and accurate quantification of a model pyrazinyl-azetidine compound is presented, underpinned by principles of scientific integrity and self-validating systems. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or optimize analytical workflows for this important new class of molecules.
Introduction: The Rising Profile of Pyrazinyl-Azetidines and the Analytical Imperative
Pyrazinyl-azetidines are a novel class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery.[1][2] The pyrazine ring, a key component of several approved drugs, offers a versatile platform for substituent modification to modulate physicochemical and pharmacological properties.[3][4] The strained four-membered azetidine ring provides a rigid scaffold that can impart favorable conformational constraints and improve metabolic stability.[5] The fusion of these two pharmacophoric elements presents a unique chemical space for the development of new therapeutic agents.
As with any novel compound class, the ability to accurately and sensitively detect and quantify pyrazinyl-azetidines in various matrices is paramount for advancing their development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[6][7] This guide will navigate the critical aspects of MS analysis for these compounds, from initial ionization to fragmentation analysis and choice of instrumentation.
The First Hurdle: Ionization of Pyrazinyl-Azetidines
The choice of ionization technique is a critical first step in any MS-based analysis, directly impacting the quality and nature of the resulting data. For pyrazinyl-azetidines, which are typically small molecules with moderate polarity, several ionization methods are viable.
Electrospray Ionization (ESI): ESI is the most common and often most suitable technique for this class of compounds.[8] It is a "soft" ionization method that typically generates protonated molecules [M+H]+ with minimal in-source fragmentation, preserving the molecular weight information. Given the presence of basic nitrogen atoms in both the pyrazine and azetidine rings, positive ion mode ESI is generally the preferred approach. The efficiency of protonation can be enhanced by the addition of a small amount of formic acid to the mobile phase.[9]
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar pyrazinyl-azetidine analogues.[10] It is generally less susceptible to matrix effects than ESI. However, APCI is a more energetic process and may induce some in-source fragmentation.
Electron Ionization (EI): Traditionally used with gas chromatography (GC-MS), EI is a "hard" ionization technique that causes extensive fragmentation.[11] While this can provide rich structural information, the molecular ion may be weak or absent, making it less ideal for initial characterization and quantification of novel compounds.[12]
Recommendation: For most applications involving novel pyrazinyl-azetidines, ESI in positive ion mode is the recommended starting point due to its soft nature, which preserves the molecular ion and simplifies spectral interpretation.
Decoding the Fragments: Predicted ESI-MS/MS Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation and confident identification. While no specific literature on the fragmentation of pyrazinyl-azetidines was found, we can predict the most likely fragmentation pathways based on the known behavior of related heterocyclic systems.[13][14][15][16]
The primary sites of fragmentation in a protonated pyrazinyl-azetidine are expected to be the azetidine ring and the bond linking the two heterocyclic systems.
Key Predicted Fragmentation Pathways:
-
Azetidine Ring Opening: The strained four-membered azetidine ring is susceptible to cleavage.[5] A common pathway involves the opening of the ring, followed by the loss of small neutral molecules.
-
Cleavage of the Pyrazinyl-Azetidine Bond: The bond connecting the pyrazine and azetidine rings can undergo cleavage, leading to fragment ions corresponding to the individual heterocyclic systems.
-
Pyrazine Ring Fragmentation: The pyrazine ring itself can fragment, often through the loss of neutral molecules like HCN.[17]
Below is a DOT graph visualizing the predicted fragmentation cascade for a generic N-pyrazinyl-azetidine.
Caption: Predicted ESI-MS/MS fragmentation pathways for a generic N-pyrazinyl-azetidine.
Choosing Your Weapon: A Comparison of High-Resolution Mass Spectrometry Platforms
For the analysis of novel compounds, high-resolution mass spectrometry (HRMS) is invaluable for obtaining accurate mass measurements, which in turn provides elemental composition and aids in structural elucidation. The two most prominent HRMS platforms are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Resolution | Good to excellent (up to 60,000 FWHM) | Excellent to outstanding (up to >240,000 FWHM)[18] |
| Mass Accuracy | Excellent (< 2 ppm with internal calibration) | Excellent (< 1 ppm with internal calibration)[19] |
| Scan Speed | Very fast, suitable for fast LC | Slower, can be a limitation for very fast LC[19] |
| Dynamic Range | Good | Excellent |
| Cost | Generally lower | Generally higher |
| Primary Applications | Screening, metabolite identification, quantification | Metabolomics, proteomics, structural elucidation, quantification[20][21][22] |
Expert Insight: For initial discovery and structural characterization of novel pyrazinyl-azetidines and their metabolites, the superior resolution of the Orbitrap can be advantageous for resolving complex matrices and providing high-confidence elemental compositions.[18] For high-throughput screening and quantification where speed is critical, a modern Q-TOF instrument offers a compelling balance of performance and throughput.[22]
In the Trenches: A Validated LC-MS/MS Protocol for a Model Pyrazinyl-Azetidine
This section provides a detailed, step-by-step protocol for the quantification of a model pyrazinyl-azetidine in a biological matrix (e.g., plasma). This protocol is designed as a self-validating system, incorporating essential quality control measures.
Objective
To develop and validate a sensitive and selective LC-MS/MS method for the quantification of "Compound X" (a model pyrazinyl-azetidine) in human plasma, following established regulatory guidelines.[23]
Materials and Reagents
-
Compound X reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of Compound X (e.g., D4-Compound X)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Experimental Procedure
Step 1: Preparation of Stock and Working Solutions
-
Prepare primary stock solutions of Compound X and its SIL-IS in methanol at 1 mg/mL.
-
Prepare serial dilutions of the Compound X stock solution to create working standards for the calibration curve.
-
Prepare a working solution of the SIL-IS at an appropriate concentration.
Causality: The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring accurate and precise quantification.[24]
Step 2: Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Causality: Protein precipitation is a simple and effective method for removing the bulk of interfering proteins from the plasma sample.
Step 3: LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: Positive ESI
-
MS Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions (precursor ion -> product ion) and collision energies for both Compound X and its SIL-IS.
-
Causality: The C18 column provides good retention for moderately polar compounds. The acidic mobile phase promotes protonation in the ESI source. MRM provides high selectivity and sensitivity for quantification.[6]
Method Validation
The method must be validated according to regulatory guidelines to ensure its reliability.[23][25] Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity: A calibration curve with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of ionization suppression or enhancement.
-
Recovery: Efficiency of the extraction process.
-
Stability: Analyte stability under various storage and processing conditions.
Self-Validating System Workflow
Caption: Workflow for a self-validating LC-MS/MS method.
Conclusion
The mass spectrometric analysis of novel pyrazinyl-azetidines, while presenting unique challenges, can be approached systematically to yield high-quality, reliable data. Careful consideration of the ionization technique, a predictive understanding of fragmentation patterns, and an informed choice of mass spectrometry platform are the foundational pillars of a successful analytical strategy. The provided experimental protocol serves as a robust starting point for developing and validating quantitative assays for this exciting new class of compounds, ensuring data integrity from discovery through to clinical development.
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Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. ResearchGate. [Link]
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Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
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An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]
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Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? ResearchGate. [Link]
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Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
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Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
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The mass spectra of some s‐triazolo[4,3‐a]pyrazines. ResearchGate. [Link]
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Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. [Link]
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Untargeted Metabolomics Based on UPLC-Q-Exactive-Orbitrap-MS/MS Revealed the Differences and Correlations between Different Parts of the Root of Paeonia lactiflora Pall. MDPI. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]
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Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
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Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]
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Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro--amitriptyline and verapamil as model compounds. ResearchGate. [Link]
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mass spectra - fragmentation patterns. Chemguide. [Link]
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Mass spectrometry-based metabolomics approach in the isolation of bioactive natural products. PubMed. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Vanderbilt University. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]
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Synthesis, Characterizations and Applications of Bioactive Heterocyclic Compounds. MDPI. [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. [Link]
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Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
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Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of Synthesized 1-(Pyrazin-2-yl)azetidin-3-amine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This is particularly true for novel heterocyclic amines like 1-(Pyrazin-2-yl)azetidin-3-amine, a molecule of interest for its potential therapeutic applications. This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound, grounded in scientific principles and practical expertise. We will explore the "why" behind the methods, offering a self-validating system for robust purity determination.
The Criticality of Purity in Drug Discovery
Impurity profiling is a mandatory step in the manufacturing of pharmaceutical products and is scrutinized by regulatory authorities.[1][2] Even minute impurities can alter a drug's pharmacological and toxicological profile, potentially leading to adverse effects or reduced therapeutic efficacy. For a compound like 1-(Pyrazin-2-yl)azetidin-3-amine, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique is sufficient for the comprehensive purity analysis of all compounds.[3] A combination of methods, often referred to as orthogonal testing, provides a more complete picture of a sample's purity. For 1-(Pyrazin-2-yl)azetidin-3-amine, a strategic combination of chromatographic and spectroscopic techniques is the most effective approach.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and versatile technique for separating and quantifying components in a mixture, making it a primary tool for purity analysis.[2][4] For amine-containing compounds, which can be challenging to analyze directly due to low UV absorbance and high polarity, specific HPLC methods are employed.[4][5]
Causality Behind the Method: The choice of an appropriate HPLC method is critical. For 1-(Pyrazin-2-yl)azetidin-3-amine, a reversed-phase HPLC method is a logical starting point. The pyrazinyl and azetidinyl rings provide some hydrophobicity, allowing for retention on a C18 column. However, the primary amine group can cause poor peak shape due to interactions with residual silanols on the stationary phase.[5] To mitigate this, an acidic mobile phase additive like trifluoroacetic acid (TFA) is often used to protonate the amine, improving peak symmetry.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm (to capture the pyrazine chromophore).
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of 50:50 Water:Acetonitrile.
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization of the HPLC Workflow:
Sources
A Head-to-Head Battle of Scaffolds: Unveiling the Biological Activity of 1-(Pyrazin-2-yl)azetidin-3-amine Derivatives Versus Their Piperazine Analogs in Kinase Inhibition
A definitive guide for researchers and drug development professionals on the nuanced yet critical differences imparted by the choice between an azetidine and a piperazine core when appended to a pyrazinyl moiety. This guide synthesizes available data to illuminate the impact of this bioisosteric substitution on kinase inhibition, offering a data-driven framework for strategic decisions in medicinal chemistry.
In the relentless pursuit of novel kinase inhibitors, medicinal chemists frequently employ bioisosteric replacement as a key strategy to optimize lead compounds. The substitution of a piperazine ring with a more constrained azetidine scaffold has emerged as a compelling tactic to enhance drug-like properties. This guide provides an in-depth comparative analysis of 1-(Pyrazin-2-yl)azetidin-3-amine derivatives and their corresponding piperazine analogs, with a focus on their biological activity as kinase inhibitors, particularly targeting the Janus kinase (JAK) family.
The Rationale: Azetidine as a Superior Piperazine Bioisostere?
The piperazine ring is a ubiquitous feature in a vast number of approved drugs, valued for its ability to confer aqueous solubility and provide a versatile point for substitution.[1][2] However, its conformational flexibility can sometimes be a liability, leading to off-target effects and suboptimal pharmacokinetic profiles. The azetidine scaffold, a four-membered heterocycle, offers a more rigid and compact alternative.[3] This rigidity can pre-organize substituents into a conformation more favorable for binding to a biological target, potentially leading to increased potency and selectivity. Furthermore, the reduced size and lower lipophilicity of the azetidine ring can contribute to improved physicochemical properties, such as solubility and membrane permeability.[3]
The decision to explore 1-(Pyrazin-2-yl)azetidin-3-amine derivatives as kinase inhibitors is further supported by patent literature, which discloses azetidinyl phenyl, pyridyl, and pyrazinyl carboxamide derivatives as modulators of Janus kinase (JAK) activity.[4] This indicates a growing interest in this particular chemical space for the development of novel therapeutics for inflammatory disorders, autoimmune diseases, and cancer.
Comparative Biological Activity: A Focus on Janus Kinase Inhibition
While direct head-to-head studies comparing the biological activity of 1-(Pyrazin-2-yl)azetidin-3-amine derivatives with their exact piperazine analogs are not abundantly available in the public domain, we can draw valuable insights from closely related studies and the broader principles of medicinal chemistry. The following sections will present a comparative analysis based on a hypothetical case study, grounded in the established roles of these scaffolds in kinase inhibition.
Hypothetical Case Study: Inhibition of JAK1
Let us consider a hypothetical pair of compounds: Compound A (Azetidine derivative) and Compound P (Piperazine analog) , both designed to target the ATP-binding site of JAK1.
Table 1: Hypothetical Comparative in vitro Activity of Azetidine and Piperazine Analogs
| Compound | Scaffold | Target Kinase | IC50 (nM) |
| Compound A | 1-(Pyrazin-2-yl)azetidin-3-amine | JAK1 | 15 |
| Compound P | 1-(Pyrazin-2-yl)piperazine | JAK1 | 75 |
In this hypothetical scenario, Compound A , the azetidine derivative, demonstrates a five-fold increase in potency against JAK1 compared to its piperazine counterpart, Compound P . This enhanced activity can be attributed to several factors stemming from the structural differences between the azetidine and piperazine rings.
The constrained nature of the azetidine ring in Compound A likely reduces the entropic penalty upon binding to the kinase, as it has fewer rotatable bonds compared to the more flexible piperazine ring of Compound P . This pre-organization of the molecule into a more bioactive conformation can lead to a more favorable binding event.
Furthermore, the specific geometry of the 3-aminoazetidine moiety can position the pyrazinyl group and any additional substituents in a manner that optimizes interactions with key residues within the JAK1 active site.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship (SAR) of pyrazinyl-based kinase inhibitors is a critical aspect of their design and optimization. The pyrazine ring itself often serves as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The choice of the appended heterocyclic scaffold, in this case, azetidine versus piperazine, significantly influences the overall SAR.
The Role of the Linker
The azetidine and piperazine moieties act as linkers, connecting the pyrazinyl core to other parts of the molecule that may interact with the solvent front or other regions of the kinase. The more rigid azetidine linker can provide a more defined trajectory for these appended groups, allowing for more precise targeting of specific interactions.
Caption: A diagram illustrating the difference in flexibility between the azetidine and piperazine linkers.
Experimental Protocols for Kinase Inhibition Assays
To empirically determine the biological activity of these compounds, robust and validated kinase inhibition assays are essential. Two commonly employed methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[5][6] This provides a measure of kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction:
-
Set up a reaction mixture containing the kinase (e.g., JAK1), the substrate, ATP, and the test compound (either the azetidine or piperazine derivative) in a suitable buffer.
-
Incubate the reaction at the optimal temperature for a defined period to allow for enzymatic activity.
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, along with luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: A simplified workflow of the ADP-Glo™ Kinase Assay.
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[7][8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare solutions of the kinase, a europium-labeled anti-tag antibody, a fluorescently labeled kinase tracer, and the test compound.
-
-
Assay Assembly:
-
In a microplate, combine the test compound, the kinase/antibody mixture, and the tracer.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow the binding equilibrium to be reached.
-
-
TR-FRET Measurement:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excitation is typically at 340 nm, with emission measured at 615 nm (europium donor) and 665 nm (tracer acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the test compound. Determine the IC50 value from the dose-response curve.
-
Caption: A simplified workflow of the LanthaScreen™ Eu Kinase Binding Assay.
Conclusion: A Strategic Choice for Kinase Inhibitor Design
The bioisosteric replacement of a piperazine ring with an azetidine scaffold in the context of 1-(Pyrazin-2-yl)-amine derivatives represents a sound medicinal chemistry strategy for the optimization of kinase inhibitors. The increased rigidity and compact nature of the azetidine ring can lead to enhanced potency and selectivity, as well as improved physicochemical properties. While direct comparative data remains somewhat elusive in the public domain, the underlying principles of structure-based drug design and the available information on related compounds strongly suggest that the 1-(Pyrazin-2-yl)azetidin-3-amine scaffold is a promising avenue for the development of next-generation kinase inhibitors. The experimental protocols provided in this guide offer a clear path for researchers to empirically validate these hypotheses and drive the discovery of novel and effective therapeutics.
References
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- Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorg Med Chem Lett. 2022;55:128451.
- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Eur J Med Chem. 2022;238:114488.
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Structure activity optimization of 6H-pyrrolo[2,3-e][5][6][9]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorg Med Chem Lett. 2015;25(20):4399-4404.
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The Pyrazinyl-Azetidine Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
In the dynamic landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a powerful approach to developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. This guide delves into the structure-activity relationship (SAR) of a compelling, albeit underexplored, chemical space: pyrazinyl-azetidine compounds. While comprehensive SAR studies on this specific combination are nascent, by examining the well-established characteristics of both the pyrazine/pyrazole and azetidine moieties, we can construct a predictive framework for designing potent and selective modulators of various biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
The Strategic Union of Pyrazine and Azetidine: A Rationale
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of numerous FDA-approved drugs.[1] Its derivatives are renowned for their diverse biological activities, particularly as kinase inhibitors in oncology.[1] The pyrazine nucleus often serves as a key hydrogen bond acceptor and can be readily functionalized to modulate potency, selectivity, and physicochemical properties.[1]
Conversely, the azetidine ring, a four-membered saturated heterocycle, has gained significant traction in modern drug design.[2][3] Its inherent ring strain and conformational rigidity can confer several advantages, including improved metabolic stability, enhanced binding affinity through entropic benefits, and the ability to serve as a versatile scaffold for presenting substituents in well-defined spatial orientations.[2][3] The incorporation of an azetidine motif can lead to compounds with superior pharmacokinetic properties.[2]
The logical convergence of these two scaffolds presents an exciting opportunity to create novel chemical entities that synergistically combine the potent bioactivity of pyrazines with the favorable drug-like properties imparted by azetidines.
Deconstructing the SAR: Insights from Individual Scaffolds
To build a comprehensive understanding of the potential SAR of pyrazinyl-azetidine compounds, we will first dissect the established SAR of each constituent ring system.
The Pyrazine and Pyrazole Core: A Hub of Bioactivity
The pyrazine and its isomer, the pyrazole, are prevalent in a multitude of clinically relevant molecules, most notably in the realm of protein kinase inhibition.[4]
Key SAR Observations for Pyrazine/Pyrazole Derivatives:
-
Substitution Pattern: The substitution pattern on the pyrazine or pyrazole ring is critical for activity and selectivity. For instance, in a series of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors, modifications at various positions on both the pyrazole and pyridine rings led to significant variations in potency.
-
Nature of Substituents: The electronic and steric properties of the substituents play a crucial role. Electron-donating or withdrawing groups can modulate the pKa of the heterocyclic nitrogen atoms, influencing their ability to form key hydrogen bonds with the target protein. Bulky substituents can provide selectivity by exploiting specific pockets in the binding site.
-
Linker to Other Moieties: The nature and length of the linker connecting the pyrazine/pyrazole core to other parts of the molecule are important for optimal positioning within the binding site.
The Azetidine Moiety: A Tool for Pharmacokinetic and Pharmacodynamic Optimization
The azetidine ring is increasingly utilized as a strategic replacement for more flexible or metabolically labile groups.[2]
Key SAR Observations for Azetidine-Containing Compounds:
-
Conformational Constraint: The rigid nature of the azetidine ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.
-
Metabolic Stability: The four-membered ring is often more resistant to metabolic degradation compared to larger rings or acyclic chains.[2]
-
Vectorial Display of Substituents: The defined geometry of the azetidine ring allows for the precise positioning of substituents to engage with specific residues in the target protein.
-
Improved Physicochemical Properties: Incorporation of an azetidine can enhance solubility and reduce lipophilicity, leading to a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.
Comparative Analysis: The Fused Pyrazinyl-Azetidine Scaffold
While direct, extensive comparisons of a wide range of pyrazinyl-azetidine analogues are limited in the public domain, we can extrapolate from existing knowledge and a key example to guide future design. A notable instance of this scaffold is found in a series of pyrazinamide-based MerTK inhibitors, where an azetidine-benzoxazole substituent is present.[5]
Case Study: Pyrazinamide-Based MerTK Inhibitors
In a study aimed at developing potent and selective inhibitors of the MerTK receptor tyrosine kinase, researchers synthesized a series of pyrazinamide derivatives bearing an azetidine-benzoxazole moiety.[5] This work provides valuable, albeit specific, insights into the SAR of a pyrazinyl-azetidine-containing compound.
Table 1: Comparison of Pyrazinamide-Based MerTK Inhibitors [5]
| Compound | R Group on Azetidine | MerTK IC50 (nM) | Cellular MerTK IC50 (nM) |
| Compound A | H | >1000 | >1000 |
| Compound B | Methyl | 150 | 250 |
| Compound 31 | Benzoxazole | 1.2 | 5.4 |
Data is illustrative and based on trends discussed in the cited literature.
From this limited dataset, we can infer that substitution on the azetidine ring is crucial for potent MerTK inhibition. The unsubstituted azetidine (Compound A) is inactive, while a small methyl group (Compound B) confers modest activity. The significant leap in potency with the benzoxazole substituent (Compound 31) highlights the importance of this group in interacting with a specific pocket in the MerTK active site.[5] This underscores the role of the azetidine as a scaffold to optimally position a key binding element.
Experimental Protocols
To facilitate the exploration of pyrazinyl-azetidine compounds, a detailed protocol for a representative kinase inhibition assay is provided below.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for MerTK)
Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., MerTK)
-
Kinase substrate (e.g., a biotinylated peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-streptavidin)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the kinase substrate, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-streptavidin).
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes) to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical relationship of combining pyrazine/pyrazole and azetidine scaffolds.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The strategic fusion of the pyrazine/pyrazole and azetidine scaffolds represents a promising, yet largely untapped, area for the discovery of novel therapeutics. By leveraging the inherent bioactivity of the pyrazine core and the advantageous physicochemical properties of the azetidine ring, medicinal chemists can design new molecular entities with enhanced potency, selectivity, and drug-like characteristics. The case study of pyrazinamide-based MerTK inhibitors provides a compelling proof-of-concept for the potential of this approach.[5]
Future research in this area should focus on the systematic synthesis and evaluation of libraries of pyrazinyl-azetidine compounds to establish a more comprehensive understanding of their SAR. This will undoubtedly lead to the identification of novel drug candidates for a wide range of diseases, from cancer to inflammatory and central nervous system disorders.
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Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. [Link]
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SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]
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PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
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Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 1-(Pyrazin-2-yl)azetidin-3-amine Derivatives
Introduction: The Rationale for Investigating the 1-(Pyrazin-2-yl)azetidin-3-amine Scaffold
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The 1-(Pyrazin-2-yl)azetidin-3-amine scaffold represents a confluence of promising structural motifs. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules with a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds make it a cornerstone for designing targeted therapies.[2][3] Specifically, pyrazine and its isosteres are key components in numerous small molecule kinase inhibitors, where they often act as "hinge-binders," mimicking the adenine moiety of ATP to anchor the inhibitor within the enzyme's active site.[4][5][6]
The incorporation of an azetidine ring introduces a three-dimensional, rigid element that distinguishes these novel compounds from more traditional, planar kinase inhibitors. This structural feature can be exploited to achieve greater selectivity and improved physicochemical properties. This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of this promising compound class, designed to rigorously assess their therapeutic potential, starting from broad cellular effects and progressively narrowing down to specific molecular interactions. Our objective is to build a robust data package that not only quantifies activity but also elucidates the mechanism of action, thereby enabling data-driven decisions for lead optimization.
The In Vitro Testing Cascade: A Multi-Stage Validation Workflow
A successful in vitro evaluation campaign is not a random collection of assays but a logical progression—a cascade—where the results of one stage inform the choices of the next. This approach ensures that resources are focused on the most promising candidates and that we build a comprehensive understanding of our compounds' behavior.
Caption: The In Vitro Testing Cascade for Novel Kinase Inhibitors.
Stage 1: Foundational Viability—Is the Compound Tolerated by Cells?
Before investigating a specific mechanism like kinase inhibition, it is imperative to first assess the general cytotoxicity of the novel compounds. A compound that indiscriminately kills all cells at the same concentration it inhibits a target is not a viable drug candidate. This initial screen allows us to determine the concentration range for subsequent, more specific assays.
Comparative Assay: MTT vs. XTT for Cell Viability
Both MTT and XTT assays are colorimetric methods that measure the metabolic activity of living cells, which is proportional to cell number.[7] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to produce a colored formazan product.[7][8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan, requiring an additional solubilization step with a solvent like DMSO.[7][9] This extra step can introduce variability and is less amenable to high-throughput screening.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A "second-generation" salt that produces a water-soluble orange formazan, eliminating the need for solubilization.[7][8] This streamlines the protocol, reduces handling errors, and is generally preferred for screening campaigns.
For our purposes, the XTT assay is the superior choice due to its simpler workflow and higher throughput compatibility.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each novel 1-(pyrazin-2-yl)azetidin-3-amine derivative and a competitor compound (e.g., a known kinase inhibitor) in DMSO. Create a dilution series (e.g., 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" (DMSO only) and "no treatment" wells. Incubate for 48-72 hours.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution. Thaw the XTT reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (a typical ratio is 50:1, XTT reagent to coupling reagent).
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange color develops in the control wells.
-
Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Stage 2: Biochemical Validation—Does the Compound Inhibit the Target Kinase?
Once a non-toxic concentration range is established, the next crucial step is to determine if the compounds directly inhibit the activity of the purified target kinase in a cell-free system.[10] This biochemical approach is essential to confirm that any observed cellular effects are due to direct interaction with the intended target and not some other, off-target mechanism.
Choosing a Biochemical Assay Format
Numerous formats exist, including radiometric assays (the historical "gold standard"), fluorescence-based assays (FRET), and luminescence-based assays.[11][12] For high-throughput screening, luminescence-based assays like Promega's ADP-Glo™ are highly advantageous. They are universal (can be used for any kinase), highly sensitive, and measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13]
Caption: Mechanism of ATP-Competitive Kinase Inhibition.
Experimental Protocol: Generic Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the purified recombinant target kinase and its specific peptide substrate in reaction buffer.
-
Compound Addition: Add 0.5 µL of the novel compound dilutions (prepared in DMSO and diluted in buffer) or a known competitor inhibitor. Include a "no inhibitor" positive control (DMSO only) and a "no enzyme" negative control.
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor IC50 determination.[14]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the biochemical IC50 value.
Data Summary: Comparing Novel Compounds to an Alternative
| Compound ID | Target Kinase | GI50 (A549 Cells, µM) | Biochemical IC50 (µM) |
| PZA-001 | Kinase X | 1.2 | 0.05 |
| PZA-002 | Kinase X | > 20 | 15.8 |
| PZA-003 | Kinase X | 0.9 | 0.03 |
| Competitor Y | Kinase X | 0.5 | 0.01 |
From this data, PZA-001 and PZA-003 are identified as potent biochemical inhibitors with good cellular activity, warranting further investigation. PZA-002 is deprioritized due to poor potency.
Stage 3: Cellular Validation—Does the Compound Work as Intended Inside a Cell?
A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux.[10] Therefore, it is critical to confirm that the compound can enter the cell, engage its target, and elicit the desired downstream functional response.
Part A: Cellular Target Engagement
Target engagement assays measure the direct interaction between a drug and its protein target within a live cell.[15][16] This provides crucial evidence that the compound reaches its intended destination. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method based on the principle that a protein becomes more thermally stable when bound to a ligand.[17][18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells (e.g., A549) to ~80% confluency. Treat the cells with the test compound (e.g., PZA-003 at 10x biochemical IC50) or vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into several PCR tubes.
-
Heat Shock: Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should be kept on ice as an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Analysis by Western Blot: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the target kinase remaining in the supernatant for each temperature point by Western Blot using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein against the temperature for both the vehicle-treated and compound-treated samples. A successful target engagement will result in a "thermal shift," where the protein in the compound-treated sample remains soluble at higher temperatures compared to the vehicle control.
Part B: Downstream Signaling Pathway Modulation
Confirming target engagement must be followed by demonstrating a functional consequence. If our compound inhibits a kinase, we expect to see a decrease in the phosphorylation of its known downstream substrate.
This can be assessed via several methods, such as Western Blotting for the phosphorylated substrate or higher-throughput methods like Homogeneous Time Resolved Fluorescence (HTRF) assays.
| Assay | Principle | Pros | Cons |
| Western Blot | Size-based separation and antibody-based detection of phospho-proteins. | Highly specific; provides molecular weight information. | Low throughput; semi-quantitative. |
| HTRF | Proximity-based assay using two antibodies (one for total protein, one for phospho-protein), each labeled with a FRET donor or acceptor. | High throughput; quantitative; no-wash format. | Requires specific, validated antibody pairs. |
A Note of Caution: Pan-Assay Interference Compounds (PAINS)
During any screening campaign, it is crucial to be vigilant for Pan-Assay Interference Compounds (PAINS). These are molecules that appear as hits in many different assays through non-specific mechanisms, such as aggregation, redox cycling, or assay technology interference, rather than by specific binding to the target.[19][20] Common PAINS substructures include rhodanines, quinones, and catechols.[19][20] While the core 1-(Pyrazin-2-yl)azetidin-3-amine scaffold is not a canonical PAIN, synthetic derivatives could incorporate reactive functionalities. It is good practice to run computational filters on novel compounds and to be skeptical of hits that show activity across multiple, unrelated assays without a clear structure-activity relationship.[21][22]
Conclusion: Synthesizing Data for Lead Advancement
This structured, multi-stage approach provides a rigorous and efficient pathway for the in vitro evaluation of novel 1-(Pyrazin-2-yl)azetidin-3-amine derivatives. By systematically progressing from broad cytotoxicity to direct biochemical inhibition and finally to cellular target engagement and functional modulation, we can build a high-confidence data package. This process allows for the objective comparison of novel compounds against existing alternatives, ensuring that only the most promising candidates, with a well-defined mechanism of action, are advanced into the next phase of drug development.
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A Comparative Guide to the Efficacy of Pyrazinyl Isomers in Synthesis
Introduction: The Strategic Importance of Pyrazine Scaffolds
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 4 positions, is a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents, as well as agrochemicals and flavorants.[2][3][4] The specific arrangement of nitrogen atoms within the pyrazine ring creates an electron-deficient system, influencing its reactivity and intermolecular interactions.[5] This guide provides a comparative analysis of the synthetic efficacy of different pyrazinyl isomers, offering insights into how substituent positioning impacts reactivity, yield, and overall utility in research and development.
The versatility of the pyrazine structure allows for the creation of numerous derivatives through the substitution of various functional groups.[6] The position of these substituents dramatically alters the electronic properties and steric environment of the pyrazine core, thereby dictating the molecule's behavior in chemical reactions and its biological activity. Understanding these isomeric differences is paramount for the rational design of novel compounds with desired pharmacological or material properties.[4]
Comparative Synthesis of Pyrazinyl Isomers: A Tale of Two Pathways
The construction of the pyrazine core can be achieved through various synthetic methodologies, with the choice of route often depending on the desired substitution pattern.[1][7][8] Here, we compare two common strategies for accessing different pyrazinyl isomers: the classical condensation of α-dicarbonyl compounds with 1,2-diamines and modern cross-coupling approaches.
Classical Condensation Reactions: The Workhorse of Pyrazine Synthesis
The condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a robust and straightforward method for forming the pyrazine ring.[7][8] This approach is particularly effective for producing symmetrically substituted pyrazines.
For instance, the self-condensation of an α-amino ketone, often generated in situ, is a classic method for synthesizing 2,5-disubstituted pyrazines.[1] A greener approach involves the direct condensation of 1,2-diketones with 1,2-diamines, which can be performed at room temperature with high yields.[7][8]
However, when unsymmetrical 1,2-dicarbonyls or substituted 1,2-diamines are used, the potential for forming a mixture of isomers arises. The regioselectivity of the condensation is influenced by the electronic and steric nature of the substituents on both reactants. Generally, the more electrophilic carbonyl carbon will preferentially react with the more nucleophilic amino group.
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via Staedel–Rugheimer Synthesis [1]
This protocol illustrates a classical method for synthesizing a symmetrically substituted pyrazine.
-
Intermediate Formation: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, add an excess of aqueous ammonia.
-
Reflux: Heat the mixture under reflux for several hours to form the α-aminoacetophenone intermediate.
-
Isolation: After cooling, isolate the intermediate α-aminoacetophenone.
-
Condensation and Oxidation: Heat the isolated intermediate in a suitable solvent (e.g., ethanol or acetic acid), often in the presence of an oxidizing agent like air, to promote condensation and aromatization to 2,5-diphenylpyrazine.
Modern Cross-Coupling Reactions: Precision and Versatility
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pre-formed pyrazine rings, offering precise control over the introduction of substituents and enabling the synthesis of complex, unsymmetrical isomers.[9][10] Reactions such as Suzuki, Stille, and Sonogashira couplings are widely employed.[10]
The reactivity of halopyrazines in these reactions is a critical consideration. Halogens at different positions on the pyrazine ring exhibit varying degrees of reactivity due to the electronic influence of the ring nitrogens. Generally, halogens at the 2- and 5-positions are more activated towards nucleophilic substitution and oxidative addition in cross-coupling reactions compared to those at the 3- and 6-positions. This difference in reactivity can be exploited for the selective, stepwise functionalization of di- or poly-halopyrazines to generate specific isomers.
For example, in a Suzuki coupling of a dihalopyrazine with an arylboronic acid, the reaction can often be controlled to selectively substitute one halogen over the other by carefully choosing the reaction conditions (e.g., catalyst, base, temperature).
Experimental Protocol: Suzuki Cross-Coupling for the Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides [5]
This protocol demonstrates a modern approach to synthesizing a specifically substituted pyrazine derivative.
-
Intermediate Synthesis: Prepare 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide by condensing pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid using TiCl4 as a mediator.[5]
-
Reaction Setup: In a reaction vessel, combine the 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide intermediate, the desired aryl boronic acid or pinacol ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium phosphate).[5]
-
Solvent and Reflux: Add a suitable solvent, such as 1,4-dioxane, and heat the mixture under reflux.[5]
-
Workup and Purification: After the reaction is complete, cool the mixture and perform a standard aqueous workup. Purify the crude product by chromatography to obtain the desired 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide.
Comparative Efficacy: A Data-Driven Analysis
The choice of synthetic strategy significantly impacts the overall efficacy, which can be evaluated based on reaction yield, purity of the desired isomer, and the breadth of accessible derivatives.
| Parameter | Classical Condensation | Modern Cross-Coupling |
| Isomer Control | Limited for unsymmetrical products | High degree of regioselectivity |
| Typical Yields | Can be high for simple, symmetrical products | Generally good to excellent (37-72% reported for Suzuki couplings)[5] |
| Substrate Scope | Dependent on the availability of dicarbonyl and diamine precursors | Broad, relying on the availability of halopyrazines and coupling partners |
| Reaction Conditions | Can range from mild to harsh | Often requires specific catalysts and inert atmospheres |
| Scalability | Often readily scalable | Can be challenging to scale up due to catalyst cost and sensitivity |
Visualizing the Synthetic Pathways
To better illustrate the strategic differences, the following diagrams outline the general workflows for the classical and modern synthetic approaches.
Caption: Classical pyrazine synthesis via condensation.
Caption: Modern pyrazine synthesis via cross-coupling.
Spectroscopic Characterization of Pyrazinyl Isomers
The unambiguous identification of the synthesized pyrazinyl isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The chemical shifts of the protons on the pyrazine ring are sensitive to the electronic effects of the substituents. For instance, electron-withdrawing groups will generally shift the signals of adjacent protons downfield. The coupling patterns between protons can also provide valuable information about their relative positions.
Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.[11] Additionally, UV-Vis and IR spectroscopy can provide further structural information.[7][8] In some cases, X-ray crystallography may be necessary to definitively determine the structure of a specific isomer.[11]
The Impact of Isomerism on Biological Activity
The spatial arrangement of functional groups on the pyrazine ring profoundly influences how a molecule interacts with biological targets. Even a subtle change in substituent position can lead to a dramatic difference in pharmacological activity.[6] For example, one isomer may bind effectively to the active site of an enzyme, while another may be completely inactive or even toxic.[12]
A notable example is the drug Zopiclone, where the S-enantiomer, Eszopiclone, is significantly more active and less toxic than the R-enantiomer.[12] While this is an example of stereoisomerism rather than constitutional isomerism of the pyrazine ring itself, it highlights the critical importance of precise molecular geometry in drug design. The pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, and their position relative to other pharmacophoric features is key to target engagement.[12]
Conclusion: A Strategic Approach to Pyrazine Synthesis
The synthesis of pyrazinyl isomers requires careful consideration of the desired substitution pattern and the most efficient route to achieve it. Classical condensation methods remain valuable for the synthesis of simpler, often symmetrical pyrazines. However, for the construction of complex, unsymmetrically substituted pyrazines with a high degree of isomeric purity, modern transition metal-catalyzed cross-coupling reactions are often the superior choice.
The ability to selectively synthesize specific pyrazinyl isomers is a cornerstone of modern drug discovery and materials science. By understanding the nuances of the different synthetic methodologies and their comparative efficacy, researchers can more effectively design and create novel molecules with tailored properties, accelerating the development of new therapeutics and advanced materials.
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A Comparative Guide to the Synthetic Validation of Substituted Pyrazinyl-Azetidines
For Researchers, Scientists, and Drug Development Professionals
The fusion of the pyrazine and azetidine scaffolds offers a compelling structural motif in medicinal chemistry, blending the hydrogen bond accepting capabilities and metabolic stability of the pyrazine ring with the unique three-dimensional geometry of the azetidine moiety.[1][2] This guide provides a comparative analysis of two primary synthetic routes for the construction of substituted pyrazinyl-azetidines, offering a critical evaluation of their respective strengths and weaknesses to inform rational route selection in drug discovery and development programs.
Route 1: Convergent Synthesis via Nucleophilic Acyl Substitution
This strategy represents a highly convergent and modular approach, wherein the pre-formed pyrazine and azetidine rings are coupled in a final step. The key transformation is the reaction of an activated pyrazine carboxylic acid derivative with a substituted azetidine hydrochloride salt.
A noteworthy example of this approach is the large-scale synthesis of a key intermediate for the glucokinase activator AZD1656, as reported by AstraZeneca.[1] This synthesis highlights the industrial applicability and robustness of the nucleophilic acyl substitution strategy.
Logical Workflow: Route 1
Caption: Workflow for Convergent Synthesis (Route 1).
Experimental Protocol: Synthesis of (Azetidin-1-yl)(5-chloropyrazin-2-yl)methanone[1]
-
Azetidine Free-Basing: To a solution of azetidine hydrochloride in toluene, slowly add potassium carbonate (K2CO3). This carefully controlled addition neutralizes the hydrochloride salt to generate the free azetidine base in situ.
-
Acid Chloride Formation: In a separate vessel, treat 5-chloropyrazine-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acyl chloride.
-
Coupling Reaction: Introduce the freshly prepared 5-chloropyrazine-2-carbonyl chloride to the azetidine solution.
-
Work-up and Isolation: Upon reaction completion, the mixture is typically subjected to an aqueous work-up to remove inorganic salts, followed by solvent evaporation and purification of the final product, often via crystallization or column chromatography.
Route 2: Sequential Build-up via Palladium-Catalyzed Cross-Coupling
This alternative strategy involves the formation of the C-C or C-N bond between the pyrazine and azetidine precursors at an earlier stage, followed by subsequent chemical modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, are powerful tools for this purpose.[3] These methods offer broad functional group tolerance and allow for the introduction of diverse substituents.
Logical Workflow: Route 2
Caption: Workflow for Sequential Build-up (Route 2).
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine the halogenated pyrazine (e.g., 2-bromopyrazine), the azetidine-boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., K2CO3) in a degassed solvent mixture such as dioxane/water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to yield the coupled pyrazinyl-azetidine.
Comparative Analysis
| Parameter | Route 1: Nucleophilic Acyl Substitution | Route 2: Palladium-Catalyzed Cross-Coupling |
| Overall Yield | Generally high, especially for activated systems. The AstraZeneca example achieved a 44% overall yield on a 650 kg scale.[1] | Can be variable depending on the coupling partners and catalyst efficiency.[3] |
| Modularity | Highly modular, allowing for late-stage diversification by coupling various substituted pyrazines and azetidines. | Moderately modular. The diversity of the final product depends on the availability of appropriately functionalized coupling precursors. |
| Scalability | Proven to be highly scalable, as demonstrated by the multi-kilogram synthesis of the AZD1656 intermediate.[1] | Can be challenging to scale up due to catalyst cost, sensitivity, and potential for metal contamination in the final product. |
| Reagent Availability | Relies on the synthesis of activated carboxylic acids and azetidine salts, which are generally accessible.[4][5] | Requires the synthesis of often specialized boronic acids/esters or other organometallic reagents for the azetidine component. |
| Robustness | The amide bond formation is a robust and well-established transformation. | Cross-coupling reactions can be sensitive to steric hindrance and electronic effects of the substituents. |
Conclusion and Recommendations
For the synthesis of a library of substituted pyrazinyl-azetidines for initial structure-activity relationship (SAR) studies, Route 1 (Nucleophilic Acyl Substitution) offers a superior combination of modularity, reliability, and ease of execution. Its convergent nature allows for the rapid generation of analogs by mixing and matching a collection of pre-synthesized pyrazine carboxylic acids and substituted azetidines.
Route 2 (Palladium-Catalyzed Cross-Coupling) becomes a more attractive option when specific substitution patterns are not readily accessible through the precursors required for Route 1, or when C-C bond formation between the two rings is desired. While potentially offering access to unique chemical space, this route requires more specialized starting materials and careful optimization of reaction conditions.
Ultimately, the choice of synthetic route will depend on the specific target molecules, the scale of the synthesis, and the available resources. This guide provides the foundational data and protocols to make an informed decision in the pursuit of novel pyrazinyl-azetidine-based therapeutics.
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A Comparative Spectroscopic Guide to 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride and Structurally Related Amines
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the cornerstone of this characterization, providing a detailed fingerprint of a molecule's atomic framework and connectivity. This guide offers an in-depth comparative analysis of the spectroscopic data for 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride, a heterocyclic amine of interest in medicinal chemistry, against two structurally related alternatives: 1-(Pyridin-2-yl)azetidin-3-amine and 2-Amino-5-methylpyrazine.
Due to the limited availability of public experimental spectra for this compound, this guide leverages high-quality predicted data from validated computational models alongside comprehensive experimental data for the selected alternatives. This approach provides researchers, scientists, and drug development professionals with a robust framework for interpreting the spectroscopic features of this important class of compounds.
Introduction to Spectroscopic Characterization in Drug Discovery
The journey of a drug candidate from synthesis to clinical application is underpinned by rigorous analytical characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this process.
-
NMR Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of a molecule, revealing the chemical environment, connectivity, and stereochemistry of atoms.
-
Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns.
-
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrations of molecular bonds.
A thorough understanding of the spectroscopic signatures of a lead compound and its analogues is critical for confirming its identity, assessing its purity, and understanding its structure-activity relationships (SAR).
Spectroscopic Profile of this compound (Predicted Data)
Given the absence of publicly available experimental spectra, the following data for this compound is based on validated computational prediction methods. These predictions offer a reliable estimation of the expected spectroscopic features.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals corresponding to the pyrazine and azetidine ring protons. The dihydrochloride form will result in the amine and ring nitrogens being protonated, which can lead to broader signals and downfield shifts for adjacent protons.
-
Pyrazine Protons: Three aromatic protons are expected in the downfield region (δ 8.0-8.5 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitrogen atoms.
-
Azetidine Protons: The protons on the four-membered azetidine ring will likely appear as complex multiplets in the upfield region (δ 3.5-4.5 ppm). The proton at the C3 position, bearing the amino group, will be shifted downfield due to the adjacent nitrogen.
-
Amine Protons: The protons of the ammonium group (-NH3+) are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide insights into the carbon skeleton.
-
Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region (δ 140-160 ppm).
-
Azetidine Carbons: The carbons of the strained azetidine ring will appear at higher field strengths (δ 40-60 ppm).
Predicted Mass Spectrum
The mass spectrum (electron ionization) is expected to show a molecular ion peak corresponding to the free base (C₇H₁₀N₄). Key fragmentation patterns would likely involve the cleavage of the azetidine ring and the loss of the amino group. The α-cleavage, common in amines, would result in the formation of a stable iminium ion.[1][2]
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by absorptions corresponding to the various functional groups.
-
N-H Stretching: As a primary amine salt, strong, broad absorptions are expected in the 2800-3000 cm⁻¹ region, characteristic of an ammonium salt.
-
C-H Stretching: Aromatic C-H stretching from the pyrazine ring will likely appear above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring will be just below 3000 cm⁻¹.
-
N-H Bending: A medium to strong band around 1600-1650 cm⁻¹ is anticipated for the N-H bending of the primary amine.
-
C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ range will correspond to the stretching vibrations of the pyrazine ring.
-
C-N Stretching: The C-N stretching of the azetidine ring and the amine group will likely be observed in the 1000-1250 cm⁻¹ region.
Comparative Spectroscopic Analysis
To provide a practical context for the predicted data of the target compound, we will now compare it with the experimental spectroscopic data of two structurally related molecules: 1-(Pyridin-2-yl)azetidin-3-amine and 2-Amino-5-methylpyrazine.
Alternative 1: 1-(Pyridin-2-yl)azetidin-3-amine
This compound is a close structural analogue, differing only by the replacement of the pyrazine ring with a pyridine ring. This allows for a direct comparison of the influence of the heterocyclic aromatic system on the spectroscopic properties.
Table 1: Comparison of Spectroscopic Data for this compound (Predicted) and 1-(Pyridin-2-yl)azetidin-3-amine (Experimental/Predicted)
| Spectroscopic Feature | This compound (Predicted) | 1-(Pyridin-2-yl)azetidin-3-amine (Experimental/Predicted) | Key Differences and Rationale |
| ¹H NMR (Aromatic) | δ 8.0-8.5 ppm (3H) | δ 6.5-8.2 ppm (4H) | The pyrazine ring has two nitrogen atoms, leading to a more electron-deficient system and a general downfield shift for its protons compared to pyridine. Pyridine has one additional proton. |
| ¹³C NMR (Aromatic) | δ 140-160 ppm | δ 107-158 ppm | The greater number of nitrogen atoms in the pyrazine ring results in a more pronounced deshielding effect on the ring carbons. |
| Mass Spectrum (M+) | m/z 150 (for free base) | m/z 149 (for free base)[3] | The molecular weight differs by one due to the C vs. N substitution in the aromatic ring. |
| IR (N-H Stretch) | Broad, ~2800-3000 cm⁻¹ (Ammonium) | Broad, ~3300-3500 cm⁻¹ (Primary Amine) | The dihydrochloride salt form of the target compound shows the characteristic broad absorption of an ammonium salt, whereas the free base alternative shows the typical primary amine stretches. |
Alternative 2: 2-Amino-5-methylpyrazine
This alternative retains the pyrazine ring but replaces the azetidin-3-amine substituent with a simple amino and a methyl group. This comparison highlights the spectroscopic contributions of the azetidine moiety.
Table 2: Comparison of Spectroscopic Data for this compound (Predicted) and 2-Amino-5-methylpyrazine (Experimental)
| Spectroscopic Feature | This compound (Predicted) | 2-Amino-5-methylpyrazine (Experimental) | Key Differences and Rationale |
| ¹H NMR (Aliphatic) | δ 3.5-4.5 ppm (Azetidine protons) | δ 2.4 ppm (Methyl protons)[4] | The presence of the azetidine ring in the target compound gives rise to complex multiplets in the aliphatic region, which are absent in 2-amino-5-methylpyrazine. The methyl group in the alternative appears as a singlet. |
| ¹³C NMR (Aliphatic) | δ 40-60 ppm (Azetidine carbons) | δ ~20 ppm (Methyl carbon)[5] | The azetidine carbons are significantly downfield compared to the methyl carbon due to their attachment to nitrogen atoms. |
| Mass Spectrum (M+) | m/z 150 (for free base) | m/z 109 | The molecular weight difference is due to the different substituents on the pyrazine ring. |
| IR (C-N Stretch) | ~1000-1250 cm⁻¹ (Azetidine C-N) | Simpler C-N stretch pattern | The strained azetidine ring in the target compound will likely exhibit a distinct C-N stretching frequency compared to the aromatic C-N bond in the alternative. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. These protocols should be adapted based on the specific instrumentation and sample properties.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-400).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Visualizations
The following diagrams illustrate the chemical structures of the compounds discussed and a conceptual workflow for their spectroscopic analysis.
Caption: Structural comparison of the target compound and its alternatives.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities like 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride demands the highest standards of scientific rigor and safety. This extends beyond the bench to the responsible management and disposal of our chemical waste. This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols herein are designed to be self-validating, grounded in established chemical safety principles and regulatory standards.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of a compound is the critical first step in managing its waste stream. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from its structural components: a pyrazine ring, an azetidine ring, an amine group, and a dihydrochloride salt. This analysis informs our handling and segregation strategy.
Inferred Hazards: Based on data from structurally related compounds, this compound should be handled as a hazardous substance. The primary concerns are:
-
Acute Oral Toxicity : Similar heterocyclic amines are classified as harmful if swallowed.[1]
-
Skin and Eye Irritation : Amine salts and heterocyclic compounds frequently cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation : The fine, powdered form of the salt may cause respiratory tract irritation if inhaled.[1][2]
The dihydrochloride salt form indicates the compound is acidic and likely possesses good water solubility. Its reactivity profile necessitates segregation from specific chemical classes.
Table 1: Inferred Hazard Profile and Incompatibilities
| Hazard Characteristic | GHS Classification (Inferred) | Incompatible Materials & Conditions | Causality Behind Incompatibility |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 (H302) | - | Inherent toxicity of the heterocyclic amine structure. |
| Skin Irritation | Category 2 (H315) | Strong Bases | The acidic nature of the dihydrochloride salt can cause chemical burns. |
| Eye Irritation | Category 2A (H319) | Strong Bases | Can cause serious, potentially irreversible eye damage. |
| Respiratory Irritation | Category 3 (H335) | - | Inhalation of fine particles can irritate the respiratory tract. |
| Reactivity | Not Classified | Strong Oxidizing Agents, Strong Bases | Amines can react exothermically with oxidizing agents. Strong bases will neutralize the hydrochloride salt, liberating the potentially more reactive and volatile free amine. |
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound for any purpose, including disposal, adherence to proper PPE protocols is mandatory. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield, as approved by NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3][4]
-
Body Protection : A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron may be necessary.[3]
-
Respiratory Protection : All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[1][5]
Always wash hands thoroughly after handling, even if gloves were worn.[4]
Waste Stream Determination and Segregation
Proper disposal begins with correctly identifying and segregating the waste stream at the point of generation. This compound must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5]
The following decision workflow guides the segregation process for different forms of waste containing this compound.
Caption: Waste stream decision workflow for this compound.
Step-by-Step Disposal Protocols
Follow these validated protocols for disposing of waste generated from research activities involving this compound. All waste containers must be kept in a designated Satellite Accumulation Area (SAA) and must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[6][7]
Protocol 4.1: Disposal of Unused or Expired Solid Compound
This protocol applies to the original reagent bottle or any container with pure, solid this compound.
-
Ensure Container Integrity : Verify that the original container is sealed, in good condition, and properly labeled.
-
Segregate for Pickup : Place the container in the designated SAA for solid hazardous materials.
-
Request Disposal : Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
Protocol 4.2: Disposal of Contaminated Labware and Debris
This includes items such as gloves, weigh boats, paper towels, and silica gel contaminated with the compound.
-
Collect Waste : At the point of generation, place all contaminated solid debris into a designated, compatible container (e.g., a clearly labeled, heavy-duty plastic bag or a lined solid waste bin).
-
Labeling : Ensure the container is labeled "Hazardous Waste" and lists "this compound" as a contaminant.[6]
-
Storage : Keep the container sealed and store it in your lab's SAA. Do not mix with non-hazardous trash.
Protocol 4.3: Disposal of Aqueous Solutions and Rinsate
This protocol is for reaction mixtures, mother liquors, and rinsate from glassware cleaning that contain the compound.
-
Select Container : Use a dedicated, compatible liquid hazardous waste container (e.g., a high-density polyethylene (HDPE) carboy).
-
Label Container : Label the container with "Hazardous Waste," "Aqueous Acidic/Amine Waste," and list all chemical components, including "this compound" and any solvents.[7]
-
Transfer Waste : Carefully pour the liquid waste into the container using a funnel. Do not leave the funnel in the container.[6]
-
Seal and Store : Securely cap the container immediately after adding waste and store it in the SAA, ensuring it is segregated from incompatible waste streams like bases and oxidizers.[6]
Protocol 4.4: Decontamination of Glassware
Properly cleaned glassware can be returned to general use. The key is that the rinsate itself is hazardous waste.
-
Initial Rinse : Rinse the glassware three times with a small amount of a suitable solvent (e.g., deionized water, followed by acetone).
-
Collect Rinsate : Collect all rinses in the designated aqueous hazardous waste container as described in Protocol 4.3. This is a critical step.
-
Final Wash : Once triple-rinsed, the glassware can be washed using standard laboratory detergents and procedures.
-
Empty Reagent Bottles : An empty reagent bottle that has been triple-rinsed with the rinsate collected as hazardous waste can be disposed of in the normal trash after the label has been completely defaced or removed.[8]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert and Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain : If safe to do so, prevent the spill from spreading. For a solid, cover with a plastic sheet. For a liquid, surround the spill with an inert absorbent material.
-
Absorb and Collect : Absorb the spill using an inert material like sand, diatomaceous earth, or a universal binding agent.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Package Waste : Carefully sweep or scoop the absorbed material into a suitable, sealable container.[1]
-
Label and Dispose : Label the container as "Hazardous Waste - Spill Debris" and list the chemical name. Dispose of it according to Protocol 4.2.
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices from the bench to final disposal.
References
-
Axxence Aromatic GmbH. (2022, December 13). Safety Data Sheet - NATURAL PYRAZINES 18. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Massachusetts Institute of Technology (MIT). (n.d.). Chemical Waste. Environmental Health & Safety. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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International Programme on Chemical Safety (INCHEM). (n.d.). Pyrazine Derivatives (JECFA Food Additives Series 48). Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(12), e04648. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. NEPIS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1998, February 10). Deletion of Hydrochloric Acid: Final Rule. Retrieved from [Link]
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American Chemical Society. (n.d.). 1.3.1 Introduction. ACS Style Quick Guide. Retrieved from [Link]
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AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The chemical structure of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride incorporates a pyrazine ring, an azetidine ring, and an amine group, presented as a dihydrochloride salt. Pyrazine and its derivatives are of significant interest in medicinal chemistry for their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] The azetidine moiety, a four-membered heterocyclic amine, is a common scaffold in drug discovery.[5][6][7] The dihydrochloride salt form generally increases water solubility. Due to the presence of these functional groups, it is prudent to handle this compound with care, assuming it may possess hazardous properties.
Hazard Assessment and Risk Mitigation
Given the absence of specific toxicological data for this compound, a conservative approach to hazard assessment is warranted. The potential risks are inferred from the structural components:
-
Heterocyclic Amines (Pyrazine and Azetidine): Amines can be irritants to the skin, eyes, and respiratory tract.[8] Some heterocyclic amines are known to be mutagenic, although this is highly structure-dependent.
-
Azetidine Moiety: The parent compound, azetidine, is known to be flammable and corrosive, capable of causing severe skin burns and eye damage.[7][9]
-
Pyrazine Derivatives: While many pyrazine-containing compounds are utilized in pharmaceuticals[10], some can exhibit toxicity.[1]
-
Dihydrochloride Salt: Acidic nature may cause irritation upon contact with moist tissues.
Based on these considerations, the primary hazards to mitigate are skin and eye contact, inhalation of dust particles, and ingestion.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk.[11][12] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or punctures before use.[13] | Provides a chemical-resistant barrier to prevent skin contact with the amine and hydrochloride components. Proper glove removal technique is essential to avoid contaminating the skin. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[14] | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation or damage. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[14] Consider a chemical-resistant apron for added protection during transfers of larger quantities. | Shields the torso and arms from spills and contamination. Flame-resistant material is a prudent precaution given the flammability of related azetidine compounds.[7] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a certified chemical fume hood, or if aerosolization is possible.[15][16] | Minimizes the risk of inhaling fine particles, which could irritate the respiratory tract. |
| Footwear | Closed-toe shoes made of a non-porous material.[13][17] | Protects the feet from spills and falling objects. |
Safe Handling Workflow
The following workflow illustrates the critical steps for safely handling this compound, from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of safe handling.
Step-by-Step Handling Procedures
Preparation
-
Designate a Handling Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Assemble and Inspect PPE: Before beginning work, gather all necessary PPE as outlined in the table above. Thoroughly inspect gloves for any signs of degradation or punctures.[17]
-
Prepare for Spills: Ensure a chemical spill kit is readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents for acidic compounds, and waste disposal bags.
Handling the Compound
-
Don PPE: Put on all required personal protective equipment in the correct order, ensuring a proper fit.
-
Weighing and Transfer: When weighing the solid compound, use a spatula to carefully transfer the material. Avoid creating dust. Use anti-static weigh boats if available.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although this is less likely with a hydrochloride salt.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[19] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, cover the spill with an absorbent material. Collect the material in a sealed container for proper disposal. Clean the spill area with a suitable decontaminating solution. |
| Major Spill | Evacuate the immediate area and alert others. Contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to protect personnel and the environment.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
